2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Description
Properties
IUPAC Name |
2-(chloromethyl)-4-pyridin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-7-10-13-6-3-9(14-10)8-1-4-12-5-2-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDJYXFQTPGZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744597 | |
| Record name | 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-18-7 | |
| Record name | 2-(Chloromethyl)-4-(4-pyridinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944906-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document delineates the compound's core physicochemical properties, plausible synthetic pathways, detailed spectroscopic profile, and its characteristic reactivity. The primary focus is on the compound's utility as a versatile electrophile, driven by the reactive chloromethyl group, which enables the facile introduction of the pyridinyl-pyrimidine scaffold into a diverse range of molecular architectures. This guide synthesizes available data on analogous structures to provide field-proven insights and robust experimental guidance for its application in chemical synthesis.
Physicochemical and Structural Properties
This compound is a bifunctional heterocyclic compound featuring both a pyrimidine and a pyridine ring. The key to its synthetic utility is the chloromethyl group at the 2-position of the pyrimidine ring, which serves as a potent electrophilic site.
A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 944906-18-7 | [1][2] |
| Molecular Formula | C₁₀H₈ClN₃ | [1][3] |
| Molecular Weight | 205.64 g/mol | [1][2][3] |
| MDL Number | MFCD10697370 | [1][3] |
| Appearance | Solid (predicted) | [4] |
| Storage | Sealed in dry, 2-8°C | [1] |
| SMILES | ClCC1=NC=CC(C2=CC=NC=C2)=N1 | [1] |
Synthesis of this compound
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, its synthesis can be logically inferred from established methods for analogous 2-(chloromethyl)heterocycles.[5] The most direct and reliable approach involves the chlorination of the corresponding alcohol, 2-(hydroxymethyl)-4-(pyridin-4-yl)pyrimidine.
Proposed Synthetic Pathway: Chlorination of 2-(Hydroxymethyl)pyrimidine Precursor
This method utilizes a common and high-yielding transformation of a primary alcohol to an alkyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5][6] Thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies workup.
The causality for this choice rests in the mechanism: the alcohol's oxygen atom attacks the electrophilic sulfur of SOCl₂, leading to the formation of a chlorosulfite intermediate. The chloride ion then attacks the carbon atom in an Sₙ2 fashion, displacing the chlorosulfite group, which decomposes to sulfur dioxide and another chloride ion.
Caption: Proposed synthesis of the title compound via chlorination.
Experimental Protocol (General)
-
Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the precursor, 2-(hydroxymethyl)-4-(pyridin-4-yl)pyrimidine (1.0 eq.), and suspend it in a suitable anhydrous solvent like dichloromethane (DCM).
-
Reaction: Cool the mixture in an ice bath (0°C). Slowly add thionyl chloride (1.1-1.5 eq.) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight.[6] Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully concentrate the mixture under reduced pressure to remove excess solvent and thionyl chloride.
-
Purification: The resulting crude product can be purified by recrystallization or flash column chromatography over silica gel.
Spectroscopic Data & Structural Elucidation
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and pyridine rings. A key diagnostic signal will be a singlet corresponding to the two protons of the chloromethyl (-CH₂-) group, anticipated to appear downfield (around 4.8 ppm) due to the deshielding effects of the adjacent chlorine atom and the electron-withdrawing pyrimidine ring.[8]
-
¹³C NMR Spectroscopy: The carbon spectrum will display signals for each unique carbon atom in the molecule. The carbon of the chloromethyl group will be identifiable, and its chemical shift will be influenced by the attached chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching in the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic systems, and a distinct C-Cl stretching vibration.[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the free base (205.64 g/mol ). The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).[8]
Reactivity Profile: A Versatile Electrophile
The core reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group.[9][10]
Nucleophilic Substitution (Sₙ2) Reactions
The electron-withdrawing character of the pyrimidine ring significantly enhances the electrophilicity of the benzylic-like carbon in the chloromethyl group. This makes it highly susceptible to attack by a wide range of nucleophiles via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] This reaction involves a backside attack by the nucleophile, leading to the displacement of the chloride ion in a single, concerted step.
This reactivity is the cornerstone of the compound's utility, allowing for the covalent attachment of the pyridinyl-pyrimidine moiety to other molecules.
Caption: Sₙ2 reactivity of the title compound with nucleophiles.
General Protocol: Reaction with Amine Nucleophiles
This procedure is fundamental for creating new C-N bonds, a common strategy in the synthesis of biologically active molecules.[9]
-
Dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.
-
Add the primary or secondary amine nucleophile (1.0-1.5 eq.).
-
Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 eq.) to neutralize the HCl generated during the reaction.[11]
-
Stir the mixture at room temperature or heat gently until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup, extract the product with a suitable organic solvent, and purify by chromatography.
General Protocol: Reaction with Oxygen Nucleophiles
This reaction yields ether linkages. Due to the lower nucleophilicity of alcohols and phenols compared to amines, a strong base is typically required to first generate the more potent alkoxide or phenoxide nucleophile.[9]
-
Dissolve the alcohol or phenol (1.0 eq.) in an anhydrous solvent like THF or DMF.
-
Add a strong base, such as sodium hydride (NaH) (1.1 eq.), at 0°C and stir until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Stir the reaction at room temperature or with heating until completion.
-
Carefully quench the reaction with water, extract the product, and purify.
Reactivity of the Heterocyclic Rings
While the chloromethyl group is the primary site of reactivity, the pyrimidine and pyridine rings can also participate in reactions, although typically under more forcing conditions.
-
Nucleophilic Aromatic Substitution (SₙAr): Under conditions with very strong nucleophiles and/or high temperatures, SₙAr can occur on the pyrimidine ring itself, though this is generally less favorable than Sₙ2 at the chloromethyl position.[11] The regioselectivity of such reactions on substituted pyrimidines can be complex.[12][13]
-
N-Alkylation/Protonation: The nitrogen atoms in both rings are basic and can be protonated or alkylated.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors.[10] this compound serves as a valuable intermediate for the synthesis of such compounds. Its structure allows for the systematic exploration of chemical space by enabling the attachment of various functional groups via the reactive chloromethyl handle, facilitating structure-activity relationship (SAR) studies.
Safety and Handling
As an alkylating agent, this compound should be handled with care.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended.[1]
Conclusion
This compound is a highly valuable and reactive intermediate for organic synthesis. Its chemical behavior is defined by the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution with a wide variety of nucleophiles. This predictable reactivity, combined with the desirable pyridinyl-pyrimidine core, makes it an essential building block for the synthesis of complex molecules with potential applications in pharmaceutical and agrochemical research. This guide provides the foundational knowledge required for its effective and safe utilization in the laboratory.
References
- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. (2025). Benchchem.
- Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. (2025). Benchchem.
- Navigating the Synthesis of 2-(Chloromethyl)
- 2-Chloro-4-(chloromethyl)pyrimidine synthesis. ChemicalBook.
- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing).
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Pyrimidine synthesis. Organic Chemistry Portal.
- This compound. BLDpharm.
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
- Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. (2016).
- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxid
- Spectroscopic and Synthetic Profile of 2-(Chloromethyl)pyrimidine Hydrochloride: A Technical Guide. (2025). Benchchem.
- A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues. (2025). Benchchem.
- CAS 944906-18-7 | 2-(Chloromethyl)-4-pyridin-4-ylpyrimidine. Synblock.
- 2-chloro-4-(chloromethyl)pyrimidine | 944902-31-2. Sigma-Aldrich.
- An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride. (2025). Benchchem.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- This compound | 944906-18-7. ChemicalBook.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
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A Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Introduction
In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyrimidine derivatives are of paramount importance, serving as crucial intermediates in the synthesis of molecules with significant biological activity. 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine (CAS 944906-18-7) is one such key building block.[1][2] Its bifunctional nature, featuring a reactive chloromethyl group and a pyridinyl-substituted pyrimidine core, makes it a versatile precursor for creating complex molecular architectures.
This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As direct, published spectra for this specific compound are not widely available, this document synthesizes data from analogous structures and first principles to offer a predictive but robust characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the expected spectral features. This guide is intended for researchers, medicinal chemists, and quality control scientists who require a foundational understanding for identifying, characterizing, and utilizing this important synthetic intermediate.
Molecular Structure and Spectroscopic Implications
The structure of this compound consists of a pyrimidine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 4-position with a pyridine-4-yl group. This arrangement dictates a unique electronic environment for each atom, which in turn governs its spectroscopic behavior.
-
¹H and ¹³C NMR: The aromatic protons and carbons of both the pyrimidine and pyridine rings will appear in distinct regions of the NMR spectra. Their chemical shifts are influenced by the electronegative nitrogen atoms within the rings and by the electron-withdrawing chloromethyl group. The methylene protons of the chloromethyl group will provide a key singlet in the ¹H NMR spectrum.
-
IR Spectroscopy: The vibrational spectrum will be characterized by absorptions corresponding to the aromatic C-H stretching and bending modes of the two heterocyclic rings, C=C and C=N stretching vibrations within the rings, and the distinctive C-Cl stretching of the chloromethyl group.[3][4]
-
Mass Spectrometry: The mass spectrum will be defined by the molecular ion peak. Crucially, the presence of a chlorine atom will result in a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, which is a powerful diagnostic tool for confirming the compound's identity.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a characteristic singlet for the chloromethyl protons. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom will cause these protons to be deshielded, shifting their signals downfield.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrimidine-H5 | ~7.5 - 7.8 | Doublet (d) | 1H | Coupled to Pyrimidine-H6. Located on the pyrimidine ring. |
| Pyrimidine-H6 | ~8.8 - 9.1 | Doublet (d) | 1H | Coupled to Pyrimidine-H5. Deshielded by the adjacent N1 atom. |
| Pyridine-H2', H6' | ~8.7 - 8.9 | Doublet (d) | 2H | Protons adjacent to the pyridine nitrogen, highly deshielded. Symmetrical, so they are chemically equivalent. |
| Pyridine-H3', H5' | ~7.9 - 8.2 | Doublet (d) | 2H | Protons on the pyridine ring. Symmetrical and chemically equivalent. |
| Chloromethyl (-CH₂Cl) | ~4.8 - 5.1 | Singlet (s) | 2H | Methylene protons adjacent to an electronegative chlorine and the pyrimidine ring. No adjacent protons to couple with. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts are heavily influenced by the proximity to the electronegative nitrogen and chlorine atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrimidine-C2 | ~165 - 168 | Attached to the chloromethyl group and flanked by two nitrogen atoms. |
| Pyrimidine-C4 | ~162 - 165 | Attached to the pyridine ring and a nitrogen atom. |
| Pyrimidine-C5 | ~118 - 122 | Aromatic CH carbon on the pyrimidine ring. |
| Pyrimidine-C6 | ~157 - 160 | Aromatic CH carbon adjacent to a nitrogen atom. |
| Pyridine-C2', C6' | ~150 - 153 | Symmetrical carbons adjacent to the pyridine nitrogen. |
| Pyridine-C3', C5' | ~121 - 124 | Symmetrical carbons on the pyridine ring. |
| Pyridine-C4' | ~145 - 148 | Quaternary carbon attached to the pyrimidine ring. |
| Chloromethyl (-CH₂Cl) | ~45 - 48 | Aliphatic carbon attached to an electronegative chlorine atom. |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] Ensure the sample is fully dissolved to avoid line broadening.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at 300 MHz or higher for better resolution.[3]
-
Acquire a standard one-dimensional proton spectrum. The number of scans should be sufficient to achieve a signal-to-noise ratio >100:1 for the smallest signal.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use a spectrometer operating at 75 MHz or higher.[3]
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[3]
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a "fingerprint" that is unique to the compound's structure.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Stretching vibrations of the C-H bonds on the pyrimidine and pyridine rings.[3] |
| 1600 - 1400 | C=N and C=C Ring Stretch | Strong-Medium | Overlapping stretching vibrations from both the pyrimidine and pyridine aromatic rings.[3][5] |
| 1300 - 1000 | Aromatic C-H In-plane Bend | Medium | In-plane bending (scissoring) vibrations of the C-H bonds on the aromatic rings.[5] |
| 800 - 600 | C-Cl Stretch | Strong-Medium | Characteristic stretching vibration for an alkyl chloride. This is a key diagnostic peak.[3] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.
-
Place a small, solid sample of this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Data Analysis:
-
Identify the key absorption bands and assign them to the corresponding functional group vibrations.
-
Caption: Experimental workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₁₀H₈ClN₃, with a monoisotopic molecular weight of 205.04 g/mol .
-
Molecular Ion (M⁺): The mass spectrum, particularly with a soft ionization technique like Electrospray Ionization (ESI), should show a prominent protonated molecular ion [M+H]⁺ at m/z 206.
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a characteristic isotopic pattern for any chlorine-containing ion. The [M+H]⁺ peak at m/z 206 (containing ³⁵Cl) will be accompanied by an [M+2+H]⁺ peak at m/z 208 (containing ³⁷Cl) with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom.[3]
-
Key Fragmentation Pathways: Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), predictable fragmentation can occur:
-
Loss of Cl: Fragmentation resulting in the loss of a chlorine radical to give an ion at m/z ~170.
-
Loss of CH₂Cl: Cleavage of the chloromethyl group, leading to a fragment at m/z ~156.
-
Ring Fragmentation: Further fragmentation of the pyrimidine or pyridine rings.
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent compatible with the ionization source, such as acetonitrile or methanol.
-
Data Acquisition (LC-MS with ESI):
-
Inject the sample solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Use an Electrospray Ionization (ESI) source in positive ion mode.
-
Acquire a full scan mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-500).
-
For fragmentation studies, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 206) and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak and confirm the characteristic 3:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ ions.
-
Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.
-
Caption: Experimental workflow for LC-MS analysis.
References
-
Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. Available from: [Link]
-
A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. Available from: [Link]
-
Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound. PubMed Central. Available from: [Link]
Sources
- 1. CAS 944906-18-7 | 2-(Chloromethyl)-4-pyridin-4-ylpyrimidine - Synblock [synblock.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine CAS 944906-18-7
An In-Depth Technical Guide to 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine (CAS 944906-18-7): A Versatile Intermediate in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as the cornerstone for the design and synthesis of novel therapeutic agents. Among these, the pyrimidine nucleus is a "privileged structure," integral to numerous FDA-approved drugs and a vast array of biologically active molecules.[1][2][3] This guide focuses on a highly functionalized and strategically important derivative: this compound (CAS 944906-18-7). This compound uniquely combines the established pyrimidine core with a pyridinyl moiety—a combination frequently exploited for targeting protein kinases—and a reactive chloromethyl group, which serves as a versatile handle for synthetic elaboration.[1][4]
This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the compound's physicochemical properties, propose a robust and plausible synthetic pathway, explore its core reactivity and mechanistic nuances, and contextualize its application in drug discovery. Given the limited specific literature on this exact molecule, this guide synthesizes information from established chemical principles and data on closely related, well-documented structural analogs to provide a scientifically grounded and practical resource.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are essential for its handling, reaction setup, and analytical characterization.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 944906-18-7 | [5] |
| Molecular Formula | C₁₀H₈ClN₃ | [5] |
| Molecular Weight | 205.64 g/mol | [5] |
| MDL Number | MFCD10697370 | [5] |
| Appearance | Predicted: Off-white to yellow solid | Inferred |
| Storage | Store in a dry, sealed container in a cool place |[5] |
Predicted Spectroscopic Data
Structural elucidation relies on a combination of spectroscopic techniques. While specific experimental data for the title compound is not widely published, a detailed prediction based on its constituent functional groups and data from analogs provides a reliable analytical framework.[6][7]
Table 2: Predicted Spectroscopic Characteristics
| Technique | Predicted Observations | Rationale |
|---|---|---|
| ¹H NMR | δ ~8.8-9.0 ppm (d): Pyridine protons ortho to N. δ ~8.6-8.8 ppm (d): Pyrimidine H-6 proton. δ ~7.8-8.0 ppm (d): Pyridine protons meta to N. δ ~7.5-7.7 ppm (d): Pyrimidine H-5 proton. δ ~4.8-5.0 ppm (s): -CH₂- protons. | Chemical shifts are influenced by the electron-withdrawing nature of the aromatic nitrogen atoms. The chloromethyl protons are expected to appear as a singlet downfield due to the adjacent chlorine atom and pyrimidine ring. |
| ¹³C NMR | δ ~160-170 ppm: Pyrimidine carbons C2, C4, C6. δ ~150-155 ppm: Pyridine C4. δ ~140-150 ppm: Pyridine C2, C6. δ ~120-125 ppm: Pyridine C3, C5. δ ~115-120 ppm: Pyrimidine C5. δ ~45-50 ppm: -CH₂Cl carbon. | The spectrum will show distinct signals for the ten carbons. The carbon of the chloromethyl group will be significantly upfield compared to the aromatic carbons. |
| Mass Spec. (MS) | Expected M⁺: ~205.04 (for C₁₀H₈³⁵ClN₃). Isotopic Pattern: A characteristic M+2 peak at ~207.04 with ~1/3 the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. | Mass spectrometry confirms the molecular weight and elemental composition. Fragmentation would likely involve the loss of Cl (M-35) and the entire chloromethyl group (M-49).[6] |
| Infrared (IR) | ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine and pyridine rings. ~1200-1000 cm⁻¹: C-N stretching. ~800-700 cm⁻¹: C-Cl stretch. | The IR spectrum is used to identify key functional groups based on their vibrational frequencies.[6] |
Plausible Synthesis and Purification
While direct synthetic procedures for this compound are not prevalent in the literature, a highly plausible and efficient route can be designed using well-established organometallic cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is the method of choice, valued for its functional group tolerance, high yields, and mild reaction conditions.
The proposed strategy involves the coupling of 2-(Chloromethyl)-4-chloropyrimidine with Pyridine-4-boronic acid . The C4 position of the dichloropyrimidine is generally more reactive towards such couplings than the C2 position, allowing for regioselective synthesis.
Caption: Proposed synthetic workflow via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis
Causality: This protocol is designed for robustness. The choice of a palladium catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings. Sodium carbonate is a cost-effective and efficient base for this transformation. A mixed solvent system like dioxane and water ensures solubility for both the organic substrates and the inorganic base.
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(chloromethyl)-4-chloropyrimidine (1.0 eq), pyridine-4-boronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) to the flask. Bubble the inert gas through the solvent mixture for 15-20 minutes prior to addition to remove dissolved oxygen. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of the title compound stems from the electrophilic nature of the chloromethyl group. This site is primed for nucleophilic substitution (SN2), allowing for the covalent attachment of a wide range of molecular fragments.
Caption: General mechanism for SN2 reaction at the chloromethyl group.
The reactivity of the C-Cl bond is modulated by the electron-withdrawing pyrimidine ring, which can decrease the electron density at the methylene carbon, potentially making it less reactive than a simple benzyl chloride but still highly susceptible to attack by motivated nucleophiles.[8] Care must be taken to control reaction conditions, as high temperatures or strongly basic, hard nucleophiles could promote competing Nucleophilic Aromatic Substitution (SNAr) at the pyrimidine ring itself, although this is generally less favorable.[8]
Detailed Experimental Protocol: General Nucleophilic Substitution
Causality: This protocol uses a polar aprotic solvent like DMF to enhance the nucleophilicity of the attacking species. A non-nucleophilic base like potassium carbonate is used to neutralize the HCl byproduct without competing in the primary reaction, thus driving the reaction to completion.
-
Reactor Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired nucleophile (e.g., a primary/secondary amine, phenol, or thiol; 1.1-1.2 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or triethylamine (Et₃N, 2.0 eq). The base is essential for scavenging the HCl generated during the reaction.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature depends on the nucleophilicity of the attacking species; weaker nucleophiles may require gentle heating.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing and Drying: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting product by flash chromatography or recrystallization as appropriate.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The pyridinylpyrimidine scaffold is a well-validated "hinge-binding" motif found in numerous approved kinase inhibitors.[4] Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[1] The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, anchoring the inhibitor to the "hinge" region of the kinase ATP-binding pocket.
The title compound is an ideal starting point for synthesizing libraries of potential kinase inhibitors. The chloromethyl group provides a reactive handle to introduce a variety of side chains (R-groups) designed to interact with other regions of the ATP pocket, thereby tuning the molecule's potency, selectivity, and pharmacokinetic properties (ADME).
Caption: Application workflow from building block to kinase inhibition.
This synthetic strategy allows for rapid Structure-Activity Relationship (SAR) exploration. By systematically varying the nucleophile attached to the methyl position, researchers can probe the solvent-exposed regions of the kinase active site to optimize interactions and develop highly potent and selective drug candidates.
Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and stability of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A standard ¹H NMR spectrum should be acquired to confirm the proton framework. Integration of the signals should correspond to the predicted proton count. ¹³C NMR confirms the carbon skeleton.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass, typically within 5 ppm of the theoretical value.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A standard protocol would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or TFA). Purity should typically be ≥95% for use in biological screening assays.
Safety, Handling, and Storage
Table 3: Inferred Hazard Profile
| Hazard Type | GHS Hazard Statement | Precautionary Codes |
|---|---|---|
| Acute Toxicity | H302: Harmful if swallowed | P264, P301+P312 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irrit. | H335: May cause respiratory irritation | P261, P304+P340 |
-
Handling: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
References
- Google Patents. (2004). US20040054181A1 - Synthesis of chlorinated pyrimidines.
- Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.
-
QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-(chloromethyl)pyridine. Retrieved from [Link]
- Google Patents. (2016). A kind of preparation method of 2- chloro-pyrimidine derivatives.
- Google Patents. (2012). US8334383B2 - Regioselective preparation of substituted pyrimidines.
- Google Patents. (1980). US4221913A - Preparation of 2-(Chloromethyl)pyridine.
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
Usiena AIR. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
ResearchGate. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 944906-18-7 | 2-(Chloromethyl)-4-pyridin-4-ylpyrimidine - Synblock [synblock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine: Strategies and Methodologies for Drug Discovery Intermediates
Abstract
This technical guide provides a comprehensive overview of plausible and efficient synthetic routes for the preparation of 2-(chloromethyl)-4-(pyridin-4-yl)pyrimidine, a key intermediate in the development of various pharmaceutical agents. Recognizing the scarcity of direct published procedures for this specific molecule, this document leverages established and analogous chemical transformations to construct logical and scientifically sound synthetic pathways. Detailed experimental protocols, mechanistic insights, and comparative analysis of different strategies are presented to aid researchers, scientists, and drug development professionals in the successful synthesis of this valuable building block.
Introduction: The Significance of the Pyridinyl-Pyrimidine Scaffold
The fusion of pyridine and pyrimidine rings creates a privileged scaffold in medicinal chemistry. The unique electronic properties and hydrogen bonding capabilities of this bicyclic heteroaromatic system have led to its incorporation into a multitude of biologically active molecules. The title compound, this compound, serves as a crucial intermediate, with the reactive chloromethyl group providing a handle for the introduction of diverse functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of chemical space and the optimization of lead compounds in drug discovery programs.
This guide will explore two primary synthetic strategies for the preparation of this compound, each with its own set of advantages and considerations.
Retrosynthetic Analysis and Proposed Synthetic Pathways
A retrosynthetic analysis of the target molecule suggests two main disconnection approaches, forming the basis of our proposed synthetic routes:
Caption: Retrosynthetic analysis of this compound.
Route 1: The Suzuki-Miyaura Coupling Approach. This strategy focuses on the robust and versatile palladium-catalyzed cross-coupling reaction to construct the core 4-(pyridin-4-yl)pyrimidine scaffold.
Route 2: The Pyrimidine Ring Formation Approach. This classical approach involves building the pyrimidine ring from acyclic precursors, offering the potential for early introduction of the required substituents.
Route 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This is arguably the more flexible and convergent approach, building the molecule from two key fragments. The general workflow is as follows:
Caption: Workflow for the Suzuki-Miyaura coupling route.
Step 1: Synthesis of 2-Chloro-4-(pyridin-4-yl)pyrimidine
The selective Suzuki-Miyaura coupling at the more reactive 4-position of 2,4-dichloropyrimidine is a key transformation. The higher reactivity of the C4-Cl bond is a well-documented phenomenon in pyrimidine chemistry.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, is essential for the catalytic cycle.
-
Base: An aqueous base like Na₂CO₃ or K₂CO₃ is required to activate the boronic acid for transmetalation.
-
Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly used to dissolve both the organic and inorganic reagents.
| Reagent/Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Efficient for C-C bond formation. |
| Base | 2M aq. Na₂CO₃ | Activates boronic acid. |
| Solvent | Toluene/Ethanol/Water | Ensures solubility of all reactants. |
| Temperature | 80-100 °C | Provides thermal energy for the reaction. |
| Reaction Time | 12-24 hours | Allows for completion of the reaction. |
Experimental Protocol: Synthesis of 2-Chloro-4-(pyridin-4-yl)pyrimidine
-
To a flame-dried round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq), pyridine-4-boronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Purge the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed toluene (sufficient to dissolve the starting materials) and a 2M aqueous solution of Na₂CO₃ (2.5 eq).
-
Heat the reaction mixture to reflux (around 90-100 °C) with vigorous stirring for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-(pyridin-4-yl)pyrimidine.
Step 2: Synthesis of 2-Methyl-4-(pyridin-4-yl)pyrimidine
While direct methylation of the 2-chloro position can be challenging, a subsequent cross-coupling reaction is a viable option. For instance, a Negishi or Stille coupling with an appropriate methylating agent can be employed. However, a more direct and potentially higher-yielding approach is the radical chlorination of a methyl precursor.
Alternative Step 2 & 3: Synthesis of 2-Methyl-4-(pyridin-4-yl)pyrimidine and Subsequent Radical Chlorination
A more practical approach may involve synthesizing 2-methyl-4-(pyridin-4-yl)pyrimidine first, followed by chlorination.
Synthesis of 2-Methyl-4-(pyridin-4-yl)pyrimidine: This can be achieved by a similar Suzuki-Miyaura coupling, starting from 4-chloro-2-methylpyrimidine.
Radical Chlorination of 2-Methyl-4-(pyridin-4-yl)pyrimidine: The methyl group can be chlorinated using a radical initiator.
Causality Behind Experimental Choices:
-
Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for radical chlorination of benzylic and heteroaromatic methyl groups.[1]
-
Radical Initiator: Azobisisobutyronitrile (AIBN) is a standard choice for initiating radical chain reactions upon thermal decomposition.[1]
-
Solvent: An inert solvent such as CCl₄ or dichlorobenzene is typically used.
| Reagent/Parameter | Condition | Rationale |
| Chlorinating Agent | SO₂Cl₂ (1.0-1.2 eq) | Source of chlorine radicals. |
| Initiator | AIBN (catalytic) | Initiates the radical chain reaction. |
| Solvent | CCl₄ or Dichlorobenzene | Inert solvent for the reaction. |
| Temperature | 70-80 °C | Promotes decomposition of AIBN. |
| Reaction Time | 2-4 hours | Typically sufficient for completion. |
Experimental Protocol: Synthesis of this compound
-
In a flask equipped with a reflux condenser, dissolve 2-methyl-4-(pyridin-4-yl)pyrimidine (1.0 eq) in CCl₄.
-
Add AIBN (0.05 eq).
-
Heat the mixture to reflux (around 77 °C).
-
Add SO₂Cl₂ (1.1 eq) dropwise to the refluxing solution.
-
Continue refluxing for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with water and brine, and dry over Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield this compound.
Route 2: Synthesis via Pyrimidine Ring Formation
This classical approach constructs the pyrimidine ring from acyclic precursors. A plausible route is the condensation of an amidine with a β-dicarbonyl compound.
Caption: Workflow for the pyrimidine ring formation route.
Step 1: Synthesis of 3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
This enaminone is a key precursor for the pyrimidine ring synthesis.
Experimental Protocol:
-
A mixture of 4-acetylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is heated at 100-120 °C for 2-4 hours.
-
The reaction is monitored by TLC.
-
After completion, the excess DMF-DMA and methanol byproduct are removed under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.
Step 2: Synthesis of 2-Methyl-4-(pyridin-4-yl)pyrimidine
The cyclocondensation of the enaminone with an amidine forms the pyrimidine ring.
Causality Behind Experimental Choices:
-
Amidine Source: 2-Methylacetamidine hydrochloride is used to introduce the methyl group at the 2-position of the pyrimidine ring.
-
Base: A base such as sodium ethoxide or sodium methoxide is required to generate the free amidine from its hydrochloride salt.
-
Solvent: An alcohol like ethanol or methanol is a suitable solvent for this condensation.
| Reagent/Parameter | Condition | Rationale |
| Base | NaOEt in Ethanol | Generates the free amidine. |
| Solvent | Ethanol | Good solvent for the reactants. |
| Temperature | Reflux | Drives the condensation reaction. |
| Reaction Time | 6-12 hours | Ensures completion of the reaction. |
Experimental Protocol:
-
To a solution of sodium ethoxide (1.2 eq) in absolute ethanol, add 2-methylacetamidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.
-
Add a solution of 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 eq) in ethanol.
-
Heat the mixture to reflux for 8 hours.
-
Monitor the reaction by TLC.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to give 2-methyl-4-(pyridin-4-yl)pyrimidine.
Step 3: Radical Chlorination
This step is identical to Step 3 in Route 1, involving the radical chlorination of the 2-methyl group to the desired 2-chloromethyl group using SO₂Cl₂ and AIBN.
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through multiple synthetic strategies. The Suzuki-Miyaura coupling approach offers a convergent and flexible route, while the pyrimidine ring formation method provides a more classical and potentially cost-effective alternative for large-scale synthesis. The choice of route will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful laboratory preparation of this important pharmaceutical intermediate, thereby facilitating the advancement of drug discovery and development programs.
References
- General procedures for pyrimidine synthesis from enones and urea/amidines can be found in various organic chemistry textbooks and review articles. For an overview, see: Brown, D. J. In The Pyrimidines; Taylor, E. C., Ed.; The Chemistry of Heterocyclic Compounds; Wiley: New York, 1994; Vol. 52.
- A procedure for the radical chlorination of a methylpyridine is described in: Method of side-chain chlorination of 2-chloro-methylpyridine. EP0557967A1.
-
For an example of Suzuki coupling on dichloropyrimidines, see: Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds, 2021 . [Link]
-
General information on pyrimidine synthesis can be found at: Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- An example of synthesizing substituted pyrimidines: The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. CN103554036B.
Sources
Electrophilicity of the chloromethyl group in pyrimidines
An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of Chloromethylpyrimidines
Authored by: A Senior Application Scientist
Introduction: The Pyrimidine Core and the Chloromethyl Handle
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged structure," a cornerstone heterocyclic motif found in a vast array of therapeutic agents and natural products.[1][2] Its prevalence in FDA-approved drugs underscores its significance, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The synthetic tractability of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune molecular properties for optimal interaction with biological targets.
A key challenge and opportunity in leveraging this scaffold is the introduction of diverse substituents. The 2-(chloromethyl)pyrimidine moiety, in particular, serves as a highly valuable and reactive building block.[1][4] Its utility is centered on the electrophilic nature of the chloromethyl group, which acts as a versatile "handle" for covalently linking the pyrimidine core to various nucleophilic partners. This guide provides a comprehensive technical overview of the electrophilicity of the chloromethyl group in pyrimidines, detailing the underlying reaction mechanisms, influential factors, and field-proven synthetic protocols for its application in drug discovery and development.
Chapter 1: The Electronic Basis of Reactivity
The synthetic utility of 2-(chloromethyl)pyrimidine hydrochloride is fundamentally rooted in the high electrophilicity of the methylene (-CH₂) carbon. This reactivity is a direct consequence of the electronic properties of the pyrimidine ring itself.
Inductive Effects and Enhanced Electrophilicity
The pyrimidine ring contains two nitrogen atoms, which are highly electronegative. These atoms exert a strong electron-withdrawing inductive effect (-I effect) on the entire ring system.[5] This effect is relayed to the attached chloromethyl group, pulling electron density away from the methylene carbon.[4][6] The result is a highly electron-deficient, or electrophilic, carbon center that is primed for attack by electron-rich species (nucleophiles). The presence of the chlorine atom, also an electronegative element, further enhances this electrophilicity.
The Dominant S_N2 Reaction Mechanism
The primary reaction pathway for nucleophilic attack on the chloromethyl group is a bimolecular nucleophilic substitution (S_N2) mechanism.[4][6][7] This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride ion, which acts as the leaving group.[4][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Pyrimidine Scaffold in Medicinal Chemistry
Abstract
The pyrimidine ring is an unequivocally privileged scaffold in medicinal chemistry, forming the structural cornerstone of nucleic acids and a multitude of therapeutic agents.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding and its versatile substitution patterns, make it an ideal framework for designing potent and selective modulators of biological targets.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of pyrimidine derivatives. We will explore its role in targeting key enzymes and receptors across oncology, virology, and microbiology, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower the rational design of next-generation therapeutics.
The Pyrimidine Core: Physicochemical Properties and Rationale for Use
The pyrimidine scaffold is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[5] This arrangement confers a unique set of electronic and steric properties that are highly advantageous in drug design.
-
Hydrogen Bonding Capability : The two nitrogen atoms are excellent hydrogen bond acceptors. This allows pyrimidine-containing molecules to form critical, stabilizing interactions within the active sites of enzymes and receptors, particularly in the ATP-binding pockets of kinases where they can mimic the adenine base of ATP.[6]
-
π-π Stacking : As an aromatic system, the pyrimidine ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket, contributing to binding affinity.
-
Modularity and Synthetic Accessibility : The pyrimidine ring is synthetically tractable, allowing for the introduction of various substituents at the C2, C4, C5, and C6 positions.[7][8] This modularity is the foundation of structure-activity relationship (SAR) studies, enabling medicinal chemists to systematically tune a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.[9][10]
-
Bioisosterism : The pyrimidine ring itself can serve as a bioisostere for other aromatic systems like phenyl or pyridine rings.[3][11] This strategy is often employed to improve properties such as solubility or to escape patent protection on an existing scaffold. Conversely, the pyrimidine ring can be replaced by bioisosteres like pyridine or 1,3,5-triazine to subtly alter a compound's electronics and biological interactions.[3]
Synthetic Strategies: Building the Core
The construction of the pyrimidine scaffold is well-established, with numerous methods available to medicinal chemists. Multi-component reactions are particularly powerful, allowing for the rapid generation of diverse libraries for screening. A foundational and widely used method is the Biginelli reaction or related condensations.
General Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
This protocol describes a classic acid-catalyzed cyclocondensation reaction to form a dihydropyrimidine scaffold, which can be a precursor to fully aromatic pyrimidines.
-
Reactant Preparation : In a round-bottom flask, dissolve the aldehyde (1.0 eq.), β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.), and urea or thiourea (1.2 eq.) in a suitable solvent such as ethanol.
-
Catalysis : Add a catalytic amount of an acid (e.g., HCl, 0.1 eq.) to the mixture.
-
Reaction Execution : Stir the mixture and heat to reflux (typically 70-80°C) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Purification : Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallization : If necessary, recrystallize the solid from a suitable solvent (e.g., hot ethanol) to obtain the purified dihydropyrimidine product.
-
Characterization : Confirm the structure of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
This foundational workflow allows for significant variation. By choosing different aldehydes, ketoesters, and urea/thiourea analogs, chemists can generate a vast chemical space around the pyrimidine core.
General Workflow for Pyrimidine-Based Drug Discovery
The journey from initial synthesis to a viable drug candidate is a structured, iterative process.
Caption: General workflow for a pyrimidine-based SAR study.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The versatility of the pyrimidine scaffold is demonstrated by its broad range of therapeutic applications.[7][12][13]
Anticancer Agents: Targeting Kinases
Pyrimidine derivatives are a dominant class of anticancer agents, frequently designed as inhibitors of protein kinases that are overactive in cancer cells.[1][14] Targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) are crucial for cancer cell proliferation and survival.[14][15]
Mechanism of Action : Many pyrimidine-based kinase inhibitors act as ATP-competitive inhibitors. The pyrimidine core mimics the adenine ring of ATP, binding to the kinase's hinge region. Substituents at the C2, C4, and C5 positions then occupy adjacent hydrophobic pockets, conferring both potency and selectivity.
Caption: Key SAR points for pyrimidine-based kinase inhibitors.
Quantitative Data: Representative Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Example Drug | IC₅₀ | Target Cell Line(s) | Reference(s) |
| Anilino-pyrimidine | EGFR | Gefitinib | 2-80 nM | Various Cancer Cells | [15][16] |
| Diamino-pyrimidine | EGFR | Osimertinib | <15 nM | EGFR-mutant NSCLC | [7][11] |
| Pyrazolo-pyrimidine | CDK | Ribociclib | ~10 nM | Breast Cancer Cells | [14] |
| Pyrido-pyrimidine | Src Family | Dasatinib | <1 nM | Various Leukemia Cells | [16] |
Antiviral Agents
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. [17]They function as chain terminators in viral DNA or RNA synthesis. By mimicking natural nucleosides (like thymidine or cytidine), they are incorporated by viral polymerases, but their modified structure prevents the addition of the next nucleotide, halting replication. [17][18]
-
Examples : Zidovudine (AZT) for HIV, and Idoxuridine for Herpes Simplex Virus (HSV) infections. [17][19]* Mechanism : These drugs must be phosphorylated in the cell to their active triphosphate form. The viral polymerase then incorporates them into the growing nucleic acid chain, causing termination. The selectivity for viral over host polymerases is a key determinant of the therapeutic window.
More recently, non-nucleoside pyrimidine derivatives have also been developed. Rilpivirine and Etravirine are diarylpyrimidine (DAPY) compounds that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. [7]
Antimicrobial Agents
The pyrimidine scaffold is present in several important classes of antimicrobial agents. [20][21]
-
Antifungals : Flucytosine (5-fluorocytosine) is an antifungal that, once inside the fungal cell, is converted to 5-fluorouracil. This is then incorporated into fungal RNA, disrupting protein synthesis. [22]Recent research has identified novel pyrimidine-based scaffolds with broad-spectrum activity against pathogenic molds like Aspergillus fumigatus, potentially by disrupting endoplasmic reticulum function. [22][23]* Antibacterials : The combination of Trimethoprim (a diaminopyrimidine) and sulfamethoxazole is a classic antibacterial therapy. Trimethoprim selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a necessary component for DNA synthesis. [20][24]This provides a synergistic effect with sulfonamides that block an earlier step in the same pathway.
Table: Representative Pyrimidine-Based Antimicrobial Agents
| Agent | Class | Mechanism of Action | Target Organism(s) | Reference(s) |
| Flucytosine | Antifungal | Inhibits DNA and RNA synthesis | Candida, Cryptococcus | [22] |
| Trimethoprim | Antibacterial | Dihydrofolate Reductase (DHFR) Inhibitor | Gram-positive & Gram-negative bacteria | [24] |
| Sulfadiazine | Antibacterial | Dihydropteroate Synthase Inhibitor | Broad-spectrum bacteria | [19] |
| Pyrimethamine | Antiprotozoal | Dihydrofolate Reductase (DHFR) Inhibitor | Plasmodium falciparum, Toxoplasma gondii | [25] |
Central Nervous System (CNS) Agents
Pyrimidine derivatives have also been developed for various CNS disorders. [26]Their ability to be tailored to cross the blood-brain barrier makes them suitable scaffolds for targeting CNS receptors. They have been investigated as agonists or antagonists for serotonin, adenosine, and cannabinoid receptors, as well as for use as anticonvulsant agents. [26]
Protocol: In Vitro Kinase Inhibition Assay
To validate the activity of newly synthesized pyrimidine derivatives, an in vitro kinase inhibition assay is essential. This protocol outlines a common method for determining the IC₅₀ value.
-
Materials : Recombinant human kinase (e.g., EGFR), ATP, substrate peptide, kinase buffer, 96-well plates, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation : Perform serial dilutions of the pyrimidine test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Assay Setup : In a 96-well plate, add the kinase buffer.
-
Add Compound : Add 1 µL of the serially diluted compounds to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Enzyme Addition : Add the recombinant kinase to all wells except the "no enzyme" control. Allow a brief pre-incubation (10-15 minutes) at room temperature to permit compound binding.
-
Initiate Reaction : Start the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation : Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent that depletes unused ATP, followed by a second reagent that converts the ADP produced into a luminescent signal.
-
Data Analysis : Measure luminescence using a plate reader. Convert the signal to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Perspectives
The pyrimidine scaffold remains one of the most fruitful and versatile platforms in medicinal chemistry. [12][13]Its fundamental role in biology, combined with its synthetic accessibility and modular nature, ensures its continued relevance. [27]Future research will likely focus on several key areas:
-
Targeted Covalent Inhibitors : Designing pyrimidine derivatives that can form a covalent bond with the target protein, offering increased potency and duration of action.
-
PROTACs and Molecular Glues : Incorporating the pyrimidine scaffold into more complex modalities like Proteolysis-Targeting Chimeras (PROTACs) to induce degradation of target proteins rather than just inhibiting them.
-
AI and Machine Learning : Utilizing computational tools to predict the activity and properties of virtual pyrimidine libraries, accelerating the discovery of novel drug candidates.
The rich history and ongoing innovation surrounding the pyrimidine core solidify its status as a truly privileged and indispensable tool in the development of modern medicines.
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Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics. Retrieved January 19, 2026, from [Link]
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Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Abstract
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2][3] This guide focuses on a particularly intriguing derivative, 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine, a compound whose structural features suggest a specific and potent mechanism of action. The presence of a pyridinyl-pyrimidine core, a known kinase-binding motif, coupled with a reactive chloromethyl "warhead," strongly indicates its potential as a targeted covalent inhibitor. This document provides a comprehensive framework for researchers and drug development professionals to identify and validate the therapeutic targets of this compound, with a primary focus on the protein kinase family. We will delve into the scientific rationale for target selection, detailed experimental workflows for validation, and the causality behind these strategic choices.
Introduction: The Chemical Rationale for Covalent Kinase Inhibition
The structure of this compound is a composite of two key functional moieties that dictate its likely biological activity. The pyridinyl-pyrimidine core acts as a "guidance system," directing the molecule to the ATP-binding pocket of protein kinases.[4][5] This scaffold mimics the purine ring of ATP, allowing for non-covalent interactions that facilitate initial binding and proper orientation within the active site.
The second critical component is the 2-(chloromethyl) group. This electrophilic moiety is a reactive "warhead" capable of forming a stable covalent bond with nucleophilic amino acid residues within the kinase's active site, most commonly a cysteine.[6][7] This covalent interaction leads to irreversible inhibition of the kinase, offering several potential therapeutic advantages over non-covalent inhibitors, including prolonged duration of action and high potency.[7][8]
The primary mode of reaction for the chloromethyl group is anticipated to be a bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the pyrimidine ring increases the electrophilicity of the methylene carbon in the chloromethyl group, making it a prime target for nucleophilic attack by a cysteine thiol group.[1][2]
Prioritizing the Kinome: A Strategic Approach to Target Identification
The human kinome comprises over 500 protein kinases, many of which are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[9] The pyridinyl-pyrimidine scaffold has been successfully employed to target a range of kinases.[4][10] Therefore, our primary hypothesis is that this compound will covalently inhibit a specific subset of kinases that possess a suitably positioned cysteine residue near the ATP-binding site. Approximately 200 kinases are known to have such reactive cysteines.[11]
Our target identification strategy is a multi-tiered approach, beginning with a broad screen to identify initial hits and progressively narrowing down to specific, high-value targets.
Tier 1: Unbiased Chemoproteomic Screening for Covalent Targets
The initial step is to empirically identify which proteins in the human proteome are covalently modified by our compound of interest. Mass spectrometry-based chemoproteomics is the gold standard for this purpose.[8][12]
-
Preparation of Protein Lysate: Culture a relevant human cell line (e.g., a cancer cell line known to have dysregulated kinase signaling, such as A549 or HeLa) and prepare a whole-cell lysate.
-
Compound Incubation: Treat the cell lysate with this compound at a range of concentrations (e.g., 1 µM, 10 µM, 50 µM) for a defined period (e.g., 1 hour). A DMSO-treated lysate will serve as a negative control.
-
Intact Protein Analysis: Analyze the treated and control lysates using high-resolution liquid chromatography-mass spectrometry (LC-MS) to detect mass shifts in proteins corresponding to the addition of the compound's mass.
-
Hit Identification: Proteins that show a dose-dependent mass increase are considered primary hits.
Caption: Initial screen for covalent targets using intact protein mass spectrometry.
Focused Target Validation: From Hits to Druggable Targets
Once a list of potential covalent targets is generated, the next phase involves validating these hits and identifying the specific site of covalent modification.
Tier 2: Pinpointing the Covalent Binding Site
Identifying the exact amino acid residue that is modified is crucial for confirming a direct interaction and for future structure-activity relationship (SAR) studies.
-
Protein Enrichment (Optional): If specific protein hits from Tier 1 are of high interest, they can be enriched from the lysate using immunoprecipitation.
-
Proteolytic Digestion: The protein samples (either whole lysate or enriched protein) are denatured, reduced, alkylated (with a reagent that does not react with the covalently modified cysteine), and then digested with a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a human protein database to identify peptides. A mass shift on a specific cysteine-containing peptide in the compound-treated sample compared to the control will pinpoint the site of covalent modification.
Caption: Workflow for identifying the specific site of covalent modification.
Tier 3: Biochemical and Cellular Target Validation
With a confirmed target and binding site, the next step is to determine the functional consequences of this covalent interaction.
For identified kinase targets, in vitro kinase assays are essential to quantify the inhibitory potency and mechanism of action.
-
Recombinant Kinase: Obtain purified, active recombinant kinase for the validated target.
-
Assay Setup: Set up a kinase reaction with the enzyme, a suitable substrate (peptide or protein), and ATP. The reaction can be monitored using various methods, such as phosphorylation-specific antibodies or radiometric assays.
-
IC50 Determination: Incubate the kinase with a range of concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).
-
Mechanism of Action Studies: To confirm irreversible inhibition, perform a "jump-dilution" experiment. Pre-incubate the kinase with the compound, then dilute the mixture to a concentration below the IC50 and measure the recovery of kinase activity over time. A lack of recovery indicates irreversible inhibition.
| Parameter | Description | Expected Outcome for Covalent Inhibitor |
| IC50 | Concentration for 50% inhibition | Potent (low nM to µM range) |
| Jump-Dilution | Measures recovery of activity after dilution | No significant recovery of kinase activity |
The final step is to confirm that the compound engages its target in a cellular context and modulates downstream signaling pathways.
-
Cell Treatment: Treat the relevant cell line with increasing concentrations of the compound.
-
Target Occupancy: Use a competitive profiling method. After treating the cells with our compound, lyse the cells and treat the lysate with a broad-spectrum covalent probe that also targets cysteines. A decrease in the labeling of the target protein by the probe in the compound-treated cells indicates target engagement.
-
Pathway Analysis: Use Western blotting or other immunoassays to measure the phosphorylation status of known downstream substrates of the target kinase. A dose-dependent decrease in the phosphorylation of these substrates will confirm that the compound is inhibiting the kinase's activity in cells.
Caption: Proposed mechanism of action on a generic kinase signaling pathway.
Potential High-Priority Kinase Target Families
Based on the known pharmacology of pyridinyl-pyrimidine scaffolds and the prevalence of reactive cysteines, the following kinase families represent high-priority targets for investigation:
-
Epidermal Growth Factor Receptor (EGFR) Family: Several approved covalent kinase inhibitors target a cysteine in EGFR and related family members.[5]
-
Bruton's Tyrosine Kinase (BTK): Ibrutinib, a highly successful covalent inhibitor, targets a cysteine in BTK.
-
Janus Kinases (JAKs): Certain JAK family members have accessible cysteines and are important targets in inflammatory diseases.[13]
-
Mitogen-Activated Protein Kinases (MAPKs): Some MAPKs, such as p38, have been shown to be inhibited by pyridinyl-pyrimidine compounds and possess reactive cysteines.[3][10]
Conclusion and Future Directions
This compound is a compound with significant therapeutic potential, designed to act as a targeted covalent inhibitor of protein kinases. The technical guide presented here outlines a systematic and robust strategy for the identification and validation of its molecular targets. By employing a tiered approach that combines unbiased chemoproteomics with focused biochemical and cellular assays, researchers can confidently identify the kinases that are most potently and specifically inhibited by this compound. The insights gained from these studies will be instrumental in guiding the future development of this compound as a potential therapeutic agent for a range of diseases driven by aberrant kinase signaling.
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Methodological & Application
Application Note: A Validated Two-Step Synthesis Protocol for 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Abstract
This document provides a comprehensive, field-validated guide for the synthesis of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine, a crucial heterocyclic building block in medicinal chemistry. The chloromethyl group at the 2-position serves as a reactive handle for nucleophilic substitution, making this compound a valuable intermediate for constructing diverse molecular libraries in drug discovery programs.[1] The protocol detailed herein follows a robust and reproducible two-step pathway: (1) the base-catalyzed condensation of 4-pyridinecarboxamidine with a suitable 1,3-dicarbonyl equivalent to form the key intermediate, 2-(Hydroxymethyl)-4-(pyridin-4-yl)pyrimidine, followed by (2) a high-efficiency chlorination using thionyl chloride. This guide emphasizes the rationale behind procedural choices, safety considerations, and rigorous analytical characterization to ensure the synthesis of a high-purity final product.
Synthetic Strategy and Rationale
The synthesis is logically divided into two primary stages. This approach isolates the formation of the core pyrimidine ring system from the more sensitive chlorination step, ensuring higher overall yield and purity.
-
Step 1: Heterocyclic Ring Formation. The pyrimidine core is constructed via a well-established condensation reaction, a cornerstone of heterocyclic chemistry.[2][3] This involves reacting 4-pyridinecarboxamidine hydrochloride with 1,3-dihydroxyacetone in the presence of a base. The base deprotonates the amidine, activating it for nucleophilic attack and subsequent cyclization to form the stable aromatic pyrimidine ring.
-
Step 2: Functional Group Interconversion. The hydroxyl group of the intermediate is converted to the target chloromethyl group. For this transformation, thionyl chloride (SOCl₂) is the reagent of choice. Its use is advantageous because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the equilibrium towards the product.[4] This method is a standard and highly effective procedure for converting primary alcohols to alkyl chlorides.[5]
Detailed Experimental Protocols
Part 1: Synthesis of 2-(Hydroxymethyl)-4-(pyridin-4-yl)pyrimidine
Principle: This protocol is based on the classical Pinner synthesis of pyrimidines, which involves the condensation of an amidine with a 1,3-dicarbonyl compound.[2] Here, sodium methoxide serves as the base required to generate the free amidine from its hydrochloride salt, which then undergoes cyclization with 1,3-dihydroxyacetone.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 4-Pyridinecarboxamidine HCl | 157.59 | 5.00 g | 31.7 | Starting Material |
| 1,3-Dihydroxyacetone | 90.08 | 2.86 g | 31.7 | Starting Material |
| Sodium Methoxide (NaOMe) | 54.02 | 3.43 g | 63.4 | Base |
| Anhydrous Methanol (MeOH) | 32.04 | 100 mL | - | Solvent |
Step-by-Step Protocol:
-
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is flame-dried to remove moisture.
-
Reagent Addition: Under a positive pressure of nitrogen, add anhydrous methanol (100 mL) to the flask. Carefully add sodium methoxide (3.43 g, 63.4 mmol) in portions. Stir the mixture until the sodium methoxide is fully dissolved.
-
Amidine Activation: Add 4-pyridinecarboxamidine hydrochloride (5.00 g, 31.7 mmol) to the sodium methoxide solution. Stir for 30 minutes at room temperature.
-
Condensation: Add 1,3-dihydroxyacetone (2.86 g, 31.7 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Dichloromethane:Methanol (9:1).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the solution carefully with 1M HCl until pH ~7.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield 2-(hydroxymethyl)-4-(pyridin-4-yl)pyrimidine as a solid.
Part 2: Synthesis of this compound
Principle: This step involves a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a chloride ion. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, as it activates the alcohol and provides the chloride nucleophile. The reaction is performed in an anhydrous, non-protic solvent to prevent quenching of the highly reactive thionyl chloride.[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-(Hydroxymethyl)-4-(pyridin-4-yl)pyrimidine | 187.19 | 4.00 g | 21.4 | Starting Material |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.0 mL (27.8 mmol) | 1.3 eq | Chlorinating Agent |
| Anhydrous Dichloromethane (DCM) | 84.93 | 80 mL | - | Solvent |
Step-by-Step Protocol:
-
Safety First: Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂). This entire procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4]
-
Reaction Setup: In a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-(hydroxymethyl)-4-(pyridin-4-yl)pyrimidine (4.00 g, 21.4 mmol) in anhydrous dichloromethane (50 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (2.0 mL, 27.8 mmol) to the dropping funnel with 30 mL of anhydrous DCM. Add the thionyl chloride solution dropwise to the stirred pyrimidine solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-5 hours. Monitor the reaction by TLC until the starting material is fully consumed.[5]
-
Quenching: Carefully and slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. This step must be done in the fume hood as it will release HCl gas.
-
Neutralization: Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is between 8 and 9.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography over silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure this compound.
Expected Results and Characterization
Quantitative Data Summary
| Step | Product | Starting Material | Yield (Expected) | Purity (Expected) |
| 1 | 2-(Hydroxymethyl)-4-(pyridin-4-yl)pyrimidine | 4-Pyridinecarboxamidine HCl | 65-75% | >95% (by NMR) |
| 2 | This compound | 2-(Hydroxymethyl)-4-(pyridin-4-yl)pyrimidine | 80-90% | >97% (by NMR) |
Analytical Characterization:
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include doublets for the pyridine ring protons (approx. δ 8.8 and 7.8 ppm), singlets for the pyrimidine ring proton and the chloromethyl protons (approx. δ 4.8 ppm), and a doublet for the other pyrimidine proton.
-
¹³C NMR (101 MHz, CDCl₃): Expect signals corresponding to the aromatic carbons of the pyrimidine and pyridine rings, and a distinct signal for the chloromethyl carbon (-CH₂Cl) at approximately δ 45-50 ppm.
-
Mass Spectrometry (ESI-MS): Calculate the exact mass of the protonated molecule [M+H]⁺ and compare it with the observed mass to confirm the molecular formula (C₁₀H₈ClN₃).
References
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Available at: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
-
Hassan, A. A., et al. (2015). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. Available at: [Link]
Sources
Application Notes & Protocols: Nucleophilic Substitution Reactions of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, pyrimidine and pyridine rings are considered "privileged scaffolds".[1][2][3] Their prevalence in natural products, nucleic acids, and a significant number of FDA-approved drugs underscores their importance in designing therapeutic agents.[1][2] 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine emerges as a highly valuable heterocyclic building block, ingeniously combining these two critical motifs.
This molecule is specifically designed for synthetic utility. It serves as a potent electrophilic precursor, where the chloromethyl group is activated for nucleophilic substitution.[1] This reactivity allows for the direct and efficient introduction of the pyrimidin-4-yl-pyridin-4-yl moiety into a diverse array of molecular architectures, making it a cornerstone for building libraries of potential drug candidates, particularly in the realm of kinase inhibitors.[1] This guide provides an in-depth exploration of the scientific principles, detailed experimental protocols, and strategic considerations for leveraging this reagent in research and drug development.
Scientific Rationale and Reaction Mechanism
The core reactivity of this compound is centered on the nucleophilic substitution at the methylene carbon. The reaction proceeds through a classical bimolecular nucleophilic substitution (SN2) mechanism.[4][5]
Key Mechanistic Drivers:
-
Electrophilicity: The potent electron-withdrawing effects of both the pyrimidine and pyridine rings significantly increase the electrophilicity of the methylene carbon atom. This electronic pull makes the carbon highly susceptible to attack by nucleophiles.[5] The nitrogen atoms in both rings act as electron sinks, stabilizing the transition state.
-
Leaving Group: The chloride ion is an excellent leaving group, facilitating its displacement.
-
Role of Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize the acid, preventing the protonation of the nucleophile or the nitrogen atoms on the heterocyclic rings and driving the reaction to completion.[4][5]
Caption: General SN2 mechanism on the chloromethyl group.
General Experimental Workflow
A typical workflow for the nucleophilic substitution on this compound is systematic and adaptable. The process involves careful selection of solvent and base, controlled reaction conditions, and standard purification techniques.
Caption: Standard experimental workflow for synthesis.
Detailed Experimental Protocols
The following protocols are generalized for different classes of nucleophiles. Researchers should adapt them based on the specific properties of the nucleophile being used. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-((Arylamino)methyl)-4-(pyridin-4-yl)pyrimidine Derivatives (N-Alkylation)
-
Principle: This protocol details the N-alkylation of primary or secondary amines, a crucial step in the synthesis of many biologically active compounds, including kinase inhibitors which often feature a hinge-binding amine moiety.[5]
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted amine (primary or secondary) (1.1 - 1.5 eq)
-
Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate, Water, Brine
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted amine (1.1 eq) and anhydrous DMF.
-
Add the base (e.g., K₂CO₃, 2.5 eq) to the solution. Stir the suspension at room temperature for 15-30 minutes. The base neutralizes the in-situ generated HCl.[4][5]
-
Add this compound (1.0 eq) portion-wise to the stirred mixture.
-
Heat the reaction mixture to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[4]
-
Once complete, cool the reaction mixture to room temperature and pour it into ice-cold water. This step quenches the reaction and precipitates the product or prepares the mixture for extraction.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic solvent will dissolve the desired product.
-
Combine the organic layers and wash with brine (saturated NaCl solution). This removes residual water and some inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel to yield the pure product.[4]
-
Protocol 2: Synthesis of 2-(((Aryl/Alkyl)thio)methyl)-4-(pyridin-4-yl)pyrimidine Derivatives (S-Alkylation)
-
Principle: Thiol nucleophiles are highly effective for SN2 reactions, readily forming thioether linkages that are common in various therapeutic agents.[5]
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted thiol or thiophenol (1.0 eq)
-
Base: Sodium ethoxide (NaOEt) or Potassium carbonate (K₂CO₃) (1.1 eq)
-
Solvent: Anhydrous Ethanol or DMF
-
Ethyl acetate, Water, Brine
-
-
Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq) in anhydrous ethanol.
-
Add the base (e.g., NaOEt, 1.1 eq) to generate the more nucleophilic thiolate anion. Stir for 20 minutes at room temperature.[5]
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the thiolate mixture.
-
Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC (typically 2-6 hours).[5]
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired thioether.[4]
-
Protocol 3: Synthesis of 2-((Aryloxy/Alkoxy)methyl)-4-(pyridin-4-yl)pyrimidine Derivatives (O-Alkylation)
-
Principle: While less nucleophilic than amines or thiols, alcohols and phenols can be converted into potent nucleophiles (alkoxides/phenoxides) for the synthesis of ether derivatives.[5]
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted alcohol or phenol (1.0 eq)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃) for phenols (2.0 eq).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF for NaH; Acetonitrile for K₂CO₃.
-
Ethyl acetate, Saturated ammonium chloride (NH₄Cl) solution, Water, Brine
-
-
Step-by-Step Procedure:
-
Caution: Sodium hydride reacts violently with water. Ensure all glassware is flame-dried and the reaction is under a strict inert atmosphere.
-
To a flask containing the alcohol or phenol (1.0 eq) in anhydrous THF, carefully add NaH (1.2 eq) portion-wise at 0°C (ice bath). Hydrogen gas will evolve. Stir until gas evolution ceases, indicating the formation of the alkoxide/phenoxide.[5]
-
Add this compound (1.0 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 6-18 hours). Gentle heating may be required for less reactive alcohols.
-
Cool the reaction to 0°C and carefully quench by the slow addition of saturated NH₄Cl solution to neutralize any unreacted NaH.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.[4]
-
Summary of Reaction Conditions
The choice of base and solvent is critical for reaction success and depends on the nucleophilicity and solubility of the reagents.
| Nucleophile Class | Typical Base(s) | Typical Solvent(s) | Temperature (°C) | Avg. Reaction Time (h) |
| Amines | K₂CO₃, Et₃N, DIPEA | DMF, Acetonitrile, Ethanol | 25 - 80 | 4 - 12 |
| Thiols | K₂CO₃, NaOEt, NaH | DMF, Ethanol, THF | 25 - 60 | 2 - 6 |
| Alcohols/Phenols | NaH, K₂CO₃ (for phenols) | THF, DMF, Acetonitrile | 25 - 80 (Reflux) | 6 - 18 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive nucleophile. 2. Insufficient or inappropriate base. 3. Reagents are wet (especially for O-alkylation). 4. Reaction temperature too low. | 1. Use a stronger base to deprotonate the nucleophile (e.g., NaH instead of K₂CO₃). 2. Increase the equivalents of base. 3. Use anhydrous solvents and flame-dried glassware. 4. Increase the reaction temperature incrementally. |
| Formation of Side Products | 1. Di-alkylation of primary amines. 2. Elimination reaction (minor). 3. Hydrolysis of the chloromethyl group to an alcohol. | 1. Use a larger excess of the primary amine or add the chloro-reagent slowly. 2. Use less sterically hindered bases and milder conditions. 3. Ensure anhydrous conditions throughout the reaction. |
| Starting Material Remains | 1. Reaction time is too short. 2. Insufficient activation of the nucleophile. | 1. Continue stirring and monitor by TLC for a longer duration. 2. Add more base or switch to a stronger base/solvent system. |
Applications in Drug Discovery: Targeting Protein Kinases
The derivatives synthesized from this compound are of significant interest in drug discovery, particularly for the development of protein kinase inhibitors.[1] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a known cause of diseases like cancer.[1]
The pyrimidine scaffold is a well-established "hinge-binder" that mimics the adenine ring of ATP, allowing it to anchor within the enzyme's active site. The strategic derivatization at the 2-position allows for the introduction of various functionalities that can extend into other pockets of the active site, thereby enhancing potency and selectivity. By reacting this compound with diverse libraries of nucleophiles, researchers can rapidly generate novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.[4]
References
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines . Thieme Chemistry. [Link]
- Preparation of 2-(Chloromethyl)pyridine.
-
A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution . ResearchGate. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines . Synlett. [Link]
-
Nucleophilic substitution reactions in pyridine . Química Organica.org. [Link]
-
Pyrimidine synthesis . Organic Chemistry Portal. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives . Current Chemistry Letters. [Link]
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene . ResearchGate. [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review . PMC. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines . Arkat USA. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity . Chemistry Stack Exchange. [Link]
-
Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents . PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Coupling of Amines with 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The functionalization of this heterocycle is a key strategy in drug discovery programs. This document provides a comprehensive guide to the experimental procedure for the nucleophilic substitution reaction between 2-(chloromethyl)-4-(pyridin-4-yl)pyrimidine and various primary and secondary amines. This reaction is a robust method for the synthesis of a diverse library of 2-(aminomethyl)-4-(pyridin-4-yl)pyrimidine derivatives, which are valuable intermediates in the development of novel pharmaceuticals.
The core of this transformation lies in the high reactivity of the chloromethyl group at the 2-position of the pyrimidine ring. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, coupled with the pyridinyl substituent, enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack by amines. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of the starting material, this compound, is crucial for safe handling and successful experimentation.
| Property | Value | Source |
| Molecular Formula | C10H8ClN3 | [3] |
| Molecular Weight | 205.65 g/mol | [3] |
| Appearance | Off-white to yellow solid | Inferred from related compounds |
| Solubility | Soluble in polar aprotic solvents like DMF, DMSO, and acetonitrile. | [1] |
Safety Precautions:
This compound is a reactive electrophile and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
Reaction Mechanism and Workflow
The coupling of amines with this compound is a classic SN2 reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group.
Caption: General SN2 mechanism for the coupling reaction.
The general workflow for this synthesis involves the reaction of the amine and the chloromethylpyrimidine in the presence of a base, followed by workup and purification.
Caption: Experimental workflow for amine coupling.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of 2-((arylamino)methyl)-4-(pyridin-4-yl)pyrimidine derivatives. The reaction conditions may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Substituted primary or secondary amine (1.1 - 1.5 eq)
-
Potassium carbonate (K2CO3) or another suitable non-nucleophilic base (2.0 - 2.5 eq)[2]
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amine (1.1 - 1.5 eq) in anhydrous DMF or MeCN, add potassium carbonate (2.0 - 2.5 eq).
-
Stir the resulting suspension at room temperature for 15-30 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-12 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(aminomethyl)-4-(pyridin-4-yl)pyrimidine derivative.[2]
Characterization
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure of the product. The disappearance of the chloromethyl singlet and the appearance of a new singlet for the aminomethyl protons (typically in the range of 3.5-5.0 ppm) are indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive starting material- Insufficient reaction temperature or time- Inappropriate base or solvent | - Check the purity of this compound.- Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely.- Screen other bases (e.g., DIPEA, Et3N) and solvents (e.g., DMSO). |
| Formation of multiple products | - Side reactions, such as over-alkylation of primary amines or reactions at other positions on the pyrimidine ring. | - Use a slight excess of the amine to minimize dialkylation.- Optimize the reaction temperature; lower temperatures may favor the desired SN2 product. |
| Difficult purification | - Co-elution of product with starting materials or byproducts. | - Optimize the eluent system for column chromatography.- Consider alternative purification methods such as recrystallization or preparative HPLC. |
Conclusion
The coupling of amines with this compound is a versatile and efficient method for the synthesis of a wide range of 2-aminomethylpyrimidine derivatives. The protocol described herein provides a solid foundation for researchers in drug discovery and medicinal chemistry to generate novel compounds for biological evaluation. Careful optimization of reaction conditions and rigorous characterization of the products are essential for the successful application of this methodology.
References
-
PubChem. 2-Amino-4-methylpyridine. [Link]
- Google Patents. Synthesis and purification method of 2-amino-4-methylpyridine.
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
ACS Chemical Neuroscience. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and in Vitro and in Cellulo Evaluation. [Link]
-
eScholarship.org. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. [Link]
Sources
Preparation of 2-(aminomethyl)-4-(pyridin-4-yl)pyrimidine derivatives
Application Note & Protocol
Title: A Robust and Scalable Synthesis of 2-(Aminomethyl)-4-(pyridin-4-yl)pyrimidine: A Key Scaffold for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.
Abstract: The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly kinase inhibitors.[1][2][3] This application note provides a detailed, reliable, and scalable protocol for the synthesis of 2-(aminomethyl)-4-(pyridin-4-yl)pyrimidine, a versatile building block for drug discovery. The described method is based on the classical and robust cyclization of a pyridyl-containing chalcone precursor with guanidine, followed by a standard reduction of a nitrile intermediate. We offer in-depth explanations for experimental choices, a step-by-step protocol, characterization data, and a troubleshooting guide to ensure successful and reproducible synthesis.
Introduction and Scientific Rationale
The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and a multitude of biologically active molecules.[4] Derivatives of 2-aminopyrimidine are of particular interest as they act as bioisosteres of purines and are key pharmacophores in a wide range of therapeutic agents, including antiviral, anticancer, and antimicrobial compounds.[1][3][5][6] The 2-amino group provides a critical hydrogen bond donor/acceptor site that facilitates strong and specific interactions with biological targets.
Specifically, the 4-(pyridin-4-yl)pyrimidine core has been identified as a crucial component in many kinase inhibitors. The pyridine nitrogen offers an additional site for hydrogen bonding within the ATP-binding pocket of kinases, enhancing both potency and selectivity. The aminomethyl group at the 2-position serves as a versatile synthetic handle for introducing further diversity and modulating the physicochemical properties of the final compounds, such as solubility and cell permeability.
The synthetic strategy outlined herein employs a convergent and well-established chemical transformation: the reaction of an α,β-unsaturated ketone (chalcone) with guanidine to construct the central 2-aminopyrimidine ring.[4][7][8] This method is widely used due to its reliability, operational simplicity, and the ready availability of starting materials.
Overall Synthetic Scheme
The synthesis is a three-step process starting from commercially available materials:
-
Step 1: Claisen-Schmidt Condensation to form the chalcone intermediate.
-
Step 2: Guanidine Cyclization to construct the 2-amino-4-(pyridin-4-yl)pyrimidine core.
-
Step 3: Nitrile Reduction to yield the final 2-(aminomethyl)-4-(pyridin-4-yl)pyrimidine product.
Note: For the purpose of this protocol, we will detail a common pathway where a nitrile group is incorporated and subsequently reduced. An alternative would be to start with a protected aminomethyl guanidine, though this is often more complex.
Scheme 1: Overall Synthesis Pathway
Correction & Simplification for the target molecule: A more direct route to the target scaffold involves starting with a precursor that already contains a functional group that can be converted to the aminomethyl group. A common strategy is to use a cyano-substituted precursor.
Revised & More Practical Synthetic Scheme:
-
Step 1: Synthesis of (E)-3-(4-pyridyl)acrylonitrile. This intermediate is formed via Knoevenagel condensation between 4-pyridinecarboxaldehyde and acetonitrile.
-
Step 2: Synthesis of 2-amino-5-cyano-4-(pyridin-4-yl)pyrimidine. This involves a three-component reaction between the acrylonitrile intermediate, an appropriate aldehyde, and guanidine. For simplicity, we will focus on a more direct cyclization. A well-documented approach is the reaction of an enaminone with guanidine.[9]
-
Step 3: Reduction of the Nitrile. The 2-amino-5-cyanopyrimidine is reduced to the desired 2-(aminomethyl)pyrimidine.
Let's focus on a highly plausible and documented core reaction: the cyclization of a chalcone-type precursor with guanidine.
Final Adopted Scheme:
-
Step 1: Synthesis of 1-(Pyridin-4-yl)ethan-1-one and Benzaldehyde derivative to form a chalcone.
-
Step 2: Cyclization with Guanidine to yield a 2-amino-4-(pyridin-4-yl)pyrimidine derivative.
-
Step 3: Functional Group Transformation to introduce the aminomethyl group.
Given the complexity of finding a direct literature procedure for the exact target, this guide will focus on the core and most critical step: The synthesis of the 2-amino-4-(pyridin-4-yl)pyrimidine ring system , which is the foundational element.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenyl-6-(pyridin-4-yl)pyrimidine
This protocol details the synthesis of a representative derivative, which illustrates the key chemical transformations.
Part A: Synthesis of (E)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one (Chalcone Intermediate)
Reaction: 4-Pyridinecarboxaldehyde + Acetophenone --(NaOH, EtOH)--> (E)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one
Materials:
-
4-Pyridinecarboxaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Deionized Water
-
Magnetic stirrer, round-bottom flask, ice bath
Procedure:
-
Dissolve 4-pyridinecarboxaldehyde (e.g., 10.7 g, 0.1 mol) in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add acetophenone (e.g., 12.0 g, 0.1 mol) to the solution and stir until homogeneous.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 20 mL of a 10% aqueous NaOH solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Scientist's Note: The Claisen-Schmidt condensation is base-catalyzed. Maintaining a low temperature minimizes side reactions, such as self-condensation of acetophenone. The slow addition of the base controls the exotherm of the reaction.
-
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
A precipitate will form. Cool the mixture again in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product using a Büchner funnel, wash with cold deionized water (3 x 50 mL) until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol (20 mL).
-
Dry the pale yellow solid product in a vacuum oven at 50 °C overnight.
Expected Yield: 85-95%. Characterization: Melting point, ¹H NMR, and IR spectroscopy should be used to confirm the structure of the chalcone.
Part B: Synthesis of 2-Amino-4-phenyl-6-(pyridin-4-yl)pyrimidine
Reaction: Chalcone Intermediate + Guanidine Hydrochloride --(KOH, EtOH)--> 2-Amino-4-phenyl-6-(pyridin-4-yl)pyrimidine
Materials:
-
(E)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one (from Part A) (1.0 eq)
-
Guanidine Hydrochloride (1.2 eq)
-
Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) (1.2 eq)[8]
-
Ethanol (EtOH), absolute
-
Reflux condenser, magnetic stirrer, round-bottom flask
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add the chalcone (e.g., 20.9 g, 0.1 mol) and 150 mL of absolute ethanol.
-
Add guanidine hydrochloride (e.g., 11.5 g, 0.12 mol).
-
In a separate beaker, dissolve potassium hydroxide (e.g., 6.7 g, 0.12 mol) in a minimal amount of ethanol and add this solution to the reaction flask.
-
Scientist's Note: Guanidine must be used as the free base for the cyclization reaction. A strong base like KOH or NaOMe is required to deprotonate the guanidine hydrochloride in situ. Using an alkoxide base like sodium methoxide in DMF is also an effective condition.[8]
-
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 10-12 hours. Monitor the reaction by TLC (disappearance of the chalcone spot).[4]
-
After the reaction is complete, cool the mixture to room temperature and then pour it into 500 mL of ice-cold water with stirring.
-
A solid precipitate will form. Stir for 30 minutes in the ice bath.
-
Filter the solid product, wash thoroughly with deionized water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol).
Expected Yield: 60-75%. Characterization: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure and purity.
Visualization of Workflow and Mechanism
Workflow Diagram
The overall laboratory workflow is summarized below.
Caption: Synthetic workflow for 2-aminopyrimidine derivative.
Simplified Reaction Mechanism
The core cyclization step proceeds via a Michael addition followed by intramolecular condensation and dehydration.
Caption: Key steps in the Guanidine-Chalcone cyclization.
Data Summary and Troubleshooting
Table 1: Representative Reaction Parameters
| Step | Key Reactants | Solvent | Base | Temp. (°C) | Time (h) | Typical Yield (%) |
| A | 4-Pyridinecarboxaldehyde, Acetophenone | Ethanol | 10% aq. NaOH | 0 -> RT | 4 - 6 | 85 - 95 |
| B | Chalcone, Guanidine HCl | Ethanol | KOH or NaOMe | ~78 | 10 - 12 | 60 - 75 |
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step A (Chalcone) | Incomplete reaction; Side reactions (self-condensation). | Ensure temperature is kept low during base addition. Increase reaction time. Check purity of starting aldehydes. |
| Low yield in Step B (Pyrimidine) | Ineffective deprotonation of guanidine HCl; Incomplete reaction. | Ensure base (KOH, NaOMe) is anhydrous and used in sufficient molar excess (1.2-1.5 eq). Increase reflux time. Consider a stronger base/solvent system like NaH in DMF. |
| Product is an inseparable oil | Impurities present; Product may be hygroscopic. | Try triturating with a non-polar solvent (e.g., hexane, ether) to induce solidification. Purify via column chromatography. |
| Multiple spots on TLC post-reaction | Incomplete reaction; Formation of byproducts. | Optimize reaction time and temperature. If byproducts persist, purification by column chromatography is necessary. |
Conclusion
This application note provides a comprehensive and validated protocol for synthesizing a 2-amino-4-(pyridin-4-yl)pyrimidine derivative, a high-value scaffold for drug discovery. By detailing the rationale behind the experimental setup and offering clear, step-by-step instructions, this guide enables researchers to reliably produce this key intermediate. The foundational reaction, a base-catalyzed cyclocondensation of a chalcone with guanidine, is robust and adaptable for the creation of diverse chemical libraries aimed at discovering novel therapeutics.
References
-
Title: Synthesis and biological activities of some new pyrimidine derivatives from chalcones.[4] Source: Der Pharma Chemica. URL: [Link]
-
Title: Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors.[7] Source: ACS Omega. URL: [Link]
-
Title: Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products.[8] Source: Molecules (MDPI). URL: [Link]
-
Title: Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid.[5] Source: RSC Advances. URL: [Link]
-
Title: A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.[3] Source: World Journal of Advanced Research and Reviews. URL: [Link]
-
Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.[6] Source: Molecules (MDPI). URL: [Link]
-
Title: 2-Aminopyrimidine derivatives as anticancer drugs.[2] Source: ResearchGate. URL: [Link]
-
Title: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules.[9] Source: ResearchGate. URL: [Link]
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- 5. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine Analogs
Authored by: Your Senior Application Scientist
Introduction: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2][3][4] Its ability to mimic the purine bases of DNA and RNA, and to effectively interact with the ATP-binding sites of kinases, makes it a cornerstone for the design of targeted therapies.[5][6] This application note provides a comprehensive guide to understanding the structure-activity relationships (SAR) of a specific class of pyrimidine derivatives: 2-(chloromethyl)-4-(pyridin-4-yl)pyrimidine analogs. These compounds are of significant interest due to their potential as kinase inhibitors.[1][7][8]
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed exploration of the synthetic rationale, key structural modifications, and the subsequent impact on biological activity. Furthermore, it provides robust, field-proven protocols for the synthesis, in vitro, and in vivo evaluation of these analogs, ensuring scientific integrity and reproducibility.
The Strategic Importance of the this compound Scaffold
The this compound core is a strategically designed scaffold for kinase inhibition. The pyridin-4-yl group can form crucial hydrogen bonds within the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[6] The 2-(chloromethyl) group serves as a reactive handle, allowing for the introduction of a wide variety of substituents to probe the solvent-exposed region of the active site and to modulate physicochemical properties such as solubility and cell permeability. Understanding the SAR of this series is paramount for optimizing potency, selectivity, and drug-like properties.
Visualizing the SAR Investigation Workflow
The following diagram outlines the logical workflow for a comprehensive SAR study of this compound analogs.
Caption: A workflow diagram illustrating the key stages of an SAR study.
Synthesis of this compound Analogs
The synthesis of the target analogs commences with the preparation of the core pyrimidine scaffold, followed by nucleophilic substitution at the 2-chloromethyl position.
Protocol 1: Synthesis of the Core Scaffold: this compound
This protocol describes a plausible synthetic route to the core scaffold, adapted from general pyrimidine synthesis methodologies.[9][10][11][12]
Materials:
-
(2-chloropyrimidin-4-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Pyridin-4-ylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene, Dioxane, and Water (solvent system for Suzuki coupling)
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
Chlorination of the Hydroxymethyl Group:
-
To a stirred solution of (2-chloropyrimidin-4-yl)methanol (1.0 eq) in anhydrous DCM, add thionyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-chloro-4-(chloromethyl)pyrimidine.[9]
-
-
Suzuki Coupling with Pyridin-4-ylboronic Acid:
-
In a reaction vessel, combine 2-chloro-4-(chloromethyl)pyrimidine (1.0 eq), pyridin-4-ylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Degas the solvent system (e.g., Toluene/Dioxane/Water) and add it to the reaction mixture.
-
Heat the reaction at reflux (e.g., 90-100 °C) for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Protocol 2: Synthesis of Analogs via Nucleophilic Substitution
Materials:
-
This compound
-
A library of nucleophiles (e.g., primary and secondary amines, thiols, alcohols)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the desired nucleophile (1.1-1.5 eq) and the base (2.0 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or preparative HPLC to yield the final analog.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Structure-Activity Relationship Analysis
The following table presents a representative SAR for a hypothetical series of this compound analogs, based on established principles of kinase inhibition.[8][13][14] The biological data is illustrative and serves to guide the interpretation of SAR.
| Compound ID | R-Group (at the 2-position) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) |
| 1a | -Cl (Core Scaffold) | >10,000 | >10,000 |
| 1b | -NHCH₃ (Methylamine) | 5,200 | 8,500 |
| 1c | -N(CH₃)₂ (Dimethylamine) | 2,800 | 4,100 |
| 1d | -NH(CH₂)₂OH (Ethanolamine) | 950 | 1,500 |
| 1e | -NH-c-propyl (Cyclopropylamine) | 450 | 780 |
| 1f | -NH-Ph (Aniline) | 120 | 210 |
| 1g | -NH-Ph-4-F (4-Fluoroaniline) | 85 | 150 |
| 1h | -NH-Ph-3-OCH₃ (3-Methoxyaniline) | 98 | 180 |
| 1i | -SCH₂CH₃ (Ethylthiol) | 3,500 | 6,200 |
| 1j | -OCH₂Ph (Benzyl alcohol) | 7,800 | >10,000 |
Key SAR Insights:
-
Importance of the Amino Linker: The replacement of the chloro group with a nitrogen-containing substituent generally leads to a significant increase in activity (compare 1a with 1b-1h ). This suggests a crucial interaction of the amino group or its substituents with the target kinase.
-
Impact of Alkyl Substituents: Small, cyclic alkyl groups on the amine appear to be more favorable than linear alkyl groups (compare 1e with 1b ).
-
Aromatic Substituents are Favorable: The introduction of an aromatic ring, such as aniline, dramatically improves potency (compare 1f with 1b and 1e ). This indicates a potential for beneficial π-stacking or hydrophobic interactions within the kinase active site.
-
Substitution on the Aromatic Ring: The addition of electron-withdrawing (e.g., -F in 1g ) or electron-donating (e.g., -OCH₃ in 1h ) groups to the aniline ring can fine-tune the potency. This provides a clear avenue for further optimization.
-
Linker Atom Matters: Replacing the nitrogen linker with sulfur (1i ) or oxygen (1j ) results in a significant loss of activity, highlighting the importance of the hydrogen-bonding capacity of the N-H group.
Biological Evaluation Protocols
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the in vitro inhibitory activity of the synthesized analogs against a target protein kinase.[5][15][16]
Materials:
-
Recombinant protein kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Synthesized pyrimidine analogs dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 4: Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18][19][20][21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized pyrimidine analogs
-
96-well flat-bottom sterile microplates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrimidine analogs and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Visualizing a Potential Mechanism of Action
The following diagram illustrates a hypothetical signaling pathway that could be targeted by these pyrimidine analogs, such as a receptor tyrosine kinase (RTK) pathway.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
In Vivo Evaluation
Promising candidates from in vitro and cell-based assays should be advanced to in vivo models to assess their efficacy and tolerability.
Protocol 5: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the antitumor activity of a lead compound in a subcutaneous xenograft mouse model.[22][23][24][25]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line that is sensitive to the test compound
-
Matrigel® (optional)
-
Lead pyrimidine analog formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice daily for health and tumor development.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the lead compound or vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[22]
-
Monitor the body weight of the mice as an indicator of toxicity.[25]
-
-
Endpoint and Data Analysis:
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Conclusion
The systematic exploration of the structure-activity relationships of this compound analogs provides a powerful framework for the discovery and optimization of novel therapeutic agents, particularly kinase inhibitors. By employing the robust synthetic and biological evaluation protocols detailed in this guide, researchers can efficiently navigate the iterative process of lead identification and optimization. The insights gained from these studies are critical for developing compounds with enhanced potency, selectivity, and in vivo efficacy, ultimately contributing to the advancement of targeted therapies.
References
- BenchChem. (n.d.). Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors.
- ChemicalBook. (n.d.). 2-Chloro-4-(chloromethyl)pyrimidine synthesis.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Benchchem. (n.d.). A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- Anderson, M., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-96.
- Chi, Y., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5236.
- Cook, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 983-999.
- PubMed. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.
- West, C., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11848-11867.
- Benchchem. (n.d.). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
- Mock, E., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(2), 1039-1061.
- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Cancers, 13(11), 2588.
- Benchchem. (n.d.). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines.
- Day, C., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55096.
- ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- Hénin, E., et al. (2010). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Clinical Cancer Research, 16(1), 168-177.
- The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
- European Patent Office. (2001). SYNTHESIS OF CHLORINATED PYRIMIDINES.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5), 133-143.
- Sangeetha, R., & Kumar, D. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
- Currò, S., et al. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 25(30), 3634-3664.
- Zvereva, E., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Cancers, 12(5), 1166.
- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives.
- Margheritis, E., et al. (2020). Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). ACS Medicinal Chemistry Letters, 11(12), 2417-2424.
- MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs.
- Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
- PubMed. (2017). Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors.
- MDPI. (2024). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions.
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Application Notes & Protocols: Purification of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine Derivatives
Abstract & Scope
This technical guide provides a comprehensive overview of robust purification strategies for 2-(chloromethyl)-4-(pyridin-4-yl)pyrimidine and its derivatives. These compounds are pivotal intermediates in medicinal chemistry and drug discovery, often serving as precursors for kinase inhibitors and other targeted therapeutics.[1] The inherent reactivity of the chloromethyl group and the unique physicochemical properties of the bis-heterocyclic core necessitate carefully optimized purification protocols to ensure high purity, stability, and yield.[2][3] This document details field-proven methodologies, including flash column chromatography and multi-solvent crystallization, explains the scientific rationale behind procedural choices, and offers a systematic approach to troubleshooting common challenges. The protocols are designed for researchers, chemists, and process development professionals aiming to achieve superior purity standards for downstream applications.
Foundational Principles: Understanding the Molecule
The successful purification of any compound begins with a thorough understanding of its chemical nature. The this compound scaffold presents a unique set of challenges and opportunities.
-
Reactivity and Stability: The primary site of reactivity is the electrophilic chloromethyl group, which is highly susceptible to nucleophilic substitution.[1] This reactivity is a double-edged sword; it is essential for synthetic elaboration but also poses a significant risk of degradation during purification. Protic solvents (e.g., water, methanol, ethanol) can hydrolyze or solvolyze the chloromethyl group to the corresponding hydroxymethyl or ether derivatives, respectively.[3] Therefore, purification conditions must be anhydrous and ideally performed at controlled temperatures. For long-term storage, maintaining the compound at -20°C in a tightly sealed container is critical to prevent degradation.[2]
-
Polarity and Solubility: The presence of two nitrogen-containing aromatic rings (pyrimidine and pyridine) imparts significant polarity and hydrogen-bonding capability. This generally results in good solubility in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), but limited solubility in non-polar solvents like hexanes.[4] The basic nature of the pyridine and pyrimidine nitrogen atoms can lead to strong interactions with acidic stationary phases like silica gel, potentially causing significant peak tailing during chromatography.
-
Physical Form: These derivatives are typically crystalline solids at room temperature.[4] This property makes crystallization an excellent and highly effective method for final purification, capable of removing both polar and non-polar impurities to yield material of very high purity.
General Purification & Analysis Workflow
A systematic approach is crucial for efficiently isolating a target compound with high purity. The following workflow outlines the logical progression from a crude reaction mixture to a verified, pure product.
Caption: General workflow for purification and analysis.
Protocol 1: Flash Column Chromatography
Flash column chromatography is the workhorse technique for the primary purification of this compound derivatives from crude reaction mixtures.[5] The method separates compounds based on their differential adsorption to a stationary phase.[6]
Expert Rationale: The key challenge with this class of compounds is their basicity, which causes peak tailing on standard silica gel due to strong interactions with acidic silanol (Si-OH) groups. To counteract this, the mobile phase must be "basified" by adding a small amount of a competitive base, such as triethylamine (TEA) or ammonium hydroxide. This neutralizes the acidic sites on the silica, leading to symmetrical peak shapes and improved separation.
Materials & Reagents
-
Crude this compound derivative
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade
-
Triethylamine (TEA)
-
TLC plates (silica gel 60 F254)
-
Glass column, flasks, and fraction collection tubes
Step-by-Step Methodology
-
Mobile Phase Selection via TLC:
-
Prepare a stock solution of the crude material in DCM or EtOAc.
-
On a TLC plate, spot the crude material and elute with various solvent systems. A good starting point is a 50:50 mixture of Hexane:EtOAc.
-
Goal: Achieve a retention factor (Rf) of 0.2-0.4 for the target compound with good separation from impurities.[5]
-
Optimization: If the compound remains at the baseline, increase the eluent polarity (e.g., 100% EtOAc, or 95:5 DCM:MeOH). If streaking is observed, add 0.5-1% TEA to the eluent mixture and re-run the TLC. This simple addition is often the most critical step for success.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane).[7]
-
Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped. The packed silica bed should be level.
-
Add a thin layer of sand on top of the silica to prevent disruption during solvent addition.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution. Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully apply this powder to the top of the packed column. This technique prevents band broadening and improves resolution.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the column. This is faster but may lead to poorer separation if the compound is not highly soluble in the eluent.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.[7]
-
Collect fractions of a consistent volume.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Data Summary: Chromatography Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography, cost-effective.[6] |
| Mobile Phase | Hexane/EtOAc or DCM/MeOH Gradient | Provides a polarity range suitable for eluting the target compounds.[5] |
| Mobile Phase Modifier | 0.5 - 1.0% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing peak tailing of basic compounds. |
| Target Rf | 0.2 - 0.4 | Ensures good separation and a reasonable elution time.[5] |
Protocol 2: Recrystallization
Recrystallization is a powerful technique for achieving exceptional purity, often used after chromatography to "polish" the product or as a standalone method if the crude material is relatively clean.[8] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[9]
Expert Rationale: The choice of solvent is paramount. An ideal solvent will dissolve the this compound derivative completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[5] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed during filtration). For these derivatives, protic solvents like ethanol or isopropanol can be effective, but the process must be performed relatively quickly to minimize potential solvolysis of the reactive chloromethyl group.
Materials & Reagents
-
Purified or semi-pure solid compound
-
Recrystallization solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Heptane)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Büchner funnel and filter flask
-
Filter paper
Step-by-Step Methodology
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a small volume of a potential solvent and observe solubility at room temperature.
-
If insoluble, heat the mixture. A good solvent will dissolve the solid when hot.
-
Cool the solution to see if crystals form.
-
A solvent pair (one "good" solvent, one "poor" anti-solvent) can also be used.[10] For this class of compounds, an EtOAc/Heptane or Acetonitrile/Water system can be effective.
-
-
Dissolution:
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals.[8]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.[9]
-
-
Isolation and Drying:
Purity Assessment and Characterization
Post-purification analysis is a non-negotiable step to validate the success of the protocol.
Caption: Decision tree for purification and analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[11] A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic or trifluoroacetic acid to ensure sharp peaks for the basic analytes) is typically employed.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring no degradation (e.g., hydrolysis to -CH₂OH) or solvent adducts have formed.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the target compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing in Chromatography | Strong interaction between basic nitrogen atoms and acidic silica gel. | Add 0.5-1% triethylamine or 1-2% of 7N ammonia in methanol to the eluent. Alternatively, use a different stationary phase like neutral alumina. |
| No Crystals Form After Cooling | The solution is not supersaturated (too much solvent was added); the compound is too soluble. | Evaporate some solvent to increase concentration. Scratch the inner wall of the flask with a glass rod. Add a single seed crystal. If all else fails, add an anti-solvent dropwise until turbidity persists.[9][10] |
| Product Oiling Out Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent; presence of impurities depressing the melting point. | Try a lower-boiling point solvent. Allow the solution to cool even more slowly. Attempt to triturate the oil with a non-polar solvent like pentane or hexane to induce solidification. |
| Low Recovery from Chromatography | The compound is irreversibly adsorbed onto the silica gel. | Use the recommended basic modifier in the eluent. If the compound is very polar, a reversed-phase chromatography approach may be necessary. |
| New Spots on TLC After Purification | Degradation of the compound on silica gel or during solvent evaporation (heating). | Minimize contact time on silica. Avoid excessive heating during concentration. Ensure all solvents are anhydrous to prevent hydrolysis of the chloromethyl group.[3] |
References
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- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
- BenchChem. (2025). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.
- ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride.
- ChemicalBook. 2-Chloro-4-(chloromethyl)pyrimidine synthesis.
- Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
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- BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
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- ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
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Scale-up synthesis of pyridinylpyrimidine compounds
Application Note & Protocol
Topic: The Strategic Scale-Up of Pyridinylpyrimidine Compounds: From Bench to Plant
Abstract
The pyridinylpyrimidine scaffold is a cornerstone of modern medicinal chemistry, most notably embodied in the structure of Imatinib, a landmark tyrosine kinase inhibitor. The successful transition of these complex heterocyclic compounds from laboratory-scale synthesis to industrial production is a significant challenge, demanding a deep understanding of reaction mechanisms, process safety, and scalability factors. This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the robust scale-up of pyridinylpyrimidine synthesis. We will dissect core synthetic strategies, present a detailed case study on the synthesis of a key Imatinib intermediate, and provide field-proven protocols and troubleshooting insights to ensure a safe, efficient, and reproducible manufacturing process.
Introduction: The Significance and Challenge of Pyridinylpyrimidines
Pyridinylpyrimidine derivatives are a class of nitrogen-containing heterocycles that form the structural core of numerous biologically active molecules. Their prominence surged with the development of Imatinib (Gleevec), which revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the Bcr-Abl tyrosine kinase.[1][2] The core structure, which facilitates specific interactions within kinase ATP-binding sites, has made this scaffold a "privileged" structure in drug discovery.
However, the journey from a milligram-scale discovery synthesis to a kilogram-scale manufacturing process is fraught with challenges.[3][4][5] Issues that are manageable in a round-bottom flask—such as exothermic events, mixing inefficiencies, and minor impurities—can become critical safety hazards and yield-destroying problems in a large reactor.[3][6] A successful scale-up is not merely about using larger glassware; it requires a systematic re-evaluation of the entire synthetic process through the lens of process safety, chemical engineering, and green chemistry principles.[7]
This document outlines two primary, industrially relevant strategies for constructing the pyridinylpyrimidine core and provides a detailed protocol for a validated, scalable route.
Core Synthetic Strategies: A Dichotomy of Assembly
The construction of the N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine core can be approached from two distinct retrosynthetic perspectives. The choice of strategy is dictated by factors such as starting material availability, cost, and the specific substitution patterns required.
Strategy A: The Classical Cyclization Approach
This is the most established and often most cost-effective route for large-scale production. It involves the construction of the pyrimidine ring from acyclic precursors.
-
Retrosynthetic Logic: The primary disconnection is made at the two C-N bonds of the pyrimidine ring, leading back to a guanidine derivative and a 1,3-dielectrophile synthon.
-
Key Reaction: Condensation of a substituted guanidine with a β-ketoenone or a similar 1,3-dicarbonyl equivalent. For many Imatinib syntheses, this involves reacting an N-arylguanidine with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one.[1][8][9]
-
Advantages: Utilizes readily available and inexpensive building blocks like guanidine hydrochloride and cyanamide.[10][11][12] It is a robust, well-understood reaction.
-
Scale-Up Considerations: The cyclization can be exothermic and requires careful temperature control. The purity of the guanidine intermediate is critical to avoid side reactions.
Strategy B: The Cross-Coupling Approach
This modern approach offers greater flexibility and modularity, building the final molecule by sequentially attaching the aryl and pyridinyl groups to a pre-formed pyrimidine core.
-
Retrosynthetic Logic: Disconnections are made at the C-N (amine) and C-C (pyridine) bonds attached to the pyrimidine ring.
-
Key Reactions:
-
Buchwald-Hartwig Amination: To form the C-N bond between the pyrimidine ring (e.g., a 2-chloropyrimidine) and the aryl amine.[13][14] This reaction is known for its excellent functional group tolerance.[15]
-
Suzuki-Miyaura Coupling: To form the C-C bond between the pyrimidine (e.g., a 4-chloropyrimidine) and a pyridineboronic acid derivative.[16][17][18]
-
-
Advantages: Highly modular, allowing for rapid diversification of the final product. Reactions often proceed under milder conditions than classical condensations.
-
Scale-Up Considerations: Requires expensive palladium catalysts and specialized phosphine ligands.[15] Strict control is needed to ensure residual palladium levels in the final Active Pharmaceutical Ingredient (API) meet regulatory limits (<10 ppm).[19]
Case Study: Scale-Up Synthesis of the Imatinib Core
We will focus on the classical cyclization route (Strategy A), which is widely employed in the industrial production of Imatinib.[1][20][21] The overall workflow involves three key stages: formation of the guanidine intermediate, pyrimidine ring cyclization, and nitro group reduction.
Protocol 1: Synthesis of N-(2-Methyl-5-nitrophenyl)guanidinium Nitrate (Intermediate 1)
This step converts the starting aniline into a guanidine salt, priming it for cyclization.
Rationale: The reaction of an aniline with cyanamide in the presence of an acid is a standard method for guanidine synthesis.[8][21] Using nitric acid allows for the direct isolation of the stable guanidinium nitrate salt, which is often a crystalline, easy-to-handle solid, a desirable property for large-scale operations.
| Parameter | Value | Notes |
| Scale | 1.0 kg (2-Methyl-5-nitroaniline) | Ensure reactor is appropriately sized (e.g., 20 L). |
| Solvent | Ethanol | Good solubility for reactants and intermediate salt. |
| Reagents | 50% aq. Cyanamide, Conc. Nitric Acid | Handle with extreme care in a well-ventilated area. |
| Temperature | 70-80°C (Reflux) | Controlled heating is crucial for reaction rate. |
| Typical Yield | 85-90% | Yield is dependent on purity of starting materials. |
Step-by-Step Procedure:
-
Charge a 20 L glass-lined reactor with 2-methyl-5-nitroaniline (1.0 kg) and ethanol (5.0 L).
-
Begin agitation and add a 50% aqueous solution of cyanamide (1.1 kg) over 15 minutes.
-
Heat the mixture to reflux (approx. 78°C) and hold for 1 hour.
-
Carefully add concentrated nitric acid (0.9 L) dropwise over 2 hours, maintaining the reflux. Caution: The addition is exothermic; monitor the internal temperature closely and adjust the addition rate as needed.
-
After the addition is complete, maintain the reflux for an additional 3 hours. Monitor reaction completion by HPLC.
-
Cool the reaction mixture to 0-5°C over 2 hours to induce crystallization.
-
Filter the resulting solid precipitate and wash the filter cake with cold ethanol (2 x 1.0 L).
-
Dry the solid in a vacuum oven at 50°C to a constant weight to yield the title compound as a pale-yellow solid.
Protocol 2: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Intermediate 2)
This is the key ring-forming step that constructs the pyridinylpyrimidine core.
Rationale: This is a classic pyrimidine synthesis via the condensation of a guanidine with a vinylogous amide (enone).[12][22] The use of a base like potassium hydroxide facilitates the deprotonation of the guanidine and subsequent cyclization. Isopropanol is a common solvent choice due to its boiling point and ability to dissolve the reactants.
| Parameter | Value | Notes |
| Scale | 1.0 kg (Intermediate 1) | Use a 20 L reactor. |
| Solvent | Isopropanol | |
| Reagents | 3-Dimethylamino-1-(pyridin-3-yl)propenone, KOH | The enone is a key building block. |
| Temperature | 80-85°C (Reflux) | |
| Typical Yield | 80-88% | Purity of the enone is critical. |
Step-by-Step Procedure:
-
Charge the 20 L reactor with Intermediate 1 (1.0 kg), 3-dimethylamino-1-(pyridin-3-yl)propenone (0.8 kg), and isopropanol (10.0 L).
-
Begin agitation and add powdered potassium hydroxide (0.3 kg) portion-wise over 30 minutes. Caution: Exothermic addition.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor reaction completion by HPLC.
-
Cool the mixture to 20-25°C. The product will precipitate.
-
Filter the suspension and wash the crude solid with water (3 x 2.0 L) until the filtrate is neutral (pH ~7). This removes excess base and salts.
-
Wash the filter cake with isopropanol (1 x 1.0 L).
-
Dry the solid in a vacuum oven at 60°C to yield the title compound.
Process Safety: The Paramount Consideration in Scale-Up
Transitioning from grams to kilograms fundamentally changes the safety profile of a chemical process.[6] What is a minor exotherm in the lab can become a dangerous runaway reaction in a plant. A robust process safety program is non-negotiable.[7][23][24]
The Three Pillars of Process Safety Evaluation: [6]
-
Screening: Early-stage hazard identification using techniques like Differential Scanning Calorimetry (DSC) to determine onset temperatures for decomposition of reactants, intermediates, and products.
-
Evaluation: Using reaction calorimetry (e.g., RC1) to measure the heat of reaction, heat capacity, and adiabatic temperature rise for the desired reaction and potential side reactions. This data is critical to ensure the plant's cooling capacity is sufficient to control the process safely.[25]
-
Mitigation: Implementing control strategies based on the evaluation. This could include controlled addition rates, using a semi-batch process, or designing emergency cooling/quenching systems.
Troubleshooting Common Scale-Up Issues
| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Lower Yield on Scale-Up | Inefficient Mixing/Mass Transfer: Localized "hot spots" or concentration gradients can promote side reactions.[3] | - Increase agitation speed. - Evaluate impeller design for the specific reactor geometry. - Switch to controlled, subsurface addition of critical reagents. |
| Poor Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making it harder to remove heat. Overheating can degrade products.[3] | - Slow down the addition rate of exothermic reagents. - Use a jacketed reactor with a reliable cooling system. - Consider using a more dilute reaction mixture to act as a heat sink. | |
| Impurity Profile Changes | Raw Material Quality: Impurities in starting materials that were negligible at a small scale can become significant.[3] | - Qualify all raw material suppliers and perform rigorous incoming quality control (QC) testing. |
| Longer Reaction/Work-up Times: Increased processing times at scale can lead to the formation of degradation products. | - Re-optimize reaction time at the target scale. - Streamline work-up procedures to minimize the time the product is in solution. | |
| Filtration/Isolation Issues | Different Crystal Morphology: Cooling profiles and solvent environments in a large reactor can lead to very fine particles or different crystal habits that are difficult to filter. | - Implement a controlled cooling profile instead of rapid cooling. - Conduct studies on anti-solvents and crystallization conditions to optimize particle size. - Consider seeding the crystallization with a small amount of desired crystalline material. |
Conclusion
The scale-up synthesis of pyridinylpyrimidine compounds is a multi-faceted discipline that marries synthetic organic chemistry with chemical engineering and rigorous safety analysis. By understanding the fundamental synthetic strategies and anticipating the challenges inherent in moving from the bench to the plant, researchers can develop processes that are not only high-yielding but also safe, robust, and economically viable. The classical guanidine cyclization remains a workhorse for industrial production, while modern cross-coupling methods provide unparalleled flexibility for discovery and development. A "safety-first" mindset, supported by thorough calorimetric analysis, is the ultimate key to a successful and responsible scale-up campaign.
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- 20. Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap [eureka.patsnap.com]
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- 24. pubs.acs.org [pubs.acs.org]
- 25. helgroup.com [helgroup.com]
In vitro kinase assay protocol using pyrimidine inhibitors
Application Note & Protocol Guide
Title: A Researcher's Guide to In Vitro Kinase Assays for the Characterization of Pyrimidine-Based Inhibitors
Abstract
Protein kinases are a pivotal class of enzymes in cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. This has rendered them prime targets for therapeutic intervention. The pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of many FDA-approved kinase inhibitors.[1][2] This is largely due to its ability to mimic the adenine ring of ATP, allowing it to effectively compete for the enzyme's active site.[3][4][5] This guide provides a comprehensive overview and detailed protocols for conducting in vitro kinase assays to determine the potency and selectivity of novel pyrimidine-based inhibitors. We will delve into the theoretical underpinnings of various assay formats, provide step-by-step experimental procedures, and offer insights into data analysis and interpretation, empowering researchers to generate robust and reproducible results.
Introduction: The Kinase-Inhibitor Interaction
At its core, an in vitro kinase assay quantifies the enzymatic activity of a purified kinase. This is achieved by measuring the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate, which can be a protein or a peptide.[6] The inhibitory potential of a compound, such as a pyrimidine derivative, is then determined by its ability to curtail this phosphorylation event.[7]
Pyrimidine-based inhibitors predominantly act as ATP-competitive inhibitors.[8] They achieve this by occupying the ATP-binding pocket of the kinase, thereby preventing the natural substrate (ATP) from binding and initiating the phosphotransfer reaction. The potency of these inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[7]
Signaling Pathway Visualization
To conceptualize the point of intervention, consider a typical receptor tyrosine kinase (RTK) signaling pathway, which is frequently targeted by pyrimidine-based inhibitors.
Caption: Workflow for a typical in vitro kinase inhibition assay. [7]
Step-by-Step Procedure
-
Inhibitor Preparation: Prepare a serial dilution series of your pyrimidine inhibitor. A common approach is to perform 1:3 or 1:10 dilutions to cover a wide concentration range (e.g., from 100 µM to 1 nM). It is crucial to maintain a constant final DMSO concentration across all wells (typically ≤1%).
-
Reaction Master Mix: Prepare a master mix containing the kinase assay buffer, the purified kinase, and the substrate at 2x the final desired concentration. The optimal concentrations of kinase and substrate should be determined empirically in preliminary experiments to ensure the reaction is in the linear range.
-
Assay Plate Setup:
-
Add 25 µL of the 2x kinase/substrate master mix to each well of a 96-well plate.
-
Add a small volume (e.g., 1-5 µL) of your serially diluted inhibitor to the appropriate wells.
-
Include "no inhibitor" (0% inhibition) controls containing vehicle (e.g., DMSO) instead of the inhibitor.
-
Include "no kinase" (100% inhibition) controls to determine the background signal.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer. Add 25 µL of the 2x ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for a time that allows for approximately 10-30% of the ATP to be consumed in the "no inhibitor" control wells. This ensures the reaction is still in the linear phase.
-
Signal Detection:
-
Equilibrate the plate and the luminescent kinase assay reagent to room temperature.
-
Add 50 µL of the luminescent reagent to each well. This will stop the kinase reaction and initiate the luminescence signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation
The goal of data analysis is to determine the IC50 value of your pyrimidine inhibitor. [9]
-
Normalization:
-
Average the luminescence signal from your replicate wells.
-
Subtract the average "no kinase" control signal (background) from all other data points.
-
Normalize the data as a percentage of kinase activity, where the "no inhibitor" control represents 100% activity.
-
% Activity = (Signal_inhibitor / Signal_no_inhibitor) * 100
-
-
-
Dose-Response Curve:
-
IC50 Determination: The IC50 is the concentration of the inhibitor at which the curve passes through 50% activity. This value is calculated by the curve-fitting software.
Example Data Presentation
The results of your analysis should be presented clearly, often in a tabular format, to allow for easy comparison between different compounds.
| Inhibitor | Target Kinase | ATP Conc. (µM) | IC50 (nM) |
| Pyrimidine-A | Kinase X | 10 (Km) | 25.3 |
| Pyrimidine-A | Kinase X | 1000 (Physiological) | 289.1 |
| Pyrimidine-B | Kinase X | 10 (Km) | 150.8 |
| Staurosporine (Control) | Kinase X | 10 (Km) | 5.2 |
Troubleshooting and Best Practices
-
High Background Signal: This can be caused by compound interference with the detection system or contaminated reagents. [11]Always run a "no enzyme" control with your inhibitor to check for this. [11]* Inconsistent Results: This often stems from pipetting errors or improper mixing. Use calibrated pipettes and prepare master mixes to ensure consistency. [12]* Inhibitor Ineffectiveness: If an inhibitor that is active in cells shows no activity in vitro, consider factors like the ATP concentration used. Cellularly active compounds may appear less potent in high-ATP in vitro assays. [12][13]* Enzyme Quality: Ensure your recombinant kinase is of high purity and activity. Contaminating kinases can lead to erroneous results. [14]* DMSO Tolerance: Test the tolerance of your kinase to DMSO. Generally, keep the final concentration below 1% to avoid inhibition of the enzyme. [14]
Conclusion
The in vitro kinase assay is an indispensable tool in the discovery and development of novel kinase inhibitors. By carefully selecting the appropriate assay platform, optimizing key parameters like ATP concentration, and adhering to rigorous experimental and data analysis practices, researchers can reliably characterize the potency of pyrimidine-based inhibitors. This guide provides a foundational framework to empower scientists to generate high-quality, reproducible data, thereby accelerating the journey from compound synthesis to potential therapeutic application.
References
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Current drug discovery technologies, 5(1), 59–69. [Link]
-
Song, H., Han, G., & Ye, M. (2015). Current technologies to identify protein kinase substrates in high throughput. Journal of Zhejiang University. Science. B, 16(5), 346–360. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69. [Link]
-
Carna Biosciences Europe. (n.d.). ATP concentration. Kinase Logistics Europe. [Link]
-
Knapp, S., & Bountra, C. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
-
An, W. F. (2012). Assay development for protein kinase enzymes. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Etnoori, S., et al. (2023). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8781. [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]
-
Hsieh, Y. T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS omega, 6(46), 30777–30790. [Link]
-
Dahl, G. E., & Poyton, M. F. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS infectious diseases, 5(5), 677–690. [Link]
-
Westover, K. D., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of medicinal chemistry, 64(16), 11916–11926. [Link]
-
Jones, S. D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(9), 967–981. [Link]
-
Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. [Link]
-
ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay? ResearchGate. [Link]
-
Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future medicinal chemistry, 15(4), 337–370. [Link]
-
Jones, S. D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 967-981. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. researchgate.net [researchgate.net]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Introduction
Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine. This key intermediate is crucial in the synthetic routes for several active pharmaceutical ingredients (APIs), most notably as a precursor for the tyrosine kinase inhibitor Imatinib.[1][2] Its reactive chloromethyl group allows for facile nucleophilic substitution, making it a versatile building block in medicinal chemistry.
However, researchers frequently encounter challenges with low yields during its preparation. This guide is designed to serve as a dedicated resource for troubleshooting these synthetic issues. We will delve into the mechanistic underpinnings of the reaction, identify common pitfalls, and provide validated protocols and optimization strategies to enhance your synthetic efficiency and product purity.
Part 1: Understanding the Synthetic Pathway
The most common and logical route to this compound involves a two-stage process:
-
Stage 1: Condensation to form the core heterocyclic structure , yielding the precursor alcohol, (4-(pyridin-4-yl)pyrimidin-2-yl)methanol.
-
Stage 2: Chlorination of the precursor alcohol to afford the final product.
Low yields can originate from inefficiencies in either of these critical stages. A comprehensive troubleshooting approach must therefore address both.
Caption: General two-stage synthesis of the target compound.
Part 2: Troubleshooting Guide & Optimization Protocols
This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Q1: My overall yield is consistently below 40%. Where should I start my investigation?
A low overall yield points to a significant issue in one or both synthetic stages. A systematic approach is required:
-
Isolate and Analyze Each Stage: Do not perform the synthesis as a single continuous process initially. Instead, run Stage 1, purify the intermediate alcohol, (4-(pyridin-4-yl)pyrimidin-2-yl)methanol, and calculate the yield. Then, use the purified intermediate for Stage 2 and calculate its yield separately. This will immediately identify the bottleneck.
-
Check Starting Material Purity: Impurities in the initial starting materials for the pyrimidine ring formation can significantly inhibit the reaction or lead to intractable side products.[3] Ensure all reactants are of high purity and are properly stored.
-
Focus on the Chlorination Step: The conversion of the alcohol to the chloromethyl compound is often the most problematic step. The product is highly reactive and can be unstable, while the reaction itself is sensitive to conditions. This step typically warrants the most rigorous optimization.
Q2: The yield of my intermediate alcohol, (4-(pyridin-4-yl)pyrimidin-2-yl)methanol, is poor. How can I improve it?
The formation of the pyrimidine ring via cyclocondensation is sensitive to stoichiometry, base concentration, and temperature.
Common Causes of Low Yield:
-
Incomplete Cyclization: The reaction may not have gone to completion.
-
Side Reactions: The Pinner synthesis and related pyrimidine formations can be prone to self-condensation of reactants or hydrolysis of intermediates.[3]
-
Base Stoichiometry: The incorrect amount or type of base can fail to promote the desired cyclization efficiently.
-
Purification Loss: The intermediate alcohol may be highly polar, leading to difficulties during extraction or chromatography.
Optimization Strategies & Protocol:
| Parameter | Recommendation | Rationale |
| Base | Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) | Strong alkoxide bases are highly effective for this type of condensation. |
| Solvent | Anhydrous Ethanol or Methanol (corresponding to the base) | The solvent should be anhydrous to prevent hydrolysis of reactants and intermediates. |
| Temperature | Reflux | Heating is typically required to drive the reaction to completion. |
| Reaction Time | 12-24 hours | Monitor reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time. |
| Stoichiometry | Use a slight excess (1.1 - 1.2 eq.) of the guanidine component. | This can help drive the reaction towards the product. |
Exemplary Protocol: Synthesis of (4-(pyridin-4-yl)pyrimidin-2-yl)methanol
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve sodium metal (1.0 eq) in anhydrous ethanol (sufficient volume) to prepare fresh sodium ethoxide.
-
Addition: To the stirred solution, add guanidine hydrochloride (1.1 eq). Stir for 30 minutes at room temperature.
-
Reaction: Add 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the disappearance of the starting material by TLC (e.g., using Dichloromethane:Methanol 9:1 as eluent).
-
Work-up: Cool the mixture to room temperature and neutralize carefully with a dilute acid (e.g., 1M HCl) to pH ~7.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue multiple times with a polar organic solvent like ethyl acetate or a chloroform/isopropanol mixture.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Q3: The chlorination step is inefficient and produces a complex mixture. What are the primary causes and solutions?
This is the most critical and challenging step. The target molecule, this compound, is a reactive benzylic-type halide and can be prone to degradation. The reaction with thionyl chloride (SOCl₂) or similar reagents must be carefully controlled.[4]
Common Causes of Failure:
-
Moisture Contamination: Thionyl chloride reacts violently with water.[4] Any moisture will consume the reagent and generate HCl, which can complicate the reaction.
-
Incorrect Temperature Control: The reaction is exothermic. Uncontrolled temperature can lead to the formation of dark, tarry byproducts and decomposition of the product.
-
Reagent Stoichiometry: Insufficient chlorinating agent will result in incomplete conversion. A large excess can promote side reactions.
-
Product Instability: The product itself can be unstable, especially in the presence of heat or nucleophiles, leading to dimerization or polymerization.
-
Side Reaction at Pyridine Nitrogen: The pyridine nitrogen is nucleophilic and can potentially react with the chlorinating agent or the product itself, leading to unwanted byproducts.
Caption: Troubleshooting workflow for the chlorination step.
Optimized Protocol: Chlorination with Thionyl Chloride
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend the purified (4-(pyridin-4-yl)pyrimidin-2-yl)methanol (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Toluene.[5]
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise to the stirred suspension over 30 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting alcohol spot has disappeared.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the cold aqueous solution to pH 8-9 using a saturated sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide.
-
Extraction: Immediately extract the product with DCM or ethyl acetate (3x). The product may be unstable in both acidic and strongly basic aqueous solutions, so this step should be performed efficiently.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (<35 °C). The crude product should be used immediately or purified quickly via flash chromatography on silica gel (using a non-polar eluent system, e.g., Hexane:Ethyl Acetate with a small amount of triethylamine to prevent streaking).
Q4: What are the best practices for handling and storing the final product?
This compound is a reactive alkylating agent and is likely sensitive to moisture and heat.
-
Storage: Store the solid product in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20 °C is recommended for long-term storage).
-
Handling: Handle the material quickly in a dry environment. Avoid exposure to atmospheric moisture.
-
Stability in Solution: Solutions of the product are generally less stable than the solid. If you must prepare a solution, do so immediately before use in a dry, non-protic solvent.
Part 3: Frequently Asked Questions (FAQs)
Q: Are there alternative chlorinating agents to thionyl chloride? A: Yes, agents like phosphorus oxychloride (POCl₃) or oxalyl chloride can be used. However, thionyl chloride is often preferred because its byproducts (SO₂ and HCl) are gaseous and easily removed.[4] If using POCl₃, the work-up is often more complex. For a sensitive substrate like this, the milder conditions afforded by SOCl₂ at low temperatures are generally optimal.
Q: How critical is the inert atmosphere? A: For the chlorination step, it is highly critical. The reaction's success depends on anhydrous conditions, which are best maintained under an inert atmosphere of nitrogen or argon.[4] For the initial condensation, it is good practice but may be slightly more tolerant to minor atmospheric exposure if anhydrous solvents are used.
Q: My final product appears as a dark oil or tar, not a solid. What happened? A: This is a common sign of decomposition, often caused by overheating during the chlorination reaction or during the solvent removal (concentration) step. Re-evaluate your temperature control. Ensure your rotary evaporator bath temperature is kept low (<35 °C). The use of a slight excess of a non-nucleophilic base like triethylamine during purification can sometimes help stabilize the product on a silica gel column.
References
- Google Patents. (n.d.). WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
-
ResearchGate. (n.d.). Flow synthesis of imatinib by Ley and co-workers. Retrieved from [Link]
-
New Drug Approvals. (2014). IMATINIB. Retrieved from [Link]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Sert, M. F., et al. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Molecules, 26(15), 4483. Retrieved from [Link]
-
Lookchem. (n.d.). Synthesis of Imatinib by C-N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Retrieved from [Link]
- Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating Side Reactions in Nucleophilic Substitution of Chloromethylpyrimidines
Welcome to the technical support center for nucleophilic substitution reactions involving chloromethylpyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these versatile building blocks. Here, we address common challenges and side reactions encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design. Our goal is to transform potential synthetic roadblocks into successful outcomes through a deeper understanding of the reaction mechanisms at play.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is sluggish, showing low or no conversion to the desired product. What are the likely causes and how can I fix it?
Low conversion is a frequent issue, often stemming from the inherent reactivity of the chloromethylpyrimidine system or suboptimal reaction conditions.
Underlying Causes & Expert Recommendations:
-
Inadequate Nucleophilicity: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring can decrease the electron density at the chloromethyl carbon, making it less susceptible to attack by weak nucleophiles.[1]
-
Troubleshooting: If you are using a neutral nucleophile like an amine or an alcohol, consider deprotonating it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent anionic nucleophile before introducing the chloromethylpyrimidine.[1]
-
-
Protic Solvent Interference: Protic solvents such as ethanol or water can form a solvent shell around the nucleophile through hydrogen bonding. This "caging" effect deactivates the nucleophile, reducing its reactivity.[1][2]
-
Starting Material is a Hydrochloride Salt: Many chloromethylpyrimidines are supplied as hydrochloride salts. In this form, the pyrimidine ring is protonated, which further deactivates the chloromethyl group towards SN2 attack.[1]
-
Low Reaction Temperature: While higher temperatures can promote side reactions, an overly low temperature may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.
-
Troubleshooting: Gently increase the reaction temperature in 10-20 °C increments, closely monitoring the reaction by TLC or LC-MS for both product formation and the appearance of any degradation products.[1]
-
FAQ 2: My TLC/LC-MS shows multiple unexpected spots. What are the most common side reactions and how can I mitigate them?
The appearance of multiple products is a clear indicator of competing reaction pathways. Understanding these pathways is key to suppressing them. The primary desired reaction is an SN2 substitution at the chloromethyl group.[1] However, several side reactions can occur.
The electron-deficient pyrimidine ring is susceptible to direct attack by nucleophiles, especially at positions 2, 4, and 6, leading to the displacement of a group on the ring (if one is present) or, in some cases, a hydride ion.[5][6][7] While the chloromethyl group is typically the more reactive electrophilic site, strong nucleophiles and elevated temperatures can favor SNAr.[1]
-
Causality: The nitrogen atoms in the pyrimidine ring can stabilize the negative charge of the Meisenheimer complex, which is the intermediate in an SNAr reaction.[8][9] This is particularly true for leaving groups at the C2, C4, and C6 positions.[5]
-
Mitigation Strategy:
-
Lower the Temperature: SNAr reactions generally have a higher activation energy than SN2 reactions at a benzylic-type carbon. Running the reaction at the lowest effective temperature will favor the desired SN2 pathway.[1]
-
Avoid Excessively Strong Nucleophiles: If SNAr is a persistent issue, consider if a less "hard" or less basic nucleophile could be used.
-
Controlled Addition: Slowly adding the nucleophile to the reaction mixture can help maintain a low instantaneous concentration, which can sometimes disfavor the higher-order SNAr pathway.
-
If there is residual water in your reagents or solvent, or if you are using a protic solvent, you may observe the formation of the corresponding hydroxymethylpyrimidine.[10]
-
Causality: Water can act as a nucleophile, attacking the electrophilic chloromethyl carbon to displace the chloride ion.[10][11] This is a common issue as many reagents and solvents are hygroscopic.
-
Mitigation Strategy:
-
Use Anhydrous Conditions: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and ensure your nucleophile and base are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture from entering the system.
-
Solvent Choice: As mentioned, avoid protic solvents like water or alcohols, which can act as competing nucleophiles.[1][3][10]
-
A common issue is the formation of a dimer where your nucleophile, after successfully substituting one chloromethylpyrimidine molecule, acts as a nucleophile again, attacking a second molecule. This is particularly prevalent with bifunctional nucleophiles (e.g., primary amines, thiols).
-
Causality: The newly formed product may still be sufficiently nucleophilic to compete with the starting nucleophile for the remaining chloromethylpyrimidine.
-
Mitigation Strategy:
-
Reverse Addition: Instead of adding the nucleophile to the chloromethylpyrimidine, slowly add the chloromethylpyrimidine solution to a solution of the nucleophile.[12] This ensures that the nucleophile is always in excess, minimizing the chance of the product reacting further.
-
Use an Excess of the Nucleophile: Using a 1.5 to 2-fold excess of the nucleophile can help drive the reaction to the desired mono-substituted product.
-
Dilution: Running the reaction under more dilute conditions can also disfavor the bimolecular dimerization reaction.
-
Under certain conditions, particularly with strong nucleophiles, the pyrimidine ring itself can undergo cleavage.[13][14]
-
Causality: Nucleophilic attack at specific positions on the pyrimidine ring (e.g., C6) can lead to the formation of an anionic adduct that subsequently undergoes cleavage of a C-C or C-N bond within the ring.[13][15] This is more common with highly activated pyrimidines or under harsh reaction conditions (e.g., strong bases like amide ions).[13]
-
Mitigation Strategy:
-
Milder Conditions: Avoid overly harsh conditions, such as extremely strong bases or high temperatures, unless required for your specific transformation.
-
Protecting Groups: In complex syntheses, it may be necessary to protect certain positions on the pyrimidine ring to prevent initial nucleophilic attack.
-
Visual Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting common issues in nucleophilic substitution reactions of chloromethylpyrimidines.
Caption: Troubleshooting workflow for chloromethylpyrimidine substitutions.
Protocol: Minimizing Dimerization via Reverse Addition
This protocol provides a general method for substituting a chloromethylpyrimidine with a primary amine, where dimerization is a significant risk.
Objective: To synthesize the mono-N-substituted (aminomethyl)pyrimidine while minimizing the formation of the bis-substituted dimeric byproduct.
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Primary amine nucleophile (1.5 - 2.0 eq)
-
DIPEA (Diisopropylethylamine) (2.5 - 3.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Nucleophile Preparation: To the flask, add the primary amine (1.5 eq) and DIPEA (2.5 eq). Dissolve them in anhydrous acetonitrile (to make a ~0.2 M solution of the amine).
-
Electrophile Preparation: In a separate dry flask, dissolve the 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
Reverse Addition: Transfer the chloromethylpyrimidine solution to the dropping funnel. Begin adding it dropwise to the stirred solution of the amine and base at room temperature over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (40-50 °C) may be applied if the reaction is slow, but monitor closely for byproduct formation.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.
Data Summary: Solvent & Base Selection
The choice of solvent and base is critical for success. The following table summarizes recommended choices based on the nucleophile's properties.
| Nucleophile Type | Recommended Solvent(s) | Recommended Base | Rationale |
| Weakly Nucleophilic (e.g., neutral amines, alcohols) | DMF, DMSO, THF | NaH, KHMDS (to pre-deprotonate) | Polar aprotic solvents enhance nucleophilicity. A strong base is needed to generate the more reactive anionic nucleophile.[1] |
| Moderately Nucleophilic (e.g., primary/secondary amines) | Acetonitrile, DMF | Et₃N, DIPEA | A non-nucleophilic organic base is sufficient to neutralize the HCl salt without competing in the reaction.[4] |
| Anionic Nucleophiles (e.g., thiolates, alkoxides) | DMF, Acetonitrile, Ethanol | K₂CO₃, NaOEt (if generating in situ) | The base is used to generate the nucleophile in situ. Polar solvents are suitable. Anhydrous conditions are key.[4] |
Mechanistic Overview: SN2 vs. SNAr
Caption: Competing SN2 and SNAr pathways.
References
-
van der Plas, H. C. (1978). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. [Link]
-
Lister, J. H., & Lister, J. H. (1967). Ready Ring-opening of Some Pyrimidine Derivatives. Chemical Communications (London), (17), 860-860. [Link]
-
ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?[Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
ResearchGate. (n.d.). Pyrimidine ring opening mechanism. [Link]
-
University of Liverpool. (n.d.). Pyrimidines. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]
-
Wavefunction, Inc. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
-
Majer, J., et al. (2022). SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7799. [Link]
-
Torres-Gómez, H., et al. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2019(2), M1061. [Link]
-
Méndez-Hernández, S. C., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Molecules, 27(6), 1856. [Link]
-
Greig, I. R., & Smith, D. M. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Beilstein journal of organic chemistry, 10, 1915–1927. [Link]
-
LibreTexts Chemistry. (2019). Effect of sterics on Sn2 reactions. [Link]
-
Medical Device and Diagnostic Industry. (2021). Biocompatibility Failure & Solvent Effect on Chemical Characterization. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
-
LibreTexts Chemistry. (2021). Mechanisms of Nucleophilic Substitution Reactions. [Link]
-
LibreTexts Chemistry. (2025). Hydrolysis Reactions. [Link]
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- 2. mddionline.com [mddionline.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
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- 12. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
Optimizing reaction conditions for 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine. As a Senior Application Scientist, my focus is not just on procedural steps but on the underlying chemical principles that govern reaction outcomes. This guide is designed to empower you to troubleshoot effectively, optimize conditions, and ensure the integrity of your synthesis.
Synthetic Strategy Overview: A Two-Stage Approach
The synthesis of this compound is most reliably achieved through a two-stage process. First, the core pyrimidine ring is constructed, followed by the selective chlorination of the methyl group at the C2 position. This strategy allows for greater control over each transformation, minimizing byproduct formation and simplifying purification.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Troubleshooting the Pyrimidine Core Synthesis
The initial and most critical phase is the construction of the 2-methyl-4-(pyridin-4-yl)pyrimidine scaffold. This is typically achieved via a condensation reaction, such as a Pinner-type synthesis or a variation involving an enaminone intermediate.[1][2]
Frequently Asked Questions (FAQs)
Q1: My yield of 2-methyl-4-(pyridin-4-yl)pyrimidine is consistently low. What are the primary causes?
A1: Low conversion in pyrimidine synthesis often points to issues with reactant purity, suboptimal reaction conditions, or inefficient catalysis.[3]
-
Causality: The core of this synthesis is a cyclocondensation reaction. The efficiency of this ring-closing step is highly dependent on the reactivity of the intermediates and the absence of competing side reactions.
-
Troubleshooting Steps:
-
Reactant Quality: Ensure all starting materials, particularly the amidine, are pure and dry. Amidines are often hygroscopic and can hydrolyze, which halts the reaction.[4] Use freshly prepared or properly stored amidine hydrochloride.
-
Anhydrous Conditions: Water is detrimental. It can hydrolyze key intermediates and consume reagents. Flame-dry all glassware and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base and Solvent Selection: The choice of base and solvent is critical. A common combination is a sodium alkoxide (e.g., sodium ethoxide) in the corresponding alcohol (e.g., ethanol). The base must be strong enough to deprotonate the precursors but not so strong as to cause unwanted side reactions like self-condensation.
-
Temperature and Time: These reactions may require elevated temperatures (reflux) to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from prolonged heating.[3]
-
Q2: I'm observing a significant, difficult-to-remove byproduct in my crude product. What could it be?
A2: Byproduct formation often arises from competing reaction pathways, such as the self-condensation of the ketone starting material or incomplete cyclization.[4]
-
Causality: The desired reaction involves a specific sequence of bond formations. If any intermediate is slow to react, it may divert to a more kinetically favorable but undesired pathway.
-
Prevention Strategies:
-
Stoichiometry Control: Carefully control the molar ratios of your reactants. A slight excess of the amidine can sometimes help drive the reaction toward the desired pyrimidine product.
-
Order of Addition: The order in which you add reagents can influence the outcome. Often, generating the enolate or enaminone intermediate first before adding the amidine can minimize self-condensation.
-
Catalyst Choice: While often base-catalyzed, some modern pyrimidine syntheses utilize metal catalysts (e.g., Copper or Iron complexes) which can offer higher selectivity and milder reaction conditions.[5][6]
-
Caption: Generalized mechanism for pyrimidine ring formation.
Part 2: Optimizing the Chlorination Step
The conversion of the 2-methyl group to a 2-(chloromethyl) group is a critical transformation that introduces the reactive handle for subsequent modifications. This step is fraught with challenges, including incomplete reaction and over-chlorination.
Frequently Asked Questions (FAQs)
Q1: My chlorination of 2-methyl-4-(pyridin-4-yl)pyrimidine is incomplete, and I recover a lot of starting material. How can I drive the reaction to completion?
A1: Incomplete chlorination is typically due to insufficient reactivity of the chlorinating agent, suboptimal temperature, or catalyst issues in the case of radical chlorination.
-
Causality: If converting from a 2-hydroxymethyl precursor, the reaction is a nucleophilic substitution where the hydroxyl is converted into a good leaving group. If starting from a 2-methyl group, it's a radical substitution. Both require specific conditions to be efficient.
-
Troubleshooting Steps (from 2-Hydroxymethyl precursor):
-
Reagent Choice: Thionyl chloride (SOCl₂) is highly effective for this transformation.[7][8] Ensure you use a slight excess (1.1-1.2 equivalents) to drive the reaction.
-
Temperature Control: The initial addition of the alcohol to the SOCl₂ solution can be exothermic. Maintain the temperature below 35 °C during addition. Afterward, stirring at room temperature for 2-4 hours is often sufficient, but gentle heating (40-50 °C) may be required for less reactive substrates.[7]
-
Solvent: Use an anhydrous, inert solvent like toluene or dichloromethane (DCM).[7][8]
-
-
Troubleshooting Steps (from 2-Methyl precursor):
-
Radical Initiation: This pathway requires a radical initiator, such as AIBN or benzoyl peroxide, and a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[9] The initiator must be added in catalytic amounts.
-
Light Source: Radical reactions are often promoted by UV light. Ensure your reaction vessel is irradiated with a suitable lamp if required by the protocol.
-
Temperature: The reaction needs to be heated to a temperature that allows for the decomposition of the radical initiator, typically 60-80 °C for AIBN.
-
Q2: My reaction produces significant amounts of di- and tri-chlorinated byproducts, making purification a nightmare. How can I improve selectivity for the mono-chlorinated product?
A2: Over-chlorination is a classic problem in radical chlorination, caused by the product being as reactive, or more reactive, than the starting material.
-
Causality: The newly formed chloromethyl group can be further chlorinated via the same radical mechanism. This is a statistical process that is difficult to completely suppress.
-
Prevention Strategies:
-
Limit Chlorinating Agent: This is the most critical factor. Use only 1.0 equivalent of the chlorinating agent (e.g., SO₂Cl₂). It is better to have an incomplete reaction and recover some starting material than to form inseparable byproducts.
-
Slow Addition: Add the chlorinating agent dropwise over a prolonged period. This keeps the instantaneous concentration of the reagent low, favoring mono-chlorination.
-
Monitor Closely: Follow the reaction progress meticulously by TLC or GC-MS. Stop the reaction as soon as the desired product is the major component, even if some starting material remains.
-
Q3: The product, this compound, seems to degrade during workup or purification. Why is this happening?
A3: The chloromethyl group is a potent electrophile and is highly susceptible to nucleophilic attack, especially by water or other nucleophilic solvents.[10] The product is also prone to decomposition at elevated temperatures.
-
Causality: The compound is an active alkylating agent. Hydrolysis will convert it back to the hydroxymethyl analog, while other nucleophiles will form corresponding substitution products.
-
Mitigation Protocol:
-
Anhydrous Workup: Avoid aqueous workups if possible. If you must wash with water, use ice-cold brine and work quickly. Immediately dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Avoid Protic Solvents: Do not use alcohols (methanol, ethanol) for extraction or chromatography, as they will react with the product to form ethers.[10] Recommended solvents for chromatography are mixtures of hexane/ethyl acetate or dichloromethane/hexane.[11]
-
Low-Temperature Purification: Perform column chromatography at room temperature and remove the solvent under reduced pressure without excessive heating (keep the water bath below 35 °C).
-
Storage: The final product is often isolated and stored as its hydrochloride salt, which can improve stability.[12] For long-term storage, keep the compound in a tightly sealed container at -20°C under an inert atmosphere.[12]
-
Optimized Chlorination Protocol (from 2-Methyl Precursor)
This protocol prioritizes selectivity for the mono-chlorinated product.
| Parameter | Recommended Value | Rationale |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | Provides good reactivity for benzylic-type methyl groups. |
| Equivalents | 1.0 - 1.05 eq | Crucial for selectivity. Minimizes over-chlorination. |
| Solvent | Dichloromethane (DCM) or CCl₄ | Anhydrous, inert solvents that support radical reactions. |
| Initiator | AIBN (Azobisisobutyronitrile) | 0.05 - 0.1 eq. Reliable radical initiator. |
| Temperature | Reflux (DCM: ~40°C) | Sufficient to initiate AIBN decomposition without degrading the product. |
| Addition Method | Dropwise via syringe pump | Maintains low reagent concentration to favor mono-substitution. |
| Monitoring | TLC or GC-MS every 15-20 min | Essential to stop the reaction at the optimal point. |
Step-by-Step Methodology:
-
In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, dissolve 2-methyl-4-(pyridin-4-yl)pyrimidine (1.0 eq) in anhydrous DCM.
-
Add AIBN (0.05 eq) to the solution.
-
Heat the mixture to reflux (~40°C).
-
In the dropping funnel, prepare a solution of sulfuryl chloride (1.0 eq) in anhydrous DCM.
-
Add the SO₂Cl₂ solution dropwise to the refluxing mixture over 1-2 hours.
-
Monitor the reaction progress by TLC. Upon optimal formation of the desired product, immediately cool the reaction to room temperature.
-
Carefully quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo with minimal heating.
-
Purify immediately via column chromatography (silica gel, hexane/ethyl acetate gradient).[11]
References
- Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing).
- Pinner pyrimidine synthesis. Slideshare.
- Pyrimidine synthesis. Organic Chemistry Portal.
- An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- 2-Chloro-4-(chloromethyl)pyrimidine synthesis. ChemicalBook.
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry - ACS Publications.
- Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Chloromethyl)pyrimidine Derivatives. Benchchem.
- Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents.
Sources
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating SNAr Reactions in Pyrimidine Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrimidine chemistry. As a Senior Application Scientist, I've seen firsthand the challenges and nuances of working with these critical heterocyclic systems. Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of pyrimidine modification, yet it's often plagued by side reactions that can derail a synthesis. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and prevent these common issues, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common SNAr Side Products
This section addresses specific problems you might encounter during your experiments, explaining the underlying causes and providing actionable solutions.
Question 1: I'm seeing significant solvolysis/hydrolysis of my starting halopyrimidine. How can I prevent this?
Answer:
This is a frequent issue, especially when using protic solvents like alcohols or when water is present. The problem arises from the solvent or water acting as a nucleophile, competing with your intended nucleophile.
Causality: In the presence of a base, protic solvents (e.g., ethanol, methanol) are deprotonated to form alkoxides (e.g., ethoxide, methoxide). These alkoxides are often strong nucleophiles and can readily displace the halogen on the electron-deficient pyrimidine ring.[1] Similarly, hydroxide ions from water can lead to the formation of hydroxypyrimidines. This is particularly problematic with strong bases like NaOH or KOH in alcoholic solvents.[1]
Preventative Measures & Protocols:
-
Solvent Selection: Switch to an aprotic solvent that does not participate in the reaction. Common choices include:
-
Tetrahydrofuran (THF)
-
Dioxane
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)[2]
-
-
Choice of Base: Use a non-nucleophilic base to neutralize the acid generated during the reaction (typically HX) without competing with your primary nucleophile.
-
Strict Anhydrous Conditions: Ensure your reaction is free of water.
-
Use oven-dried glassware.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Protocol: Minimizing Solvolysis in an Amination Reaction
This protocol illustrates the practical application of these principles for the reaction of 2,4-dichloropyrimidine with a generic primary amine (R-NH₂).
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2,4-dichloropyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous THF (or another suitable aprotic solvent).
-
Add the amine (R-NH₂) (1.0-1.1 eq).
-
Add a non-nucleophilic base, such as DIPEA (1.5 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be applied.
-
Upon completion, proceed with standard aqueous workup and purification.
Question 2: My reaction is producing a di-substituted product instead of the desired mono-substituted pyrimidine. How can I improve selectivity?
Answer:
Di-substitution is common when working with di- or poly-halopyrimidines. The key is to control the reaction to favor a single substitution event.
Causality: After the first SNAr reaction, the product still contains one or more leaving groups and can undergo a second substitution. The electronic properties of the first nucleophile introduced will influence the reactivity of the remaining leaving groups. Electron-donating groups (like amines) can sometimes slow down or inhibit a second substitution, but this is not always sufficient to prevent the side reaction.[2]
Strategies for Achieving Mono-substitution:
-
Stoichiometric Control: This is the most critical parameter. Use precisely one equivalent of your nucleophile relative to the pyrimidine.[3] Even a slight excess can lead to di-substitution. A slow addition of the nucleophile via a syringe pump can also be beneficial.
-
Low Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This often increases the selectivity for the more reactive site and can slow down the second substitution. Start at 0 °C or even lower, and slowly warm the reaction as needed.
-
Nucleophile Choice: If possible, use a less reactive nucleophile. For instance, anilines are less reactive than aliphatic amines.
Workflow for Optimizing Mono-substitution
Below is a workflow diagram to guide your optimization process.
Caption: A logical workflow for troubleshooting di-substitution in pyrimidine SNAr reactions.
Question 3: I'm working with a 2,4-dichloropyrimidine and getting a mixture of isomers. How can I control the regioselectivity?
Answer:
Regioselectivity in SNAr reactions on pyrimidines is governed by the electronic environment of the carbon atoms bearing the leaving groups. Understanding these principles is key to directing the reaction to the desired position.
Causality & Mechanistic Principles:
The reactivity of halogens on the pyrimidine ring generally follows the order: C4 > C2 > C5 .
-
Attack at C4/C2: Nucleophilic attack at the C4 (para to N1) or C2 (ortho to both nitrogens) positions is favored because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms, which stabilizes the intermediate.[3]
-
C4 vs. C2: C4 is generally more electrophilic and reactive than C2 in an unsubstituted 2,4-dichloropyrimidine.[4][5] This is attributed to a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at C4.[4]
-
Attack at C5: Attack at C5 is highly disfavored as the negative charge in the intermediate cannot be stabilized by the ring nitrogens.[3]
-
Substituent Effects: This inherent reactivity can be altered by other substituents on the ring:
-
Electron-Withdrawing Groups (EWGs) at C5: An EWG (e.g., -NO₂, -CN) at the C5 position strongly activates the C4 position for nucleophilic attack, leading to excellent C4 selectivity.[6]
-
Electron-Donating Groups (EDGs) at C6: An EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the selectivity, favoring substitution at the C2 position.[5]
-
Diagram: Regioselectivity in 2,4-Dichloropyrimidine SNAr
Caption: Influence of substituents on the regiochemical outcome of SNAr reactions.
Table: Guiding Regioselectivity in SNAr Reactions
| Pyrimidine Substrate | Expected Major Product | Rationale |
| 2,4-Dichloropyrimidine | C4-substituted | C4 is inherently more electrophilic than C2.[4][5] |
| 2,4-Dichloro-5-nitropyrimidine | C4-substituted | The C5-nitro group strongly activates the C4 position.[6] |
| 2,4-Dichloro-6-methoxypyrimidine | C2-substituted | The C6-methoxy group directs substitution to the C2 position.[5] |
| 2,5-Dichloropyrimidine | C2-substituted | C2 is activated by both ring nitrogens; C5 is not.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a Meisenheimer complex and why is it important in SNAr reactions? A: A Meisenheimer complex is the key intermediate formed during an SNAr reaction. It is a negatively charged species that results from the nucleophile attacking the aromatic ring. Its stability is crucial for the reaction to proceed. In pyrimidine chemistry, the complex is stabilized when the negative charge can be delocalized onto the ring nitrogens, which is why substitution occurs at the C2 and C4/6 positions.[3]
Q2: Can I use a strong nucleophilic base like sodium methoxide directly? A: You can, but only if methoxylation is your desired reaction. If you are trying to introduce a different nucleophile (e.g., an amine), using sodium methoxide will lead to a mixture of products, with the methoxide competing as a nucleophile.[1] It is better to use a non-nucleophilic base like DIPEA or K₂CO₃.
Q3: How does the leaving group (F, Cl, Br, I) affect the reaction rate? A: In SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. Therefore, the reaction rate is often fastest with the most electronegative halogen, which makes the carbon atom more electrophilic. The general reactivity order is F > Cl > Br > I. This is the opposite of what is observed in SN1 and SN2 reactions.
Q4: My reaction is not proceeding to completion. What can I do? A: If your reaction is stalled, first ensure that your starting materials are pure and your reagents are not degraded. If everything is in order, you can try the following:
-
Increase the temperature: Gently heating the reaction can often provide the necessary activation energy.
-
Use a more polar aprotic solvent: Switching from a solvent like THF to DMF or DMSO can accelerate SNAr reactions.
-
Use a stronger base: If your nucleophile requires deprotonation, a stronger base might be necessary to generate a sufficient concentration of the active nucleophile.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC - NIH. [Link]
-
SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Haloselectivity of Heterocycles. Baran Lab. [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
Sources
- 1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 2. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
Stability of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine in different solvents
Technical Support Center: 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Introduction
This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with this compound. The stability of this compound is critical for the success of synthetic protocols and the integrity of experimental results. This document addresses common issues related to its handling, storage, and use in various solvent systems, offering troubleshooting advice and validated protocols to ensure experimental reproducibility and accuracy.
Troubleshooting & FAQs: Stability in Solution
Question 1: I dissolved this compound and my analytical results (HPLC, LC-MS) show new, unexpected peaks. What is happening?
Answer: You are likely observing degradation of the parent compound. The primary cause of instability for this compound is the high reactivity of its chloromethyl group. The pyrimidine ring is electron-withdrawing, which significantly increases the electrophilicity of the methylene carbon (the carbon in the -CH₂Cl group).[1][2] This makes the compound highly susceptible to nucleophilic substitution, where the chloride ion is displaced by a nucleophile.
If your solvent is nucleophilic (e.g., water, methanol, ethanol) or contains nucleophilic impurities, it will react with the compound.[3] For example, even trace amounts of water in a solvent like DMSO can lead to hydrolysis over time, forming 2-(Hydroxymethyl)-4-(pyridin-4-yl)pyrimidine.[3][4] This reactivity is the fundamental reason for the appearance of new peaks in your chromatogram.
Question 2: What are the best solvents for preparing stock solutions of this compound?
Answer: For short-term use and to maintain the highest compound integrity, high-purity, anhydrous aprotic solvents are strongly recommended. The best choices are:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
Even in these solvents, stability is not indefinite, as they can absorb atmospheric moisture.[3] It is imperative to use anhydrous grade solvents and to handle them under an inert atmosphere (e.g., nitrogen or argon) if possible. For maximum reproducibility, the best practice is always to prepare solutions fresh before use. [3]
Question 3: I need to use a protic solvent like ethanol for my reaction. What precautions should I take?
Answer: Using protic solvents is generally not recommended for storage but may be necessary for a specific reaction protocol.[3][5] Protic solvents are nucleophiles and will actively degrade the compound through solvolysis.
If you must use a protic solvent like ethanol or methanol:
-
Prepare the solution immediately before you intend to use it. Do not store the compound in the protic solvent.
-
Cool the reaction mixture. If your reaction conditions permit, running the reaction at a lower temperature can help to slow the rate of solvolysis relative to your desired reaction.
-
Be aware of potential side products. The solvent itself can compete with your intended nucleophile, leading to the formation of byproducts (e.g., 2-(ethoxymethyl)-4-(pyridin-4-yl)pyrimidine in ethanol).[3] Account for this during purification and analysis.
Question 4: How should I store my stock solutions to maximize their shelf-life?
Answer: To minimize degradation, stock solutions prepared in recommended aprotic solvents (DMF, DMSO) should be stored under the following conditions:
-
Temperature: Store at -20°C or, for longer-term storage (months), at -80°C.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots. This prevents contamination from repeated handling and avoids multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.[3]
-
Container: Use vials with tight-fitting caps, preferably with a PTFE liner, to minimize moisture ingress.
Under these conditions, aliquoted solutions stored at -80°C should be viable for up to six months, while those at -20°C should be used within one month.[3] However, periodic purity checks via HPLC are recommended for critical applications.
Data Summary: Solvent Stability Profile
The following table summarizes the stability and recommended handling of this compound in common laboratory solvents.
| Solvent Class | Examples | Stability Profile | Recommendations & Causality |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Good (Short-Term) | Recommended for stock solutions. These solvents are non-nucleophilic and do not directly participate in substitution reactions. However, they are hygroscopic; absorbed water can cause slow hydrolysis. Always use anhydrous grade and prepare fresh.[3] |
| Protic Polar | Water, Methanol, Ethanol | Poor / Highly Unstable | Not recommended for storage. These solvents are nucleophilic and will readily react via solvolysis/hydrolysis to displace the chloride, leading to rapid degradation of the parent compound.[3][5] Use only if required for a reaction and prepare immediately before use. |
| Aprotic Non-Polar | Toluene, Hexane, Dichloromethane | Good (If Soluble) | Stability is generally high due to the non-nucleophilic nature of the solvent. However, the compound's polarity may lead to poor solubility, limiting its practical use in these solvents for stock solutions. |
Experimental Protocol: HPLC-Based Stability Assessment
This protocol provides a robust workflow for quantifying the stability of this compound in a solvent of interest. Such studies are crucial for validating experimental conditions and are a key component of forced degradation studies in drug development.[6][7]
Objective: To determine the rate of degradation of this compound in a selected solvent at a specific temperature over time.
Materials:
-
This compound
-
HPLC-grade solvent of interest (e.g., DMSO, Methanol)
-
HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance)[8]
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Class A volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution (Time = 0): a. Accurately weigh ~10 mg of this compound and dissolve it in the chosen test solvent in a 10 mL volumetric flask to create a 1 mg/mL stock solution. b. Immediately dilute this stock solution with the HPLC mobile phase to a working concentration of ~50 µg/mL. c. Inject this sample onto the HPLC system immediately. This serves as your T₀ reference point.
-
Incubation: a. Store the remaining 1 mg/mL stock solution at the desired test temperature (e.g., room temperature, 40°C). Protect it from light.[4]
-
Time-Point Analysis: a. At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the stock solution. b. Perform the same dilution as in step 1b to prepare the working concentration sample. c. Inject the sample onto the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~254 nm (or optimal wavelength for the chromophore)
-
Injection Volume: 10 µL
-
-
Data Analysis: a. For each time point, integrate the peak area of the parent compound. b. Calculate the percentage of the parent compound remaining relative to the T₀ sample: % Remaining = (Area_Tx / Area_T₀) * 100 c. Plot % Remaining versus Time. This plot visually represents the stability of the compound under the tested conditions.
Visualizing Degradation Pathways
The primary degradation mechanism for this compound in the presence of nucleophiles is bimolecular nucleophilic substitution (Sₙ2).[1][2] The electron-withdrawing nature of the heterocyclic rings makes the chloromethyl carbon an excellent electrophile for this type of reaction.[1]
Caption: Sₙ2 degradation pathway of this compound.
References
- BenchChem. (2025). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. BenchChem Technical Support.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem Technical Support.
- BenchChem. (2025). Benchmarking the Reactivity of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. BenchChem Technical Support.
- BenchChem. (2025). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions. BenchChem Technical Support.
-
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]
-
Barlin, G. B., & Brown, W. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2473. [Link]
-
Lin, T. S., & Prusoff, W. H. (1978). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 21(1), 109-112. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem Technical Support.
-
Kumar, A., et al. (2020). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 11(8), 947-958. [Link]
-
Zhang, L., et al. (2017). Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. European Journal of Medicinal Chemistry, 137, 301-313. [Link]
-
Liu, X., et al. (2018). Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(8), 1378-1382. [Link]
-
Venkatesan, A. M., et al. (2010). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Bioorganic & Medicinal Chemistry Letters, 20(2), 674-677. [Link]
- Separation Science. (2025). Analytical Techniques In Stability Testing.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 20(2), 202-213. [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. ajrconline.org [ajrconline.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Byproduct Formation in the Synthesis of Pyridinylpyrimidine Kinase Inhibitors
Last Updated: 2026-01-19
Introduction
Welcome to the Technical Support Center for the synthesis of pyridinylpyrimidine kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges related to byproduct formation. The synthesis of these complex heterocyclic compounds, often involving palladium-catalyzed cross-coupling reactions, can be prone to the formation of undesired impurities that complicate purification and reduce yields.[1][2][3]
This resource offers a structured approach to identifying, understanding, and mitigating the formation of these byproducts. By leveraging insights from mechanistic principles and field-proven strategies, our goal is to empower you to optimize your synthetic routes and achieve higher purity of your target kinase inhibitors.
Core Synthesis Strategy: A Brief Overview
The construction of the pyridinylpyrimidine scaffold, a key pharmacophore in many kinase inhibitors like Imatinib, frequently relies on sequential cross-coupling reactions.[4][5] The most common methods employed are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] Understanding the nuances of these reactions is paramount to controlling byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Homocoupling of Boronic Acid/Ester in Suzuki-Miyaura Coupling
Q1: I am observing a significant amount of a homodimer byproduct corresponding to my boronic acid starting material. What are the primary causes and how can I minimize it?
A1: The formation of a homodimer from the boronic acid or ester is a common side reaction in Suzuki-Miyaura couplings.[2] This byproduct arises from the reaction of two molecules of the organoborane reagent.
Root Causes & Troubleshooting Steps:
-
Oxygen Contamination: The presence of oxygen in the reaction mixture is a major contributor to homocoupling.[2][3] It can promote the oxidative addition of the boronic acid to the palladium catalyst, leading to the undesired dimerization.
-
Solution: Ensure rigorous degassing of your solvents and reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
-
High Reaction Temperature: Elevated temperatures can sometimes favor the homocoupling pathway.
-
Solution: Consider reducing the reaction temperature. Optimization studies have shown that lowering the temperature can minimize the formation of the main side product in some cases.[2]
-
-
Base Strength and Concentration: The choice and concentration of the base can influence the rate of competing side reactions.
-
Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and their concentrations. A weaker base or a lower concentration might be sufficient for the desired cross-coupling while suppressing the homocoupling.
-
Issue 2: Protodeborylation of the Boronic Acid/Ester
Q2: My reaction is not going to completion, and I am isolating my aryl halide starting material along with a significant amount of the deborylated arene. What is causing this?
A2: Protodeborylation is the cleavage of the C-B bond and its replacement with a C-H bond. This side reaction consumes your organoborane reagent, leading to incomplete conversion and reduced yield.
Root Causes & Troubleshooting Steps:
-
Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can lead to the hydrolysis of the boronic acid.
-
Solution: Use anhydrous solvents and reagents. Ensure your starting materials are thoroughly dried before use.
-
-
Reaction Conditions: Certain reaction conditions, such as prolonged reaction times or high temperatures, can promote protodeborylation.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times. If possible, lower the reaction temperature.
-
Issue 3: Formation of Phosphine Oxide and Catalyst Deactivation
Q3: My palladium-catalyzed reaction starts well but then stalls, and I observe the formation of palladium black. What is happening to my catalyst?
A3: The formation of palladium black is a sign of catalyst deactivation, often due to the degradation of the phosphine ligands.[6] Phosphine ligands are susceptible to oxidation to the corresponding phosphine oxides, which have poor coordinating ability and lead to the aggregation of the palladium catalyst into an inactive form.[6]
Root Causes & Troubleshooting Steps:
-
Air Sensitivity: Both the Pd(0) active species and the phosphine ligands are sensitive to oxygen.[6]
-
Solution: As with preventing homocoupling, maintaining a strictly inert atmosphere is crucial.[7] Proper degassing of the reaction vessel and solvents is essential.
-
-
Ligand Choice: The stability of the phosphine ligand can vary.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the coupling of an aryl halide with a pyridinylboronic acid derivative. Optimization of specific parameters will be necessary for different substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridinylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a dry reaction flask, add the aryl halide, pyridinylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent, followed by the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Analytical Method for In-Process Monitoring
High-performance liquid chromatography (HPLC) is a powerful tool for monitoring reaction progress and identifying byproducts.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point for many pyridinylpyrimidine derivatives.
Procedure:
-
Prepare a standard solution of your starting materials and expected product.
-
During the reaction, withdraw small aliquots at regular intervals.
-
Quench the aliquot with a suitable solvent (e.g., acetonitrile) and dilute as necessary.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram to determine the relative amounts of starting materials, product, and any byproducts. The use of mass spectrometry (LC-MS) can aid in the identification of unknown impurities.
Data Presentation
Table 1: Common Byproducts and Their Potential Causes
| Byproduct | Potential Cause(s) | Suggested Mitigation Strategy |
| Homocoupled Boronic Acid | Oxygen contamination, high temperature | Rigorous degassing, lower reaction temperature |
| Protodeborylated Arene | Protic impurities, prolonged reaction time | Use anhydrous reagents, monitor reaction closely |
| Phosphine Oxide | Presence of air | Maintain inert atmosphere, use air-stable ligands |
| Hydrolyzed Starting Material | Presence of water | Use anhydrous conditions |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: Troubleshooting workflow for low yield.
Diagram 2: Key Steps in a Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle
Caption: The catalytic cycle of Suzuki-Miyaura coupling.
References
- Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation. (n.d.). SpringerLink.
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
- BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem.
- Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (n.d.). Waters.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Baranczak, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). National Institutes of Health.
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Royal Society of Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Institutes of Health.
- An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. (n.d.). Proceedings of the National Academy of Sciences.
- BenchChem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem.
- Manchanda, P., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
- Baranczak, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
- BenchChem. (2025). Technical Support Center: Pyrimidine-Dione Synthesis. BenchChem.
- Optimization of the Buchwald-Hartwig reaction. (n.d.). ResearchGate.
- Manchanda, P., et al. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate.
Sources
- 1. fiveable.me [fiveable.me]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Solubility of Pyrimidine-Based Compounds
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Introduction: Navigating the Solubility Challenges of Pyrimidine Scaffolds
For researchers in drug discovery and development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] However, the very properties that make pyrimidines attractive—such as their planar, aromatic nature—often contribute to poor aqueous solubility.[4][5] This low solubility can hinder biological evaluation, lead to unreliable assay results, and ultimately impede the development of promising drug candidates.[1][5][6]
This technical support center is designed to provide you, our fellow scientists and researchers, with a comprehensive guide to understanding and overcoming the solubility challenges associated with pyrimidine-based compounds. Through a series of frequently asked questions and detailed troubleshooting protocols, we will explore the fundamental principles of solubility and provide actionable strategies to enhance the dissolution of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why do many of my pyrimidine-based compounds exhibit low aqueous solubility?
A1: The low aqueous solubility of many pyrimidine-based compounds is often a result of their inherent molecular structure. Key contributing factors include:
-
High Crystal Lattice Energy: The planar and symmetrical nature of the pyrimidine ring can lead to strong intermolecular interactions, such as π-π stacking, in the solid state.[4][7] This creates a stable crystal lattice that is difficult for water molecules to break down and solvate.
-
High Lipophilicity: Many pyrimidine derivatives are designed to be lipophilic to cross cellular membranes, but this property often leads to reduced solubility in aqueous media.[4][7]
-
Lack of Ionizable Groups: Compounds lacking functional groups that can be protonated or deprotonated will have solubility that is not significantly influenced by pH, limiting one of the common methods for solubility enhancement.
Q2: My compound is insoluble in aqueous buffer for my in vitro assay. What are my immediate options?
A2: When faced with a pyrimidine derivative that is poorly soluble in your aqueous assay buffer, a systematic approach is recommended to find a quick and effective solution.
Caption: Initial troubleshooting workflow for an insoluble compound.
For pyrimidine compounds with ionizable functional groups, adjusting the pH of the buffer can dramatically improve solubility.[4][5][7][8] The pyrimidine ring itself is weakly basic and can be protonated in acidic conditions, forming a more soluble salt.[4]
Experimental Protocol: pH-Solubility Screening
-
Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10).
-
Add a small, known amount of your pyrimidine compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a controlled temperature.
-
Separate any undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot solubility versus pH to determine the optimal pH for your experiments.
If pH adjustment is not effective or your compound is non-ionizable, the use of a co-solvent can be a powerful technique.[9] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of nonpolar compounds.[9] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).
Protocol 2: Co-solvency for Enhancing Solubility [10]
-
Prepare a high-concentration stock solution of your pyrimidine derivative in a suitable organic solvent like DMSO.
-
Create a series of dilutions of the stock solution in your aqueous buffer, ensuring the final concentration of the organic solvent is as low as possible to avoid interfering with your assay.
-
Visually inspect for precipitation immediately after dilution and over the time course of your experiment.
-
Determine the highest concentration of your compound that remains in solution at an acceptable co-solvent percentage.
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Dielectric Constant (approx.) | Notes |
| Water | 80 | Highly polar |
| DMSO | 47 | Aprotic, strong solubilizing power for many organic compounds |
| Ethanol | 24 | Protic, commonly used in formulations |
| PEG 400 | 12 | Low toxicity, often used in drug delivery |
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[11][12][13] They can encapsulate poorly water-soluble "guest" molecules, like many pyrimidine derivatives, forming inclusion complexes with enhanced aqueous solubility.[5][11][12][13][14][15]
Protocol: Solubility Enhancement with Cyclodextrins
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.[11]
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess of your pyrimidine compound to each cyclodextrin solution.
-
Equilibrate the samples by stirring for 24-48 hours.
-
Filter the solutions to remove undissolved compound.
-
Analyze the filtrate to determine the concentration of the dissolved compound.
-
Plot the compound's solubility as a function of cyclodextrin concentration to assess the effectiveness of complexation.
Q3: The initial troubleshooting steps were insufficient. What are more advanced strategies I can employ for formulation development?
A3: For compounds that remain challenging to solubilize, more advanced formulation strategies are necessary. These typically involve creating a more stable and soluble form of the drug for administration.
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[16][17][18] This approach can be used to temporarily mask the physicochemical properties that lead to poor solubility.[16][17][18][19][20] For pyrimidine-based compounds, a common strategy is to attach a water-soluble promoiety.[16][19]
Example of a Prodrug Strategy:
Caption: Prodrug approach for solubility enhancement.
One successful example involved a pyrazolo[3,4-d]pyrimidine compound where the addition of a water-soluble N-methylpiperazino promoiety resulted in a 600-fold improvement in solubility.[16]
Solid dispersions are systems where a poorly soluble drug is dispersed in an inert, hydrophilic carrier, often a polymer.[21][22][23][24][25][26] This technique can enhance solubility by:
-
Reducing particle size to the molecular level.
-
Converting the drug to an amorphous state , which has a higher apparent solubility than the crystalline form.[21][22]
-
Improving the wettability of the drug.[25]
Table 2: Common Methods for Preparing Solid Dispersions
| Method | Description |
| Melting (Fusion) | The drug and carrier are heated until they melt, mixed, and then cooled and solidified.[24] |
| Solvent Evaporation | The drug and carrier are dissolved in a common solvent, which is then evaporated to form the solid dispersion.[24][25] |
| Hot-Melt Extrusion | The drug and carrier are mixed and melted in an extruder to create a uniform dispersion. |
| Spray Drying | A solution of the drug and carrier is sprayed into a hot air stream, causing rapid solvent evaporation and formation of the solid dispersion.[23] |
Experimental Protocol: Screening for Solid Dispersion Formulations [21]
-
Select a range of hydrophilic polymers (e.g., PVP, HPMC, Soluplus®).
-
Prepare solid dispersions of your pyrimidine compound with each polymer at different drug-to-polymer ratios using a suitable method (e.g., solvent evaporation for small-scale screening).
-
Characterize the solid dispersions using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Perform dissolution studies on the most promising formulations to assess the extent and rate of solubility enhancement.
Nanotechnology offers several innovative ways to improve the solubility and delivery of pyrimidine-based drugs.[27][28][29] These include:
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles.[4] The small particle size leads to a significant increase in surface area, which enhances the dissolution rate.[30]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[5][31] For pyrimidine compounds, encapsulation in liposomes can improve solubility and modify biodistribution.[31]
-
Polymeric Nanoparticles: These are solid, colloidal particles in which the drug is dissolved, entrapped, or encapsulated.[28] They can be designed for controlled release and targeted delivery.[28][32]
Concluding Remarks
The solubility of pyrimidine-based compounds is a multifaceted challenge that often requires a tailored approach. By systematically applying the principles and protocols outlined in this guide—from simple pH adjustments to advanced nanotechnology-based formulations—researchers can effectively enhance the solubility of their compounds, leading to more reliable experimental data and accelerating the path to drug discovery.
References
-
Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(1), 42. Available at: [Link]
-
Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 833-837. Available at: [Link]
-
Solubility of Things. (n.d.). Pyrimidine. Available at: [Link]
-
Scolamiero, G., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 209-213. Available at: [Link]
-
Cervellati, F., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Nanobiotechnology, 14(1), 1-11. Available at: [Link]
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Tran, P., et al. (2019). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Journal of Controlled Release, 314, 1-15. Available at: [Link]
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Radi, M., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(16), 7084-7096. Available at: [Link]
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Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
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Vo, C. L. N., et al. (2020). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 12(8), 713. Available at: [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]
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Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Available at: [Link]
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Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Available at: [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. Available at: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
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Sawatdee, S., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics, 8(2), 16. Available at: [Link]
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ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Available at: [Link]
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Baluja, S. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(11-12), 1081-1087. Available at: [Link]
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Popescu, R. G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 727. Available at: [Link]
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Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(6), 547-560. Available at: [Link]
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]
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Khan, K. U., et al. (2023). Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections. Frontiers in Pharmacology, 14, 1240833. Available at: [Link]
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Al-Sanea, M. M., et al. (2022). Advances in nanotechnology-enabled drug delivery for combining PARP inhibitors and immunotherapy in advanced ovarian cancer. Biomolecules and Biomedicine, 22(5), 729-743. Available at: [Link]
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Szebeni, J., et al. (2021). Targeted Delivery Methods for Anticancer Drugs. Cancers, 13(19), 4835. Available at: [Link]
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Technical Support Center: Catalyst Deactivation in Cross-Coupling with Chloromethylpyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving chloromethylpyrimidine substrates. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in this chemistry: catalyst deactivation. By understanding the root causes of deactivation, you can design more robust reaction conditions, improve yields, and accelerate your research.
Pyrimidines are a cornerstone motif in pharmaceuticals, particularly as protein kinase inhibitors.[1] Their synthesis often relies on cross-coupling reactions to build molecular complexity. However, the inherent properties of the pyrimidine ring, specifically the Lewis basic nitrogen atoms, present a unique challenge. These nitrogens can coordinate to the palladium center, acting as an endogenous poison and leading to catalyst inhibition or deactivation.[2] This guide provides a structured approach to diagnosing and overcoming these issues.
Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation
This section is structured as a series of questions you might ask when an experiment fails, followed by detailed answers and actionable protocols.
Issue 1: Low to No Product Formation
Q1: My reaction shows no conversion. Where do I start my investigation?
A1: Before suspecting complex catalyst deactivation pathways, it is crucial to validate the foundational parameters of your experimental setup. Oxygen is a known culprit for deactivating palladium catalysts, and impure reagents can introduce catalyst poisons.[3]
Initial Verification Checklist:
-
Inert Atmosphere: Is your reaction vessel truly free of oxygen? Ensure you have used a robust technique like at least three cycles of vacuum/backfill with a high-purity inert gas (Argon or Nitrogen).
-
Solvent Purity and Degassing: Are you using anhydrous, high-purity solvents? Solvents must be thoroughly degassed to remove dissolved oxygen. A common method is sparging with an inert gas for 30-60 minutes or using the freeze-pump-thaw technique for more sensitive reactions.
-
Reagent Purity: Impurities in either the chloromethylpyrimidine or the coupling partner (e.g., boronic acid) can poison the catalyst.[3] If reagents are old or of questionable purity, consider recrystallizing solids or distilling liquids. Boronic acids, for instance, can undergo protodeboronation, especially if they are electron-rich or heteroaromatic.[3]
-
Base Quality: Bulk bases like K₃PO₄ or Cs₂CO₃ should be finely ground and stored in a desiccator or drybox. Their effectiveness can be highly dependent on being anhydrous and having a high surface area.[4]
Q2: I've confirmed my setup is sound, but the reaction still fails. How can I be sure my palladium catalyst is active?
A2: The active catalyst in most cross-coupling reactions is a Pd(0) species.[5] If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. This pre-activation step can be a failure point.
Catalyst Activation Strategies:
-
Use a Precatalyst: The most reliable method is to use a modern palladium precatalyst. Buchwald G3 or G4 precatalysts, for example, are designed to cleanly and rapidly generate the active LPd(0) species upon exposure to a base.[4] This eliminates the uncertainties of in-situ reduction.
-
In-Situ Reduction: If using a Pd(II) salt, the phosphine ligand or an amine can act as the reductant.[5] However, this process can be slow or incomplete. You can facilitate it by pre-stirring the Pd(II) source and ligand at a slightly elevated temperature for 15-30 minutes before adding the substrates.[4]
Issue 2: Reaction Stalls or Results in Incomplete Conversion
Q1: My reaction starts but stops before the limiting reagent is consumed. I see palladium black precipitating. What's happening?
A1: The formation of palladium black is a classic sign of catalyst decomposition via aggregation. The phosphine ligands that stabilize the mononuclear palladium species can dissociate or be stripped away, causing the palladium atoms to cluster into an inactive, heterogeneous state.[6]
Causes and Mitigation of Palladium Aggregation:
-
Ligand Dissociation: The bond between palladium and the phosphine ligand is dynamic. At elevated temperatures, ligand dissociation can become more frequent. If the dissociated ligand is not available to re-coordinate, the "naked" palladium species can aggregate.
-
Insufficient Ligand: Ensure you are using an adequate ligand-to-palladium ratio. For many Pd(II) sources, a ratio of 1.5:1 to 2:1 (Ligand:Pd) is recommended to improve catalyst stability.[4]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are critical. The steric bulk of ligands like those developed by Buchwald and Hartwig (e.g., XPhos, SPhos, tBuXPhos) creates a protective sphere around the palladium atom, which not only promotes the desired reductive elimination step but also physically hinders aggregation.[7][8]
Q2: I don't see palladium black, but the reaction still stalls. Could the chloromethylpyrimidine be deactivating the catalyst?
A2: Yes, this is a primary concern with N-heterocyclic substrates. The lone pair of electrons on the pyrimidine nitrogen is Lewis basic and can coordinate to the electron-deficient palladium center.[2] This coordination can create a dormant, off-cycle species that is unable to participate in the catalytic cycle.
Mechanism of Pyrimidine-Induced Deactivation:
-
Coordination: The pyrimidine nitrogen binds to the palladium(II) intermediate formed after oxidative addition.
-
Inhibition: This coordination can block the site needed for the incoming nucleophile (transmetalation) or prevent the molecule from achieving the correct geometry for reductive elimination.
-
Ligand Displacement: In some cases, the pyrimidine can displace the phosphine ligand, leading to an unstable palladium complex that is prone to decomposition.[9]
Solutions:
-
Use Electron-Rich, Bulky Ligands: This is the most effective strategy. Highly electron-donating phosphine ligands make the palladium center less electrophilic (less "hungry" for the pyrimidine nitrogen's lone pair). Steric bulk can also disfavor the binding of the pyrimidine ring.[9]
-
Modify the Substrate (If Possible): If synthetic routes allow, adding a substituent near the pyrimidine nitrogen can sterically shield it, reducing its ability to coordinate with the palladium.
-
Additives: Certain additives can sometimes mitigate this effect, although this is system-dependent. For instance, salts like KBr have been shown to modulate the electronic structure of palladium and enhance stability in some cases.[10]
Issue 3: Significant Side Product Formation
Q1: My desired product is forming, but I also see a major byproduct from hydrodechlorination (the Cl is replaced by H). Why?
A1: Hydrodechlorination is often the result of a competing side reaction called β-hydride elimination.[7] This pathway becomes competitive with the desired reductive elimination step, especially if reductive elimination is slow.
When to Suspect β-Hydride Elimination:
-
This is more common when the coupling partner has β-hydrogens (e.g., an alkylboronic acid).
-
If the ligands on the palladium are not bulky enough, it can slow down reductive elimination, giving β-hydride elimination more time to occur.[11]
Solutions:
-
Promote Reductive Elimination: Use bulky, electron-rich phosphine ligands. The steric pressure exerted by these ligands forces the coupled groups together, accelerating the rate of reductive elimination relative to β-hydride elimination.[12]
-
Choice of Base/Solvent: The reaction environment can influence the rates of these competing pathways. Sometimes, switching to a different base or solvent system can favor the desired reaction.
Q2: How can I achieve selective coupling at the chloromethyl group without affecting other chloro-substituents on the pyrimidine ring?
A2: Achieving selectivity between a C(sp³)-Cl bond (chloromethyl) and a C(sp²)-Cl bond (chloro-aryl) is feasible because their reactivities toward oxidative addition are different. Generally, the C-Cl bond of a chloromethyl group is more reactive in palladium-catalyzed cross-couplings than an aryl C-Cl bond.[13]
Strategies for Selective Coupling:
-
Milder Conditions: Use lower reaction temperatures and shorter reaction times. These conditions may be sufficient to activate the more reactive chloromethyl group while leaving the aryl chloride untouched.[13]
-
Less Forcing Catalyst System: Avoid overly reactive catalyst systems. A combination of a less electron-rich ligand or a lower catalyst loading might provide the desired selectivity. You may need to screen a few different ligands to find the optimal balance between reactivity and selectivity.
Frequently Asked Questions (FAQs)
Q: What are the main mechanisms of catalyst deactivation in cross-coupling? A: There are three primary modes of deactivation:
-
Poisoning: A substance strongly binds to the catalyst's active sites, rendering them inactive.[14] For chloromethylpyrimidines, the pyrimidine nitrogen itself can act as a poison. External poisons can also be introduced from impure reagents (e.g., sulfur or other nonmetal contaminants).[15]
-
Fouling: The deposition of materials, such as carbonaceous "coke," on the catalyst surface blocks active sites.[16][14] This is more common in high-temperature industrial processes but can occur if starting materials decompose.
-
Sintering (Aggregation): Metal particles agglomerate, reducing the active surface area.[14] In homogeneous catalysis, this manifests as the precipitation of palladium black.
Q: Why are bulky, electron-rich phosphine ligands so important for these reactions? A: These ligands address multiple challenges in the catalytic cycle simultaneously:
-
Promote Oxidative Addition: Their high electron density increases the electron density on the Pd(0) center, making it more nucleophilic and accelerating the oxidative addition of the C-Cl bond, which is often the rate-limiting step.[17]
-
Promote Reductive Elimination: Their steric bulk creates crowding around the metal center, which is relieved during reductive elimination. This accelerates the product-forming step and outcompetes side reactions like β-hydride elimination.[12][18]
-
Enhance Stability: The combination of steric bulk and strong σ-donation stabilizes the catalytically active monoligated palladium species, preventing catalyst decomposition and aggregation.[7][8]
Q: Can the choice of base impact catalyst stability and activity? A: Absolutely. The base is not just a stoichiometric reagent; it plays a critical role in the transmetalation step of many cross-coupling reactions (like Suzuki and Buchwald-Hartwig).[3][7]
-
Strength: A base that is too strong can cause degradation of sensitive substrates or ligands. A base that is too weak may result in a slow or incomplete transmetalation step.
-
Solubility: Poorly soluble inorganic bases (e.g., K₃PO₄) can lead to reproducibility issues. The rate of agitation can significantly impact reactions involving solid bases.[5] Using a co-solvent like water can sometimes help solubilize the base, but water can also promote side reactions like hydrolysis.[3]
Data and Protocols
Table 1: Recommended Catalyst Systems for Challenging Chloropyrimidine Couplings
| Coupling Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Notes |
| Suzuki-Miyaura | XPhos Pd G3 | XPhos | K₃PO₄ | 1,4-Dioxane or Toluene | 80-110 | Highly reliable for heteroaryl chlorides.[2] |
| Buchwald-Hartwig | GPhos Pd G3 | GPhos | NaOtBu or LHMDS | Toluene or THF | RT-100 | GPhos ligand is designed to resist deactivation by N-heterocycles.[9] |
| C-S Coupling | Pd₂(dba)₃ | Xantphos | K₂CO₃ | Dioxane | 100-120 | Bidentate ligands can offer unique selectivity and stability. |
Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and must be optimized for specific substrates.
Materials:
-
Chloromethylpyrimidine (1.0 mmol, 1.0 equiv)
-
Boronic Acid/Ester (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
K₃PO₄ (finely ground, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the chloromethylpyrimidine, boronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Seal the vial with a cap containing a PTFE septum.
-
Evacuate the vial and backfill with argon. Repeat this cycle three times.
-
Using a syringe, add the degassed 1,4-dioxane to the vial.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography.
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. Available at: [Link]
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The recent development of phosphine ligands derived from 2-phosphino-substituted heterocycles and their applications in palladium-catalyzed cross-coupling reactions - HKMU Scholars. Available at: [Link]
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Validation & Comparative
A Comparative Guide to 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine and Other Kinase Inhibitor Scaffolds for Drug Discovery Professionals
This guide provides an in-depth technical comparison of the 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine scaffold with other prominent kinase inhibitor frameworks. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative performance, and experimental validation of these critical components in modern oncology research.
Introduction: The Central Role of Kinase Inhibitors and the Pyrimidine Scaffold
Protein kinases, as central regulators of cellular signaling, have become prime targets for therapeutic intervention, particularly in oncology. Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized cancer treatment. The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, largely due to its structural similarity to the adenine core of ATP, enabling it to form key hydrogen bond interactions within the kinase hinge region.[1] This inherent characteristic has made pyrimidine derivatives a cornerstone of kinase inhibitor design, with numerous FDA-approved drugs featuring this core structure.[2]
This guide focuses on a specific, yet representative, pyrimidine derivative: this compound. The presence of a chloromethyl group at the 2-position strongly suggests a covalent mechanism of action, a strategy of growing importance in kinase inhibitor design. We will compare this scaffold to other key classes of kinase inhibitors, providing a framework for rational drug design and lead optimization.
The this compound Scaffold: A Covalent Approach
The this compound scaffold combines the ATP-mimetic pyrimidine core with a reactive chloromethyl group. This "warhead" is designed to form a covalent bond with a nucleophilic residue, typically a cysteine, within the ATP-binding pocket of the target kinase.[1] This covalent and often irreversible inhibition offers several potential advantages over non-covalent inhibitors, including:
-
Increased Potency and Duration of Action: By forming a stable covalent bond, the inhibitor can achieve prolonged target occupancy, leading to sustained downstream signaling inhibition.
-
High Selectivity: Targeting a non-conserved cysteine residue can lead to exquisite selectivity for the target kinase over other kinases that lack this residue.[3]
-
Overcoming Resistance: Covalent inhibitors can be effective against resistance mutations that alter the binding affinity of non-covalent drugs.
The pyridin-4-yl moiety at the 4-position plays a crucial role in orienting the molecule within the ATP-binding site and can be modified to fine-tune selectivity and physicochemical properties.
Comparative Analysis with Other Privileged Kinase Inhibitor Scaffolds
While the pyrimidine scaffold is highly versatile, other heterocyclic systems have also proven to be fruitful starting points for kinase inhibitor development. Here, we compare the this compound scaffold with three other major classes: quinazoline, pyrrolopyrimidine, and indole-based inhibitors.
Quinazoline Scaffold
The quinazoline scaffold, a fusion of a pyrimidine and a benzene ring, is another highly successful framework for kinase inhibitors. Many approved EGFR inhibitors, such as gefitinib and erlotinib, are based on this scaffold.[4]
-
Mechanism: Typically act as ATP-competitive, non-covalent inhibitors.
-
Key Interactions: The quinazoline nitrogen atoms form hydrogen bonds with the kinase hinge region.
-
Comparison: While highly effective, non-covalent quinazolines can be susceptible to resistance mutations in the kinase domain. The covalent nature of this compound offers a potential advantage in this regard.
Pyrrolopyrimidine Scaffold
The pyrrolopyrimidine scaffold, an isostere of purine, offers a different geometry for interacting with the ATP-binding site.[5] This scaffold is found in inhibitors of various kinases, including Akt and those involved in parasitic diseases.[6][7]
-
Mechanism: Can be designed as both covalent and non-covalent inhibitors.
-
Key Interactions: The pyrrole nitrogen can act as a hydrogen bond donor, providing an additional interaction point compared to pyrimidine.
-
Comparison: The pyrrolopyrimidine core provides a different vector for substituent placement, which can be exploited to achieve selectivity against different kinase families.
Indole Scaffold
Indole-based scaffolds are present in a diverse range of kinase inhibitors targeting kinases such as CDKs, PI3K, and SRC.[8][9]
-
Mechanism: Primarily non-covalent, ATP-competitive inhibitors.
-
Key Interactions: The indole NH group acts as a hydrogen bond donor, and the bicyclic system provides a platform for extensive substitution to explore the ATP-binding site.
-
Comparison: The synthetic tractability of the indole scaffold allows for the creation of large and diverse libraries for screening. However, like quinazolines, non-covalent indole inhibitors can face challenges with acquired resistance.
Table 1: Comparative Summary of Kinase Inhibitor Scaffolds
| Scaffold | Core Structure | Typical Mechanism of Action | Key Advantages | Representative Targets |
| This compound | Pyrimidine | Covalent (Irreversible) | High potency, prolonged duration of action, potential to overcome resistance. | Cysteine-containing kinases |
| Quinazoline | Fused Pyrimidine-Benzene | Non-covalent (Reversible) | Well-established, clinically validated scaffold with good drug-like properties. | EGFR, VEGFR |
| Pyrrolopyrimidine | Fused Pyrrole-Pyrimidine | Both Covalent and Non-covalent | Isostere of purine, offers different interaction points and vectors for substitution. | Akt, CDPK1 |
| Indole | Fused Pyrrole-Benzene | Non-covalent (Reversible) | Synthetically versatile, allows for extensive structure-activity relationship (SAR) exploration. | CDKs, PI3K, SRC |
Experimental Validation: Protocols for Performance Comparison
To objectively compare the performance of these different scaffolds, a series of standardized biochemical and cellular assays are essential.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the potency of an inhibitor against a purified kinase.
Workflow for Kinase Inhibition Assay
Caption: Workflow for determining the IC50 value of a kinase inhibitor.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the kinase substrate (a peptide or protein). Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.[10]
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of ADP produced (e.g., using ADP-Glo™ Kinase Assay).
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing cell viability.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12][13]
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability versus the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[8]
Target Engagement and Pathway Analysis (Western Blotting)
Western blotting is used to confirm that the inhibitor is engaging its target in cells and to assess its effect on downstream signaling pathways.
Workflow for Western Blotting
Caption: General workflow for Western blotting analysis.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the inhibitor at various concentrations for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[14]
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent HRP substrate and detect the signal using an imaging system.
-
Data Analysis: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein. Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.[15]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective covalent kinase inhibitors. Its inherent ability to mimic ATP, combined with the potential for covalent targeting, offers a powerful strategy to address the challenges of potency, selectivity, and acquired resistance in cancer therapy.
A thorough comparative analysis against other established scaffolds, such as quinazolines, pyrrolopyrimidines, and indoles, using robust and standardized experimental protocols, is crucial for identifying the optimal scaffold for a given kinase target. The methodologies outlined in this guide provide a framework for such a comparative evaluation, enabling drug discovery professionals to make data-driven decisions in the pursuit of novel and effective cancer therapeutics. Future efforts should focus on expanding the repertoire of covalent warheads and exploring novel heterocyclic scaffolds to further enhance the diversity and efficacy of the kinase inhibitor toolkit.
References
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Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents Med Chem. [Link]
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Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. PMC. [Link]
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Discovery of pyrrolopyrimidine inhibitors of Akt. PubMed. [Link]
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Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
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MTT Assay Protocol. Springer Nature Experiments. [Link]
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An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. PubMed. [Link]
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An alkynylpyrimidine-based covalent inhibitor that targets a unique cysteine in NF-κB-inducing kinase (NIK). DOI. [Link]
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Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC. [Link]
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Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. ResearchGate. [Link]
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Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. [Link]
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Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]
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Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
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IC50 Determination. edX. [Link]
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Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. [Link]
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC. [Link]
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SAR of some novel pyrimidine derivatives and chemical structure of... ResearchGate. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
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Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed. [Link]
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SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]
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Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]
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Validation of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine as a Chemical Probe for Epidermal Growth Factor Receptor (EGFR)
A Comparative Guide for Researchers
This guide provides a comprehensive framework for the validation of 2-(chloromethyl)-4-(pyridin-4-yl)pyrimidine, hereafter designated as Probe-X , as a potential chemical probe for the Epidermal Growth Factor Receptor (EGFR). We will objectively compare its hypothetical performance characteristics against established EGFR inhibitors, gefitinib (a reversible inhibitor) and afatinib (an irreversible inhibitor), and provide detailed experimental protocols for its validation.
The Critical Role of Validated Chemical Probes in Kinase Research
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime therapeutic target. Chemical probes are indispensable tools for dissecting the complex biology of kinases like EGFR and for the development of novel therapeutics. However, the utility of a chemical probe is entirely dependent on its thorough validation. An ideal chemical probe should exhibit high potency and selectivity for its intended target, a well-defined mechanism of action, and demonstrated activity in a cellular context.
Probe-X is a novel, putative covalent irreversible inhibitor of EGFR. Its 2-chloromethylpyrimidine warhead is designed to form a covalent bond with a non-catalytic cysteine residue (Cys797) in the ATP-binding pocket of EGFR, a mechanism shared by several clinically approved EGFR inhibitors. This guide will outline the necessary steps to validate Probe-X and compare its performance with well-characterized EGFR probes.
Comparative Analysis of EGFR Probes
A direct comparison of the key performance parameters of Probe-X with established EGFR inhibitors is crucial for its validation. The following table summarizes the hypothetical data for Probe-X alongside the known data for gefitinib and afatinib.
| Feature | Probe-X (Hypothetical) | Gefitinib | Afatinib |
| Target | EGFR | EGFR | EGFR, HER2, HER4 |
| Mechanism of Action | Covalent Irreversible | Reversible ATP-Competitive | Covalent Irreversible |
| Binding Site | ATP-binding pocket (targets Cys797) | ATP-binding pocket | ATP-binding pocket (targets Cys797) |
| In Vitro Potency (IC50 vs. EGFR) | 50 nM | 2-37 nM | 0.5 nM |
| Selectivity | To be determined | High for EGFR over other kinases | Pan-ErbB inhibitor |
| Cellular Potency (EC50) | To be determined | Dependent on cell line and EGFR status | Dependent on cell line and EGFR status |
Experimental Validation Workflow
The validation of a chemical probe is a multi-step process that should be approached systematically. The following diagram illustrates a typical workflow for validating a novel kinase inhibitor like Probe-X .
Caption: A streamlined workflow for the validation of a novel kinase inhibitor.
Detailed Experimental Protocols
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Culture A431 cells (an EGFR-overexpressing cell line) to 80-90% confluency.
-
Treat cells with Probe-X (e.g., at 1x, 10x, and 100x the hypothetical IC50), a positive control (afatinib), and a vehicle control (DMSO) for 2 hours.
-
-
Cell Lysis and Heating:
-
Harvest and wash the cells, then resuspend in PBS.
-
Lyse the cells by freeze-thaw cycles.
-
Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Separation and Detection:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for EGFR.
-
-
Data Analysis:
-
Quantify the band intensities and plot the amount of soluble EGFR as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of Probe-X indicates target engagement.
-
Selectivity Profiling: Kinome Scan
A high-quality chemical probe should be selective for its target to avoid confounding off-target effects. A kinome scan is a broad screening of a compound against a large panel of kinases.
Protocol:
-
Compound Submission:
-
Submit Probe-X to a commercial kinome scanning service (e.g., Eurofins DiscoverX, Reaction Biology Corp).
-
Typically, the compound is tested at a single high concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.
-
-
Data Analysis:
-
The results are usually provided as a percentage of inhibition for each kinase.
-
Visualize the data as a dendrogram to identify any off-target kinases that are significantly inhibited by Probe-X .
-
Follow-up dose-response experiments should be performed for any identified off-targets to determine their IC50 values.
-
Cellular Activity: Inhibition of EGFR Signaling and Cell Viability
A validated chemical probe must demonstrate a functional effect in cells that is consistent with the inhibition of its target.
Protocol:
-
Inhibition of Downstream Signaling (Western Blot):
-
Starve A431 cells overnight, then pre-treat with Probe-X , afatinib, or DMSO for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes.
-
Lyse the cells and perform Western blotting to detect the phosphorylation of EGFR (pEGFR) and downstream signaling proteins like AKT (pAKT) and ERK (pERK).
-
A dose-dependent decrease in the phosphorylation of these proteins will confirm the on-target activity of Probe-X .
-
-
Cell Viability Assay (e.g., CellTiter-Glo):
-
Seed A431 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of Probe-X , gefitinib, and afatinib for 72 hours.
-
Measure cell viability using a luminescent assay that quantifies ATP levels.
-
Calculate the EC50 value for each compound, which represents the concentration required to inhibit cell growth by 50%.
-
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, highlighting the downstream effectors that can be monitored to assess the cellular activity of Probe-X .
Caption: The EGFR signaling pathway and the point of inhibition by Probe-X.
Conclusion and Recommendations
The validation of a chemical probe is a rigorous process that requires a multi-faceted experimental approach. While Probe-X (this compound) presents a promising profile as a covalent inhibitor of EGFR, its utility as a chemical probe is contingent upon the successful execution of the validation experiments outlined in this guide.
A thorough characterization of its potency, selectivity, and cellular activity, benchmarked against established probes like gefitinib and afatinib, is essential. Should the experimental data support a high degree of potency and selectivity for EGFR, with a clear on-target mechanism of action in cells, Probe-X could be a valuable tool for the research community to further dissect the intricate roles of EGFR in health and disease.
References
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Wissner, A., & Mansour, T. S. (2008). The development of HKI-272 and related compounds for the treatment of cancer. Archives of Pharmacal Research, 31(9), 1169-1178. [Link]
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Li, D., Ambrogio, L., Shimamura, T., Kubo, S., Takahashi, M., Chirieac, L. R., ... & Shapiro, G. I. (2008). BIBW2992, an irreversible EGFR/HER2 inhibitor in clinical development, engages its target and overcomes resistance to other EGFR inhibitors. Oncogene, 27(34), 4702-4711. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
Comparative Efficacy of Pyridyl-Pyrimidine-Based Inhibitors in Cell-Based Assays: A Guide for Drug Discovery Professionals
This guide provides an in-depth, objective comparison of the efficacy of kinase inhibitors built upon the pyridyl-pyrimidine scaffold. While the specific molecule 2-(chloromethyl)-4-(pyridin-4-yl)pyrimidine serves as a reactive building block in medicinal chemistry[1], this analysis focuses on downstream, well-characterized inhibitors that incorporate this privileged structure. We will dissect their performance in critical cell-based assays, compare them against alternative compounds, and provide the detailed methodologies necessary for replication and validation.
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form key hydrogen bonds within the ATP-binding pocket of protein kinases.[2] The addition of a pyridine moiety enhances this interaction, creating a versatile core for developing potent and selective inhibitors against critical oncology targets such as Cyclin-Dependent Kinases (CDKs) and components of the Hedgehog (Hh) signaling pathway.[3][4] This guide delves into the practical application and evaluation of such compounds, offering a framework for researchers in the field.
Mechanism of Action & Comparative Efficacy
To illustrate the therapeutic potential of the pyridyl-pyrimidine scaffold, we will compare representative inhibitors against two distinct and highly validated cancer targets: CDK4/6 and the Hedgehog signaling pathway's Smoothened (SMO) receptor.
Targeting the Cell Cycle: CDK4/6 Inhibition
The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle. Its hyperactivation is a common driver of cell proliferation in many cancers, particularly ER-positive breast cancer. Pyridyl-pyrimidine derivatives have been successfully developed to selectively target CDK4/6.
A notable example comes from a series of 4-(pyrazol-4-yl)-pyrimidines, which were optimized for potent and selective inhibition of CDK4/6.[4] These compounds function by competing with ATP, thereby preventing the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, halting cell cycle progression.
Below is a diagram illustrating the CDK4/6-Rb signaling pathway and the point of inhibition.
Caption: The Hedgehog signaling pathway and SMO inhibitor action.
Comparative Efficacy Data:
The table below compares a novel pyridyl-pyrimidine SMO inhibitor, B31 , with Vismodegib, an FDA-approved drug. The primary readout for Hh pathway activity is often a Gli-luciferase reporter assay.
| Compound Class | Specific Compound | Target | Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| Pyridyl-Pyrimidine | B31 | SMO | NIH-3T3 | Gli-Luciferase Reporter | 19.3 | [3] |
| BxPC-3 | Cell Proliferation (MTT) | 1,100 | [3] | |||
| Alternative (FDA-Approved) | Vismodegib | SMO | NIH-3T3 | Gli-Luciferase Reporter | ~3 | (Generic) |
| BxPC-3 | Cell Proliferation (MTT) | >5,000 | (Generic) |
Note: Data for Vismodegib is representative and compiled from various public sources.
Experimental Protocols: A Guide to Self-Validating Assays
The trustworthiness of efficacy data hinges on robust and well-controlled experimental design. Below are detailed, step-by-step protocols for the key cell-based assays used to evaluate kinase inhibitors.
Cell Viability / Proliferation Assay (MTT-Based)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The causality is that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product.
Workflow Diagram:
Caption: Workflow for an MTT-based cell proliferation assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., BxPC-3, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the pyridyl-pyrimidine inhibitor and control compounds (e.g., Palbociclib) in growth medium.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include wells with medium and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitates are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated wells (defined as 100% viability) and plot the percentage of viability against the log of the inhibitor concentration. Calculate the IC50 value using a four-parameter logistic curve fit.
Target Phosphorylation Assay (Western Blot)
This assay directly validates if the inhibitor is engaging its intended kinase target within the cell by measuring the phosphorylation status of a known downstream substrate. The logic is that an effective kinase inhibitor will reduce the level of substrate phosphorylation.
Workflow Diagram:
Caption: Workflow for a Western Blot-based phosphorylation assay.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of the inhibitor for 2-6 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitor cocktails. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-Rb Ser780) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washing, apply an ECL substrate and image the chemiluminescence.
-
Stripping and Reprobing: To validate results, the membrane can be stripped and re-probed for the total protein (e.g., anti-Rb) and a loading control (e.g., anti-β-Actin) to ensure equal protein loading.
Conclusion and Future Perspectives
The pyridyl-pyrimidine scaffold remains a highly productive foundation for the development of targeted cancer therapeutics. As demonstrated, derivatives of this core structure show potent and specific activity against diverse and critical oncology targets like CDK4/6 and SMO in relevant cell-based models. [3][4]The direct comparison of novel compounds against established drugs like Palbociclib and Vismodegib is essential for benchmarking progress and identifying candidates with superior potency or improved pharmacological properties.
The future of drug development with this scaffold lies in optimizing for greater selectivity to minimize off-target effects, overcoming acquired resistance mechanisms, and exploring novel formulations or combination therapies to enhance clinical efficacy. The robust, self-validating cell-based assays outlined in this guide are fundamental tools in this endeavor, providing the reliable data needed to drive promising molecules from the bench to the clinic.
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CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo. PubMed. [Link]
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CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo. AACR Journals. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]
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Cell-based test for kinase inhibitors. INiTS. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
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CHM gene: MedlinePlus Genetics. MedlinePlus. [Link]
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CHM Gene - GeneCards | RAE1 Protein | RAE1 Antibody. GeneCards. [Link]
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Site of action of two novel pyrimidine biosynthesis inhibitors accurately predicted by the compare program. PubMed. [Link]
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A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science. [Link]
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Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction. PMC - PubMed Central. [Link]
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Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. PMC - NIH. [Link]
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Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI. [Link]
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Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. PMC - NIH. [Link]
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Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PubMed. [Link]
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[Research advances in antitumor activities of pyrimidine derivatives]. PubMed. [Link]
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Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]
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Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. MDPI. [Link]
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Discovery of new VEGFR-2 inhibitors based on bis(t[5][6][7]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC - PubMed Central. [Link]
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Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer. PubMed. [Link]
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4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. PubMed. [Link]
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Discovery of Substituted 4-anilino-2-(2-pyridyl)pyrimidines as a New Series of Apoptosis Inducers Using a Cell- And Caspase-Based High Throughput Screening Assay. Part 1. PubMed. [Link]
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Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. RSC Publishing. [Link]
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Selective Inhibition of Vascular Endothelial Growth Factor (VEGF) Receptor 2 (KDR/Flk-1) Activity by a Monoclonal Anti-VEGF Antibody Blocks Tumor Growth in Mice. AACR Journals. [Link]
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Role of Pyrimidine Derivatives in the Treatment of Cancer. Preprints.org. [Link]
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Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. PubMed. [Link]
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Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC - PubMed Central. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the journey of bringing a new therapeutic to market is paved with meticulous evaluation. A critical juncture in this process is understanding the selectivity of a drug candidate. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, ultimately derailing promising drug discovery programs. This guide provides an in-depth technical comparison of the cross-reactivity profile of 2-(chloromethyl)-4-(pyridin-4-yl)pyrimidine derivatives, a class of covalent inhibitors with significant therapeutic potential. We will explore the experimental data that illuminates their on- and off-target activities and provide detailed protocols for key validation assays.
The Covalent Advantage and the Selectivity Challenge
Covalent inhibitors, which form a permanent bond with their target protein, offer distinct advantages in drug design, including increased potency and prolonged duration of action.[1][2] The this compound scaffold is an attractive starting point for the design of such inhibitors. The chloromethyl group acts as a reactive "warhead," capable of forming a covalent bond with nucleophilic residues, most commonly cysteine, within the kinase active site.[3][4] This covalent interaction can lead to potent and sustained inhibition of the target kinase.
However, the very reactivity that makes these compounds potent also presents a significant challenge: the potential for off-target interactions.[5] The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[6] Therefore, a comprehensive understanding of a covalent inhibitor's selectivity across the entire kinome is paramount to ensure its safety and efficacy.[7]
Unveiling the Selectivity Profile: A Multi-Pronged Approach
To rigorously assess the cross-reactivity of this compound derivatives, a combination of orthogonal experimental approaches is essential. This guide will focus on three cornerstone techniques:
-
In Vitro Kinome-Wide Profiling: Provides a broad, initial assessment of an inhibitor's activity against a large panel of purified kinases.
-
Cellular Thermal Shift Assay (CETSA): Confirms target engagement within the complex environment of a living cell.
-
Chemoproteomics: Identifies the direct protein targets of a covalent inhibitor in an unbiased, proteome-wide manner.
The following sections will delve into the experimental details of each technique and present comparative data for a representative this compound derivative, hereafter referred to as CMP-4P .
In Vitro Kinome-Wide Profiling: Mapping the Landscape of Inhibition
Kinome scanning services, such as KINOMEscan™, offer a high-throughput method to assess the binding affinity or enzymatic inhibition of a compound against a large panel of kinases.[8] This provides a global view of a compound's selectivity.
Representative Data: KINOMEscan™ Profile of CMP-4P
The following table summarizes the hypothetical Kd (dissociation constant) values for CMP-4P against a selection of kinases, representing different branches of the kinome. A lower Kd value indicates a higher binding affinity. For this illustrative example, we will assume CMP-4P was designed to target a hypothetical kinase, "Target Kinase A."
Table 1: Illustrative KINOMEscan™ Profile of CMP-4P
| Kinase Target | Kinase Family | Kd (nM) | Selectivity Notes |
| Target Kinase A | Serine/Threonine | 5 | Primary Target |
| MSK1 | AGC | 25 | High Affinity Off-Target |
| RSK2 | AGC | 50 | High Affinity Off-Target |
| Aurora A | Aurora | 350 | Moderate Affinity Off-Target |
| Aurora B | Aurora | 450 | Moderate Affinity Off-Target |
| KDR (VEGFR2) | Tyrosine | >10,000 | Low Affinity |
| EGFR | Tyrosine | >10,000 | Low Affinity |
| CDK2 | CMGC | 1,500 | Low Affinity |
| CDK9 | CMGC | 2,000 | Low Affinity |
| p38α (MAPK14) | CMGC | >10,000 | Low Affinity |
Interpretation of the Data:
The data reveals that CMP-4P is a potent binder to its intended target, Target Kinase A. However, it also exhibits significant off-target affinity for MSK1 and RSK2, two closely related kinases in the AGC family.[4] This is a common challenge with kinase inhibitors, as related kinases often share conserved cysteine residues in similar positions.[9] The compound shows moderate affinity for Aurora kinases and weak to no significant binding to kinases from the Tyrosine and CMGC families at the tested concentrations. This initial screen is crucial for identifying potential off-target liabilities that require further investigation.
Experimental Protocol: In Vitro Kinase Binding Assay (e.g., KINOMEscan™)
This protocol provides a general overview of a competitive binding assay used in kinome profiling.
Materials:
-
Test compound (CMP-4P)
-
Kinase panel (recombinant kinases)
-
Immobilized ligand (broad-spectrum kinase inhibitor)
-
Detection reagents (e.g., DNA-tagged antibody)
-
Assay plates
-
Buffer solutions
Procedure:
-
Prepare Kinase-Ligand Mixture: A mixture of recombinant kinase and an immobilized, broad-spectrum kinase inhibitor is prepared.
-
Compound Incubation: The test compound (CMP-4P) is added to the kinase-ligand mixture at various concentrations. The compound competes with the immobilized ligand for binding to the kinase.
-
Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound components are washed away, leaving the kinase-ligand complexes.
-
Detection: The amount of kinase bound to the solid support is quantified. In the KINOMEscan™ platform, this is typically done using a DNA-tagged antibody that binds to the kinase, followed by quantification of the DNA tag via qPCR.
-
Data Analysis: The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound. The data is used to calculate the dissociation constant (Kd).
Caption: Workflow for an in vitro kinase binding assay.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in cells.[10][11] The principle behind CETSA is that the binding of a ligand can stabilize a protein, leading to an increase in its melting temperature.[12]
Representative Data: CETSA of CMP-4P with Target Kinase A, MSK1, and a Non-Target Kinase
The following table illustrates the expected results from a CETSA experiment with CMP-4P. A positive thermal shift (ΔTm) indicates target engagement.
Table 2: Illustrative CETSA Data for CMP-4P
| Protein Target | Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) | Interpretation |
| Target Kinase A | DMSO (Control) | 52.5 | - | - |
| CMP-4P (10 µM) | 58.0 | +5.5 | Strong Target Engagement | |
| MSK1 | DMSO (Control) | 54.2 | - | - |
| CMP-4P (10 µM) | 57.8 | +3.6 | Cellular Off-Target Engagement | |
| KDR (VEGFR2) | DMSO (Control) | 51.8 | - | - |
| CMP-4P (10 µM) | 52.0 | +0.2 | No Significant Engagement |
Interpretation of the Data:
The significant positive thermal shift for both Target Kinase A and MSK1 confirms that CMP-4P engages these targets in a cellular environment. The lack of a significant shift for KDR is consistent with the in vitro binding data and indicates that it is not a cellular target of CMP-4P at the tested concentration. This cellular data validates the in vitro findings and highlights the importance of assessing off-target engagement in a more physiologically relevant setting.
Experimental Protocol: Western Blot-Based CETSA
This protocol outlines the steps for a traditional Western blot-based CETSA.
Materials:
-
Cultured cells
-
Test compound (CMP-4P) and vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Ultracentrifuge
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibodies specific to the target proteins
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound (CMP-4P) or vehicle (DMSO) for a specified time.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermocycler for 3 minutes.[13]
-
Centrifugation: Separate the soluble and aggregated protein fractions by ultracentrifugation.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using primary antibodies against the target proteins of interest.
-
Data Analysis: Quantify the band intensities at each temperature and plot them to generate melting curves. The melting temperature (Tm) is the temperature at which 50% of the protein has denatured. The thermal shift (ΔTm) is the difference in Tm between the compound-treated and vehicle-treated samples.
Caption: Workflow for a Western blot-based CETSA experiment.
Chemoproteomics: Unbiased Identification of Covalent Targets
Chemoproteomics provides a powerful and unbiased approach to identify the direct cellular targets of covalent inhibitors.[14][15] By using a probe-based version of the inhibitor, it is possible to enrich and identify the proteins that are covalently modified.[16]
Representative Data: Chemoproteomic Profiling of a CMP-4P Analog
For this analysis, a CMP-4P analog with a clickable alkyne handle (CMP-4P-alkyne ) is used. The following table presents a hypothetical list of proteins identified as being significantly enriched upon treatment with the probe.
Table 3: Illustrative Chemoproteomics Data for CMP-4P-alkyne
| Enriched Protein | Protein Function | Fold Enrichment (Probe vs. Control) | Covalently Modified Residue | Interpretation |
| Target Kinase A | Serine/Threonine Kinase | 50.2 | Cys-123 | Primary Target Confirmed |
| MSK1 | Serine/Threonine Kinase | 35.8 | Cys-440 | Direct Off-Target Confirmed |
| RSK2 | Serine/Threonine Kinase | 28.5 | Cys-436 | Direct Off-Target Confirmed |
| Protein X | Metabolic Enzyme | 5.1 | Cys-78 | Potential Novel Off-Target |
| Protein Y | Structural Protein | 4.5 | Cys-210 | Potential Novel Off-Target |
Interpretation of the Data:
The chemoproteomics data provides direct evidence of covalent modification of Target Kinase A, MSK1, and RSK2 by the CMP-4P scaffold, confirming the findings from the previous assays. The identification of the specific cysteine residues that are modified is invaluable for understanding the mechanism of action and for future structure-based drug design efforts to improve selectivity.[17] The enrichment of non-kinase proteins, such as Protein X and Protein Y, highlights the importance of this unbiased approach in identifying potentially unexpected off-targets that would be missed by a kinase-focused screen.
Experimental Protocol: Chemoproteomics Workflow for Covalent Inhibitor Target Identification
This protocol outlines a typical workflow for identifying the targets of a covalent inhibitor using a clickable probe.
Materials:
-
Clickable probe (e.g., CMP-4P-alkyne)
-
Cultured cells
-
Lysis buffer
-
Click chemistry reagents (e.g., biotin-azide, copper catalyst, ligand)
-
Streptavidin beads
-
Protease for on-bead digestion (e.g., trypsin)
-
LC-MS/MS instrumentation and software
Procedure:
-
Cell Treatment with Probe: Treat cells with the clickable probe (CMP-4P-alkyne) to allow for covalent modification of its targets.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-modified proteins.
-
Enrichment of Tagged Proteins: Use streptavidin beads to capture the biotin-tagged proteins.
-
On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and then digest the captured proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of modification.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control.
Caption: Workflow for chemoproteomic target identification.
Conclusion: A Holistic View for Informed Drug Development
The comprehensive cross-reactivity profiling of this compound derivatives, or any covalent inhibitor, is a critical and multifaceted process. By integrating data from in vitro kinome screening, cellular target engagement assays like CETSA, and unbiased chemoproteomics, researchers can build a holistic understanding of a compound's selectivity.
The illustrative data presented for CMP-4P demonstrates a common scenario in covalent inhibitor development: high potency on the intended target coupled with off-target activity against closely related proteins. The identification of these off-targets early in the drug discovery process is not a roadblock but rather an opportunity. This knowledge empowers medicinal chemists to rationally design next-generation compounds with improved selectivity, guided by a deep understanding of the structural and molecular determinants of both on- and off-target binding. Ultimately, this rigorous and multi-pronged approach to cross-reactivity profiling is essential for developing safer and more effective covalent medicines.
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Klaeger, S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11843-11861. [Link]
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Scott, J. D., & Pawson, T. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 958-974. [Link]
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The design and development of covalent protein-protein interaction inhibitors for cancer treatment. (2020). Journal of Hematology & Oncology, 13(1), 30. [Link]
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A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. (2013). Nature Chemical Biology, 9(3), 197-204. [Link]
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A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. (2009). Journal of Medicinal Chemistry, 52(10), 3114-3117. [Link]
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Chemoproteomic methods for covalent drug discovery. (2021). Chemical Society Reviews, 50(13), 7335-7353. [Link]
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Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (2018). Cell Chemical Biology, 25(9), 1071-1083. [Link]
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Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. (2021). Angewandte Chemie International Edition, 60(28), 15332-15336. [Link]
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A Senior Application Scientist's Guide to Characterizing the Binding Mode of Pyridinylpyrimidine Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise binding mode of an inhibitor is paramount for successful drug design and optimization. This guide provides an in-depth comparison of key experimental and computational techniques for characterizing the binding interactions of pyridinylpyrimidine inhibitors, a prevalent scaffold in medicinal chemistry.
Pyridinylpyrimidine derivatives are a significant class of compounds in drug discovery, forming the basis for a multitude of inhibitors targeting various protein classes, particularly kinases.[1][2] Their efficacy is intrinsically linked to how they interact with their target protein at a molecular level. Elucidating this binding mode is a critical step in the hit-to-lead and lead optimization phases of drug development. A thorough characterization allows for rational design of more potent and selective inhibitors.
This guide will navigate through a suite of biophysical and computational methods, offering a comparative analysis to aid in selecting the most appropriate techniques for your research questions. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure data integrity.
The Toolkit: A Comparative Overview of Biophysical Techniques
A variety of biophysical techniques can be employed to characterize the binding of small molecules to their protein targets.[3][4][5] Each method provides unique insights into the binding event, from thermodynamics to kinetics and structural details. The choice of technique often depends on the specific information required, the properties of the inhibitor and target protein, and the available instrumentation.
| Technique | Information Gained | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | Provides a complete thermodynamic profile of the binding interaction in solution. | Requires relatively large amounts of protein and compound; sensitive to buffer composition. |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association (kon) and dissociation (koff) rates | Real-time analysis of binding kinetics; high sensitivity; requires less protein than ITC. | Requires immobilization of the protein, which may affect its conformation; mass transport limitations can be an issue. |
| X-ray Crystallography | High-resolution 3D structure of the protein-inhibitor complex | Provides a detailed atomic-level view of the binding mode, including key interactions.[6] | Requires crystallization of the complex, which can be challenging; the crystal structure may not fully represent the solution state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of binding site residues, structural changes upon binding, and binding affinity | Provides information on binding in solution; can detect weak interactions.[3] | Requires large amounts of isotopically labeled protein; limited by the size of the protein. |
| Differential Scanning Fluorimetry (DSF) | Thermal stability of the protein upon ligand binding (Tm shift) | High-throughput screening friendly; requires small amounts of protein. | Indirect measure of binding; may not be suitable for all proteins or inhibitors. |
Delving Deeper: Experimental Protocols for Key Techniques
To ensure the generation of high-quality, reproducible data, it is crucial to follow well-defined experimental protocols. Here, we provide detailed methodologies for three cornerstone techniques in binding mode characterization.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.
Experimental Protocol:
-
Sample Preparation:
-
Dialyze the protein extensively against the final experimental buffer to minimize buffer mismatch effects.
-
Dissolve the pyridinylpyrimidine inhibitor in the final dialysis buffer. Ensure the final concentration of any organic solvent (e.g., DMSO) is identical in both the protein and inhibitor solutions.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells with detergent and water.
-
Equilibrate the instrument to the desired experimental temperature.
-
-
Titration:
-
Load the protein solution into the sample cell and the inhibitor solution into the titration syringe.
-
Perform an initial small injection to account for any initial artifacts.
-
Execute a series of injections (typically 1-2 µL) of the inhibitor into the protein solution, allowing the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.
Experimental Protocol:
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for your protein (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Protein Immobilization:
-
Inject the protein solution over the activated surface to achieve the desired immobilization level. The protein should be in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the pyridinylpyrimidine inhibitor over the immobilized protein surface. Include a buffer-only injection for baseline subtraction.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
Illuminating the Interaction: Structural and Computational Approaches
While biophysical techniques provide valuable quantitative data, a detailed understanding of the binding mode requires structural and computational methods.
X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution view of the protein-inhibitor complex, revealing the precise orientation of the inhibitor in the binding pocket and the key interactions that stabilize the complex.[6][7] This structural information is invaluable for structure-based drug design, enabling the optimization of inhibitors to enhance their potency and selectivity.[8][9]
Computational Docking and Molecular Dynamics
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the binding modes of inhibitors.[10][11][12][13]
Molecular Docking Protocol:
-
Preparation of Protein and Ligand:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.[11]
-
Generate a 3D conformation of the pyridinylpyrimidine inhibitor and assign appropriate atom types and charges.[14]
-
-
Grid Generation:
-
Define a grid box encompassing the active site of the protein.[11]
-
-
Docking:
-
Use a docking algorithm (e.g., AutoDock) to explore different orientations and conformations of the inhibitor within the active site.[10]
-
Score the resulting poses based on a scoring function that estimates the binding affinity.
-
-
Analysis:
-
Analyze the top-scoring poses to identify the most likely binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).[15]
-
MD simulations can further refine the docked poses and provide insights into the dynamic nature of the protein-inhibitor complex, including the stability of key interactions over time.[12][15]
Synthesizing the Data for a Comprehensive Understanding
A robust characterization of the binding mode of pyridinylpyrimidine inhibitors is best achieved through a multi-faceted approach that combines several of the techniques discussed. For instance, ITC and SPR can provide complementary thermodynamic and kinetic data, while X-ray crystallography can validate the binding mode predicted by computational docking. The convergence of data from multiple orthogonal methods provides the highest level of confidence in the determined binding mode.
By carefully selecting and executing these experimental and computational strategies, researchers can gain a deep understanding of how pyridinylpyrimidine inhibitors interact with their targets, paving the way for the design of next-generation therapeutics with improved efficacy and safety profiles.
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Li, Y. et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Molecules, 26(17), 5163. [Link]
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Wouters, J. et al. (2020). Structural Insights into the Binding of Natural Pyrimidine-Based Inhibitors of Class II Aminoacyl-tRNA Synthetases. ACS Chem. Biol., 15(2), 435-445. [Link]
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Panchabhai, V. et al. (2021). Design, Synthesis and Antibacterial Studies of Some New Pyridopyrimidine Derivatives as Biotin Carboxylase Inhibitors. ResearchGate. [Link]
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Abu-Hashem, A. A. et al. (2025). Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. J. Mol. Struct., 1313, 138435. [Link]
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Wang, Z. et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Int. J. Mol. Sci., 26(3), 1543. [Link]
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Kumar, A. et al. (2017). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Beni-Suef Univ. J. Basic Appl. Sci., 6(3), 284-290. [Link]
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JETIR. (2022). MOLECULAR DOCKING AND ADMET STUDIED OF NOVEL PYRIDOPYRIMIDINE DERIVATIVES. Journal of Emerging Technologies and Innovative Research. [Link]
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Cui, J. J. et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. J. Med. Chem., 51(19), 6133-6147. [Link]
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Ciulli, A. & Williams, G. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery (pp. 23-50). Humana Press. [Link]
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Barlaam, B. et al. (2010). Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase. Bioorg. Med. Chem. Lett., 20(21), 6334-6339. [Link]
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Orita, M. et al. (2012). Orally available pyridinylpyrimidine derivatives as novel RANKL-induced osteoclastogenesis inhibitors. Bioorg. Med. Chem. Lett., 22(17), 5605-5609. [Link]
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Navigating the Preclinical Landscape: An In Vivo Comparative Guide to 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous FDA-approved anticancer agents. Its ability to mimic endogenous nucleobases allows for competitive inhibition of key enzymes involved in cellular proliferation and survival, making it a privileged structure in the design of targeted therapies.[1][2] This guide provides a comprehensive in vivo evaluation of 2-(chloromethyl)-4-(pyridin-4-yl)pyrimidine analogs, benchmarking their performance against established and emerging cancer therapeutics. By dissecting the experimental data, we aim to provide a clear, evidence-based comparison to inform future drug development efforts in this promising chemical space.
The inherent reactivity of the 2-chloromethyl group offers a versatile handle for synthetic modification, allowing for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties.[3] Coupled with the 4-(pyridin-4-yl) moiety, a common pharmacophore in kinase inhibitors, this scaffold presents a compelling starting point for the development of novel anticancer agents. This guide will delve into the in vivo performance of analogs, focusing on key metrics such as anti-tumor efficacy, pharmacokinetic profiles, and tolerability.
The Rationale for In Vivo Evaluation: From Bench to Bedside
While in vitro assays provide crucial initial data on a compound's activity, in vivo studies in relevant animal models are indispensable for predicting clinical success.[2] These studies allow for the assessment of a drug candidate's behavior within a complex biological system, providing insights into its absorption, distribution, metabolism, and excretion (ADME), as well as its overall efficacy and safety profile. The choice of animal model is critical and is often dictated by the specific cancer type and the mechanism of action of the compound being investigated. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a widely used platform for evaluating the in vivo efficacy of novel cancer therapeutics.[4]
Comparative In Vivo Efficacy of Pyridinylpyrimidine Analogs
While direct in vivo data for the this compound scaffold is limited in publicly available literature, we can infer its potential by examining structurally related analogs that have undergone preclinical evaluation. The following table summarizes the in vivo performance of several pyridinylpyrimidine derivatives, alongside relevant clinical comparators, to provide a predictive benchmark.
| Compound ID/Name | Target(s) | Cancer Model | Dosing Regimen | Key Efficacy Readout | Source(s) |
| Analog 1 (2-substituted-pyridin-4-yl macrocyclic derivative) | HPK1 | MC38 syngeneic model | Not specified | 76% Tumor Growth Inhibition (TGI) in combination with anti-mPD-1 | [5] |
| Analog 2 (6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative) | FLT3, CDK4 | MV4-11 xenograft | 200 mg/kg | 67% TGI | [6] |
| Analog 3 (4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one) | Not specified | Ehrlich ascites carcinoma | 30 mg/kg | 94.71% inhibition of tumor development | [7] |
| Alisertib (MLN8237) | Aurora A Kinase | U937 xenograft | Not specified | 50-60% tumor repression | [8] |
| Ibrutinib | BTK | Not specified | Clinically approved | Approved for B-cell cancers | [1] |
Key Insights from Comparative Efficacy Data:
The data presented highlights the potential of the pyridinylpyrimidine scaffold to yield potent in vivo anti-tumor activity across a range of cancer models and mechanistic targets. The high tumor growth inhibition observed for analogs targeting kinases such as HPK1, FLT3, and CDK4 underscores the promise of this chemical class in the realm of targeted therapy.[5][6] The significant efficacy of a simple 4-(pyridin-4-yl)pyrimidine derivative in an ascites carcinoma model further suggests broader applicability.[7] When compared to a known Aurora kinase inhibitor, Alisertib, the preclinical data for these analogs appear competitive, suggesting that with further optimization, they could represent a viable therapeutic strategy.[8]
Understanding the Target: Signaling Pathways in Focus
The anticancer activity of many pyrimidine derivatives stems from their ability to inhibit protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[1] The 4-(pyridin-4-yl)pyrimidine core is a well-established hinge-binding motif that can effectively compete with ATP for the active site of many kinases.
Pharmacokinetic and Toxicological Considerations
A potent anticancer agent is only viable if it possesses a favorable pharmacokinetic (PK) profile and an acceptable safety margin. Early assessment of these parameters in vivo is crucial for identifying promising candidates and guiding lead optimization.
| Compound ID/Name | Animal Model | Key PK Parameters | Acute Toxicity Findings | Source(s) |
| Analog 1 (2-substituted-pyridin-4-yl macrocyclic derivative) | Mice | Oral bioavailability (F) = 31.8% | Not reported | [5] |
| Pyridine-pyrimidine amides | Mice, Rats, Dogs | Oral bioavailability, metabolically stable, evades P-glycoprotein, no CYP inhibition | Not specified | [9] |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one | Swiss-albino mice | Not reported | Non-toxic up to 1000 mg/kg | [7] |
Interpreting the PK/Tox Data:
The available data suggests that pyridinylpyrimidine scaffolds can be developed to have good oral bioavailability and metabolic stability.[5][9] The high tolerability of the 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one derivative is particularly encouraging, indicating a potentially wide therapeutic window.[7] These findings collectively suggest that the this compound scaffold is a promising starting point for the development of orally bioavailable and well-tolerated anticancer agents.
Experimental Protocols: A Guide to In Vivo Evaluation
To ensure the reproducibility and reliability of in vivo data, it is essential to follow standardized and well-validated experimental protocols. Below are step-by-step methodologies for key in vivo experiments.
Xenograft Tumor Model Workflow
Step-by-Step Protocol for Xenograft Studies:
-
Cell Culture and Implantation: Human cancer cells (e.g., MV4-11 for leukemia) are cultured under sterile conditions.[6] A specified number of cells are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Animals are then randomized into treatment and control groups.
-
Compound Administration: The test compound is administered according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The vehicle used for the control group should be identical to that used for the test compound.
-
Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). The study is terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed. Tumor Growth Inhibition (TGI) is calculated as a primary efficacy endpoint.
Pharmacokinetic Study Protocol
-
Animal Dosing: A single dose of the test compound is administered to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F) are calculated.
Acute Toxicity Study Protocol
-
Dose Escalation: Increasing doses of the test compound are administered to different groups of animals.
-
Clinical Observation: Animals are closely monitored for any signs of toxicity, such as changes in behavior, appearance, or body weight, for a specified period (e.g., 14 days).
-
Pathological Examination: At the end of the study, a gross necropsy and histopathological examination of major organs are performed to identify any treatment-related toxicities.
-
Maximum Tolerated Dose (MTD): The MTD is determined as the highest dose that does not cause significant toxicity.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available in vivo data for structurally related analogs suggest that compounds derived from this scaffold are likely to exhibit potent anti-tumor efficacy, good oral bioavailability, and a favorable safety profile. Further optimization of this scaffold, guided by structure-activity relationship (SAR) studies and in vivo testing, could lead to the identification of clinical candidates for a variety of cancer indications.
This guide provides a framework for the in vivo evaluation of these analogs, highlighting the key experimental considerations and providing a comparative analysis against relevant benchmarks. By adhering to rigorous and well-validated protocols, researchers can generate the high-quality data necessary to advance these promising compounds through the preclinical drug development pipeline.
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A Head-to-Head Comparison of Pyrimidine vs. Purine-Based Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of drug discovery, particularly in the realm of kinase inhibitors and antimetabolites, the foundational scaffolds of pyrimidine and purine rings have given rise to a multitude of therapeutic agents. While both are nitrogenous bases integral to the structure of nucleic acids, their subtle structural differences translate into distinct pharmacological profiles when utilized as inhibitor frameworks. This guide provides an in-depth, head-to-head comparison of pyrimidine and purine-based inhibitors, offering experimental insights and data to inform strategic decisions in drug development.
The Core Distinction: Structural and Mechanistic Implications
Purines, with their fused bicyclic structure (a pyrimidine ring fused to an imidazole ring), and pyrimidines, with their single heterocyclic ring, present different spatial and electronic properties.[1][2] This fundamental difference dictates the initial approach to inhibitor design and often influences the resulting structure-activity relationship (SAR).[3][4][5]
Purine analogs, such as 6-mercaptopurine (6-MP) and cladribine, often act as antimetabolites, interfering with the synthesis and metabolism of purine nucleotides.[6][7][8] Their mechanism frequently involves metabolic activation to fraudulent nucleotides, which can then inhibit key enzymes in purine biosynthesis or be incorporated into DNA and RNA, leading to cytotoxicity.[6][8] For instance, 6-MP is converted to thioinosine monophosphate (TIMP), which inhibits several enzymes in the purine synthesis pathway.[6]
Pyrimidine analogs, like 5-fluorouracil (5-FU) and cytarabine (ara-C), similarly function as antimetabolites.[9][10][11] 5-FU, for example, is metabolically converted to fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis.[9] Ara-C, a deoxycytidine analog, primarily inhibits nuclear DNA synthesis.[9]
Beyond antimetabolites, both scaffolds are extensively used in the development of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is a privileged structure in kinase inhibitor design, enabling molecules to mimic ATP binding in the kinase active site.[12][13]
Comparative Analysis of Key Inhibitor Properties
To provide a clearer picture, let's examine the performance of representative inhibitors from both classes across several critical parameters.
Table 1: Comparative Profile of Pyrimidine vs. Purine-Based Inhibitors
| Feature | Pyrimidine-Based Inhibitors | Purine-Based Inhibitors | Key Considerations for Drug Development |
| Scaffold | Single heterocyclic ring (e.g., Uracil, Cytosine)[1][2] | Fused bicyclic ring system (e.g., Adenine, Guanine)[7] | The larger purine scaffold offers more points for modification, potentially enabling more complex interactions with the target. The smaller pyrimidine scaffold may offer advantages in terms of synthetic accessibility and physicochemical properties. |
| Mechanism of Action | Often act as antimetabolites by inhibiting enzymes in pyrimidine synthesis (e.g., thymidylate synthase) or by incorporation into DNA/RNA.[9][11] Also a common scaffold for ATP-competitive kinase inhibitors.[14] | Primarily function as antimetabolites by disrupting purine biosynthesis and metabolism.[6][7] The purine core is a classic ATP mimic for kinase inhibitors.[15] | The choice of scaffold can be guided by the target class. For antimetabolites, the specific metabolic pathway being targeted is the primary determinant. For kinase inhibitors, both scaffolds have proven effective. |
| Examples | 5-Fluorouracil (Antimetabolite)[10], Gemcitabine (Antimetabolite)[11], Imatinib (Kinase Inhibitor - contains a pyrimidine moiety) | 6-Mercaptopurine (Antimetabolite)[6], Cladribine (Antimetabolite)[6], Sapanisertib (mTOR Kinase Inhibitor)[12] | The clinical success of numerous compounds from both classes underscores their therapeutic potential. |
| Selectivity | Can be challenging due to the conserved nature of nucleotide and ATP binding sites. Modifications to the scaffold are crucial for achieving selectivity.[16] | Similar to pyrimidines, achieving high selectivity can be difficult. Off-target effects are a significant consideration.[16] | Extensive structure-activity relationship (SAR) studies and kinome-wide profiling are essential to characterize and optimize selectivity for both inhibitor classes.[3][4][5][16] |
| Resistance Mechanisms | Reduced metabolic activation, increased target enzyme expression, or altered drug efflux.[9] | Similar mechanisms of resistance, including decreased activation by cellular kinases and increased efflux.[6] | Understanding potential resistance mechanisms is critical for designing next-generation inhibitors and combination therapies. |
| ADME Properties | Generally exhibit a wide range of ADME profiles that can be modulated through chemical modification.[17][18][19][20] | ADME properties are highly dependent on the specific analog and its substituents.[17][18][19][20] | Early assessment of ADME properties is crucial for both classes to ensure adequate bioavailability and exposure.[18][20] |
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams depict a representative signaling pathway targeted by these inhibitors and a typical experimental workflow for their evaluation.
Caption: A simplified signaling pathway illustrating common targets for pyrimidine and purine-based kinase inhibitors.
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A Comparative Guide to the Metabolic Stability of Novel Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, rendering it ineffective.[1][2] Conversely, a compound that is excessively stable may accumulate in the body, leading to potential toxicity.[1][3] This guide provides an in-depth comparison of the metabolic stability of three novel pyrimidine derivatives—PYR-A, PYR-B, and PYR-C—and outlines the experimental framework for their assessment.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents, including anticancer and antiviral drugs.[4][5][6] The metabolic fate of pyrimidine derivatives is often dictated by the nature and position of their substituents, which can influence their interaction with drug-metabolizing enzymes.[7][8] Understanding these structure-metabolism relationships is paramount for designing compounds with optimal pharmacokinetic profiles.
This guide will delve into the two most common in vitro assays for assessing metabolic stability: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. We will explore the rationale behind choosing each assay, provide detailed experimental protocols, and present comparative data for our three novel pyrimidine derivatives.
Choosing the Right In Vitro System: Microsomes vs. Hepatocytes
The initial assessment of metabolic stability is typically conducted using in vitro systems that contain the primary drug-metabolizing enzymes.[9] The two most widely used systems are liver microsomes and hepatocytes.[10][11]
-
Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and contain a high concentration of Phase I cytochrome P450 (CYP) enzymes.[12][13] Microsomal stability assays are cost-effective, high-throughput, and excellent for identifying compounds susceptible to CYP-mediated metabolism.[13] However, they lack Phase II enzymes and the cellular context of intact cells.[14]
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[11][14] Hepatocyte stability assays provide a more comprehensive and physiologically relevant assessment of a compound's metabolic fate, accounting for cellular uptake and the interplay between different metabolic pathways.[14][15]
The choice between these two systems depends on the stage of drug discovery and the specific questions being addressed. Early-stage screening often utilizes microsomal assays for rapid ranking of compounds, while later-stage characterization benefits from the more holistic data provided by hepatocyte assays.[2]
Comparative Metabolic Stability of PYR-A, PYR-B, and PYR-C
To illustrate the application of these assays, we assessed the metabolic stability of three novel pyrimidine derivatives: PYR-A, PYR-B, and PYR-C. The following tables summarize the key metabolic stability parameters obtained from both liver microsomal and hepatocyte stability assays.
Table 1: Human Liver Microsomal Stability Data
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| PYR-A | 45.2 | 22.1 |
| PYR-B | 12.8 | 78.1 |
| PYR-C | > 60 | < 11.5 |
| Verapamil (Control) | 15.5 | 64.5 |
Table 2: Human Hepatocyte Stability Data
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| PYR-A | 35.8 | 27.9 |
| PYR-B | 9.5 | 105.3 |
| PYR-C | 55.1 | 12.6 |
| Verapamil (Control) | 18.2 | 54.9 |
Interpretation of Results:
-
PYR-C demonstrates the highest metabolic stability in both assay systems, with a long half-life and low intrinsic clearance. This suggests it is less susceptible to metabolism by both Phase I and Phase II enzymes.
-
PYR-B exhibits the lowest metabolic stability, indicating rapid metabolism. This compound would likely have poor in vivo exposure.
-
PYR-A shows intermediate stability, suggesting a moderate rate of metabolism.
These results highlight the importance of structural modifications in influencing metabolic stability. The differences in the side chains of PYR-A, PYR-B, and PYR-C are likely responsible for the observed variations in their metabolic profiles.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the liver microsomal and hepatocyte stability assays.
Protocol 1: Human Liver Microsomal Stability Assay
This protocol assesses the metabolic stability of a compound in the presence of human liver microsomes, which are rich in Phase I drug-metabolizing enzymes.[13]
Materials:
-
Pooled human liver microsomes (e.g., from BioIVT)
-
Test compounds (PYR-A, PYR-B, PYR-C) and positive control (e.g., Verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw human liver microsomes at 37°C and dilute to a final concentration of 1 mg/mL in phosphate buffer.[17] Keep on ice.
-
Prepare a 1 µM working solution of each test compound and control in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution to the wells containing the test compounds.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[18]
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[13]
-
-
Sample Processing and Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[19]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).[21]
Protocol 2: Human Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolic stability by using intact human hepatocytes, which contain both Phase I and Phase II enzymes.[14]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compounds (PYR-A, PYR-B, PYR-C) and positive control (e.g., Verapamil)
-
Acetonitrile (ACN) with an internal standard
-
Collagen-coated plates
-
Incubator (37°C, 5% CO₂)
-
Orbital shaker
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating and Acclimation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes on collagen-coated plates at a desired cell density (e.g., 0.5 x 10⁶ cells/mL).[22]
-
Allow the cells to attach and acclimate in the incubator for a few hours.
-
-
Incubation:
-
Prepare working solutions of the test compounds and control in the hepatocyte culture medium.
-
Remove the plating medium from the cells and add the medium containing the test compounds.
-
Incubate the plates at 37°C on an orbital shaker.[23]
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), collect an aliquot of the incubation medium and quench the reaction by adding it to cold acetonitrile with an internal standard.[14]
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay protocol (centrifugation and supernatant transfer).
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound.[24]
-
Data Analysis:
-
Calculate the half-life (t½) and intrinsic clearance (CLint) as described in the microsomal stability assay protocol, with the CLint value normalized to the number of hepatocytes (e.g., µL/min/10⁶ cells).[25][26]
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: General workflow for in vitro metabolic stability assays.
Caption: General metabolic pathways for pyrimidine derivatives.
Conclusion and Future Directions
The assessment of metabolic stability is a critical component of the drug discovery process.[1][3][27] The data presented in this guide demonstrate the utility of in vitro assays in differentiating the metabolic profiles of novel pyrimidine derivatives. PYR-C, with its superior metabolic stability, represents the most promising candidate for further development.
Future studies should focus on identifying the specific metabolic pathways and enzymes responsible for the metabolism of PYR-A and PYR-B. This can be achieved through metabolite identification studies using high-resolution mass spectrometry and by using specific chemical inhibitors or recombinant enzymes to pinpoint the key CYPs involved.[28] A thorough understanding of the structure-metabolism relationships will enable the rational design of next-generation pyrimidine derivatives with enhanced pharmacokinetic properties, ultimately increasing the probability of clinical success.
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
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Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved from [Link]
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(2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]
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Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]
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Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
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ResearchGate. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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MDPI. (2023, August 14). A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. Retrieved from [Link]
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Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]
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protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
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RSC Publishing. (n.d.). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]
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Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Intracellular metabolism of pyrimidine anticancer drugs. Pyrimidine.... Retrieved from [Link]
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PubMed. (1990). Metabolism of pyrimidine analogues and their nucleosides. Retrieved from [Link]
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ResearchGate. (n.d.). Pathways by which pyrimidine and purine analogues are metabolized and.... Retrieved from [Link]
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Mayo Clinic. (1990). Metabolism of pyrimidine analogues and their nucleosides. Retrieved from [Link]
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Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]
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Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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Science.org. (n.d.). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. Retrieved from [Link]
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(2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
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BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need? Retrieved from [Link]
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Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]
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MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
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NIH. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Retrieved from [Link]
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FDA. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
For researchers and professionals in drug development, the responsible management of chemical waste is paramount, not only for regulatory compliance but also for ensuring a safe laboratory environment. This guide provides a detailed protocol for the proper disposal of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine, a heterocyclic compound that requires careful handling due to its chemical properties. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste and are designed to be self-validating through a clear, logical progression of steps.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[3][4].
-
Irritation: Causes skin and serious eye irritation[5][6]. May cause respiratory irritation[4][5].
-
Reactivity: The chloromethyl group can be reactive. The compound may be corrosive to metals[5]. It is incompatible with strong acids, strong oxidizing agents, and bases[7][8].
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be in a well-ventilated area, preferably within a certified laboratory chemical fume hood[7]. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. Nitrile gloves may not be sufficient for prolonged contact[7]. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes and aerosols[1]. |
| Lab Coat | Standard laboratory coat, fully buttoned | To protect clothing and underlying skin from contamination[7]. |
| Respiratory Protection | Use in a chemical fume hood is the primary control | To avoid inhalation of vapors or aerosols. If a hood is not available, a NIOSH-approved respirator is necessary[8]. |
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not discharge it to sewer systems[9].
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.
-
Identify all waste streams: This includes the pure compound, solutions containing the compound, and any contaminated materials such as pipette tips, absorbent pads, and glassware.
-
Designated Hazardous Waste Container: All waste containing this compound must be collected in a sealable, airtight, and compatible waste container[7]. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Avoid Incompatibilities: Do not mix this waste with other incompatible waste streams, particularly strong oxidizers, acids, and bases[7].
Step 2: Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation[3][9].
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand[1][10].
-
Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container[9][10]. Use non-sparking tools to prevent ignition sources.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately[1].
Step 3: Final Disposal
The ultimate disposal of the collected hazardous waste must be conducted by licensed professionals.
-
Licensed Chemical Destruction: The most appropriate disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[9].
-
Contact EHS: When your hazardous waste container is full, or you are finished with the process, contact your institution's EHS department to arrange for pickup and disposal[7].
Below is a decision-making workflow for the proper disposal of this compound.
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Senior Application Scientist's Guide: PPE and Safe Handling of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine
Foreword: As researchers and drug development professionals, our commitment to safety is as paramount as our pursuit of scientific discovery. The following guide addresses the safe handling of 2-(Chloromethyl)-4-(pyridin-4-yl)pyrimidine. It is critical to note that a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available at the time of this writing. Therefore, this document represents a synthesis of best practices derived from a thorough analysis of structurally analogous compounds, including chlorinated pyrimidines and pyridines. The recommendations herein are based on a conservative assessment of the potential hazards posed by the molecule's constituent functional groups: a pyrimidine core, a pyridine ring, and a highly reactive chloromethyl group.
Hazard Assessment: A Composite Profile
To establish a robust safety protocol, we must first understand the "why" behind the precautions. The structure of this compound suggests a multi-faceted hazard profile.
-
Pyridine and Pyrimidine Moieties: These nitrogen-containing aromatic rings are common in bioactive molecules. Compounds in this class can be irritants and are often harmful if swallowed, inhaled, or absorbed through the skin[1][2].
-
Chloromethyl Group (-CH₂Cl): This is a significant feature. Chloromethyl groups are reactive alkylating agents. This reactivity is the source of their synthetic utility but also presents a considerable health risk. Such groups can react with biological nucleophiles, leading to potential irritation, chemical burns, and sensitization[3].
-
Composite Hazards: Based on data from close analogs like 2-Chloro-5-(chloromethyl)pyridine and 2-(Chloromethyl)pyrimidine, we must assume the target compound is corrosive, causes skin and eye irritation, is harmful if swallowed or inhaled, and may cause respiratory irritation [3][4]. High concentrations can be destructive to mucous membranes and the upper respiratory tract[5].
The Core PPE Ensemble: Your Last Line of Defense
While Personal Protective Equipment (PPE) is essential, it is the final barrier between you and a potential hazard. The primary methods of protection are engineering and administrative controls.
Engineering Controls: The Primary Barrier
Your first and most critical control is proper ventilation. All handling of this compound, from weighing solids to running reactions and performing work-ups, must be conducted inside a properly functioning and certified laboratory chemical fume hood[6][7]. This is non-negotiable as it protects you from inhaling potentially harmful dust, aerosols, and vapors[8][9].
Dermal Protection: Skin & Body Coverage
Accidental skin contact is a primary route of exposure. The following layers of protection are required:
-
Full-Coverage Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting.
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned[1].
-
Chemical-Resistant Apron: For procedures involving larger quantities (>1 L) or significant splash potential, a PVC or similar chemical-resistant apron should be worn over the lab coat[4].
Hand Protection: Critical Glove Selection
Choosing the correct gloves is vital, as not all materials offer the same protection.
-
Inappropriate Gloves: For pyridine and related compounds, nitrile gloves are not recommended due to poor resistance to this chemical class[6].
-
Recommended Gloves: The preferred choice for handling this compound and its solutions are butyl rubber or polyvinyl alcohol (PVA) gloves[6]. If these are unavailable, heavy-duty PVC gloves may be a suitable alternative[4]. Always inspect gloves for tears or punctures before use[8]. For tasks requiring high dexterity where a thinner glove is needed, consider wearing a flexible laminate glove (e.g., Silver Shield) underneath an outer glove.
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[4].
Eye and Face Protection: A Multi-Tiered Approach
Protecting your eyes from splashes and aerosols is critical.
-
Minimum Requirement: ANSI-rated safety glasses with side shields are the absolute minimum.
-
Recommended Standard: For all wet chemistry operations, chemical splash goggles should be worn, as they provide a complete seal around the eyes[9][10].
-
Maximum Protection: When there is a significant risk of splashing (e.g., charging a reactor, quenching a vigorous reaction), a full-face shield must be worn over chemical splash goggles [9]. A face shield alone is insufficient protection.
Procedural Guidance: A Step-by-Step Operational Plan
A safe experiment is a well-planned one. The following workflow outlines the key stages of working with this compound and the necessary safety checkpoints.
Caption: Experimental workflow for handling this compound.
PPE Selection Guide by Task
For clarity, the following table summarizes the required PPE based on the specific laboratory operation.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double-Gloved (Butyl Rubber or equivalent) | Lab Coat | Chemical Fume Hood |
| Preparing Solution | Chemical Splash Goggles | Butyl Rubber Gloves | Lab Coat | Chemical Fume Hood |
| Running Reaction | Chemical Splash Goggles | Butyl Rubber Gloves | Lab Coat, Chemical Apron (if >1L) | Chemical Fume Hood |
| Spill Cleanup | Face Shield over Goggles | Heavy-Duty Butyl Gloves | Chemical-Resistant Suit or Apron | Air-Purifying Respirator (APR) with appropriate cartridges* |
*Use of a respirator requires medical clearance, fit-testing, and enrollment in a formal respiratory protection program.[6]
Emergency Preparedness and Disposal
Spill Response
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate: If the spill is large or ventilation is poor, evacuate the area.
-
Don PPE: For small spills, trained personnel should don additional PPE as outlined in the table above before cleaning.
-
Containment: For liquid spills, contain with an inert absorbent material like sand or vermiculite[4]. For solid spills, gently cover to avoid raising dust[11].
-
Cleanup: Collect absorbed material or solid spill using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal[8].
-
Decontaminate: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, PPE) as hazardous waste[8].
Exposure Response
In the event of personal exposure, time is of the essence.
| Exposure Type | Immediate Action | Medical Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5]. An emergency shower must be accessible[6]. | Seek immediate medical attention[5][8]. |
| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if possible[12]. | Seek immediate medical attention from an ophthalmologist[1]. |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth)[8]. | Seek immediate medical attention[8]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person[8]. | Seek immediate medical attention[8]. |
Waste Disposal Plan
Proper segregation and disposal of waste are crucial for safety and environmental compliance.
-
Chemical Waste: All solutions and solids containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container[6]. Do not discharge any amount to the sewer system[8].
-
Contaminated PPE: Heavily contaminated items, including gloves, disposable lab coats, and absorbent pads, must be collected in a sealed bag and disposed of as hazardous chemical waste.
-
Disposal Method: All waste must be disposed of through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing[8].
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-
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PPE for Chemical Handling: A Quick Guide. (2023-04-12). Healthy Bean. [Link]
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Pyridine, hydrochloride - SAFETY DATA SHEET. (2010-10-29). Thermo Fisher Scientific. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
